molecular formula C14H12N2O4S2 B1596488 2-Nitro-p-tolyl disulfide CAS No. 35350-31-3

2-Nitro-p-tolyl disulfide

Cat. No.: B1596488
CAS No.: 35350-31-3
M. Wt: 336.4 g/mol
InChI Key: MBTLEECRJWKPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-p-tolyl disulfide is a useful research compound. Its molecular formula is C14H12N2O4S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound Disulfide, bis(4-methyl-2-nitrophenyl) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-[(4-methyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-9-3-5-13(11(7-9)15(17)18)21-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTLEECRJWKPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067914
Record name Disulfide, bis(4-methyl-2-nitrophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35350-31-3
Record name Bis(4-methyl-2-nitrophenyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35350-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methyl-2-nitrophenyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(4-methyl-2-nitrophenyl)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disulfide, bis(4-methyl-2-nitrophenyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, bis(4-methyl-2-nitrophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Disulfanediylbis(4-methyl-2-nitrobenzene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(4-METHYL-2-NITROPHENYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4PDJ3TV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-p-tolyl disulfide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Nitro-p-tolyl disulfide, with the chemical formula C₁₄H₁₂N₂O₄S₂, is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1] Its structure, featuring a disulfide bond and nitro groups on aromatic rings, imparts unique reactivity and properties that are of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. The nitro group, a potent electron-withdrawing moiety, and the cleavable disulfide linkage are key functional groups that define the molecule's chemical behavior and potential applications.[2][3] This guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 4-Chloro-3-nitrotoluene with a sulfurizing agent.[1] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the disulfide anion acts as the nucleophile, displacing the chloride from the aromatic ring. The electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating the reaction.

Causality Behind Experimental Choices
  • Starting Material : 4-Chloro-3-nitrotoluene is an ideal precursor. The chlorine atom is a good leaving group, and its departure is facilitated by the activating effect of the adjacent nitro group. The nitration of 4-chlorotoluene typically yields a mixture of 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene, from which the desired isomer can be separated.[4]

  • Sulfur Reagent : Sodium disulfide (Na₂S₂) is the reagent of choice for introducing the disulfide bond. It is typically prepared in situ from sodium sulfide (Na₂S) and elemental sulfur. This approach is cost-effective and allows for control over the stoichiometry of the reaction.

  • Solvent : An alcoholic solvent, such as ethanol, is commonly used. It effectively dissolves the reactants and facilitates the reaction by promoting the solubility of the ionic sodium disulfide.

  • Temperature : The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Heating under reflux is a standard procedure to maintain a constant temperature.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrotoluene

This protocol is adapted from established methods for the synthesis of aromatic disulfides.

Step 1: Preparation of Sodium Disulfide Solution

  • In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol.

  • Add finely powdered elemental sulfur to the solution.

  • Heat the mixture under reflux until all the sulfur has dissolved, resulting in a dark brownish-red solution of sodium disulfide.

Step 2: Reaction with 4-Chloro-3-nitrotoluene

  • In a separate, larger round-bottomed flask, dissolve 4-Chloro-3-nitrotoluene in ethanol.

  • Slowly add the prepared sodium disulfide solution to the 4-Chloro-3-nitrotoluene solution while stirring. An exothermic reaction may occur, so the addition should be controlled.

  • After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification of this compound

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the crude product and wash it with water to remove inorganic salts, such as sodium chloride.

  • Further wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

  • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reactant Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification Na2S Sodium Sulfide (Na₂S) Na2S2 Sodium Disulfide (Na₂S₂) Solution Na2S->Na2S2 Reflux S Sulfur (S) S->Na2S2 Reflux EtOH1 Ethanol EtOH1->Na2S2 Reflux ReactionMix Reaction Mixture Na2S2->ReactionMix Reflux StartingMaterial 4-Chloro-3-nitrotoluene StartingMaterial->ReactionMix Reflux EtOH2 Ethanol EtOH2->ReactionMix Reflux Cooling Cooling & Filtration ReactionMix->Cooling Washing Washing (H₂O, EtOH) Cooling->Washing Recrystallization Recrystallization Washing->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in further research and development.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄S₂[1]
Molecular Weight 336.39 g/mol [1]
Appearance Yellowish crystalline solidInferred from related compounds
Melting Point 73.5-74 °CChemicalBook
Boiling Point 480.6 ± 45.0 °C (Predicted)ChemicalBook
Density 1.44 ± 0.1 g/cm³ (Predicted)ChemicalBook
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra are proprietary to databases, the availability of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data has been documented.[5][6][7]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, C-N stretching, S-S disulfide stretching, and aromatic C-H and C=C vibrations.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns indicative of the substitution pattern on the tolyl rings.

    • ¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons attached to the nitro and sulfur groups.

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can be used to further verify its structure.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the disulfide bond and the nitro-substituted aromatic rings.

  • Reduction of the Disulfide Bond: The S-S bond is susceptible to cleavage by reducing agents, such as thiols, phosphines, or metal hydrides, to yield the corresponding 2-nitro-p-toluenethiol. This reactivity is fundamental to the role of disulfides in dynamic covalent chemistry and biological systems.[8][9]

  • Thiol-Disulfide Exchange: The disulfide can participate in thiol-disulfide exchange reactions, a reversible process that is crucial in protein folding and the function of redox-active molecules.[8][10]

  • Reactivity of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[11] This transformation opens up pathways to a wide range of other functional groups and is a common strategy in the synthesis of pharmaceuticals and other fine chemicals.

Potential Applications

While specific, large-scale industrial applications of this compound are not extensively documented, its structure suggests significant potential in several areas of research and development.

  • Intermediate in Organic Synthesis: It serves as a building block for more complex molecules. The disulfide can be cleaved and the resulting thiol functionalized, or the nitro groups can be reduced and transformed into other functionalities, making it a versatile intermediate.

  • Drug Development: Nitroaromatic compounds have a long history in medicine, exhibiting a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[2][12][13][14][15] The bio-reductive activation of the nitro group is often a key step in their mechanism of action. This compound could be explored as a scaffold for the development of novel therapeutic agents.

  • Materials Science: The disulfide bond allows for the creation of dynamic polymers and materials. The reversible nature of the S-S bond can be utilized to develop self-healing materials, stimuli-responsive gels, and drug-delivery systems.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.

  • Hazard Codes: Xi (Irritant)

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)

Conclusion

This compound is a compound with significant potential stemming from its unique molecular architecture. The synthetic route from 4-Chloro-3-nitrotoluene is a practical and well-understood process. Its characterized physical and chemical properties, particularly the reactivity of the disulfide and nitro functional groups, make it a valuable tool for chemists in academia and industry. Further exploration of this molecule and its derivatives is likely to yield novel applications in drug discovery, advanced materials, and specialized organic synthesis.

References
  • Rice, D. R., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(21), 6692. Available at: [Link]

  • Black, S. P., Sanders, J. K. M., & Stefankiewicz, A. R. (2013). Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry. Chemical Society Reviews, 43(6), 1861-1872. Available at: [Link]

  • ResearchGate. (n.d.). Timeline showing the nitroaromatic drugs approved until 2023. Retrieved from [Link]

  • Noriega-Iribe, F. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available at: [Link]

  • Barbier, B., et al. (1998). Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamide. Journal of the Chemical Society, Perkin Transactions 2, (5), 1095-1100. Available at: [Link]

  • Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 16(2). Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1). Available at: [Link]

  • Antonello, S., et al. (2006). Formation and Cleavage of Aromatic Disulfide Radical Anions. Journal of the American Chemical Society, 128(49), 15884-15894. Available at: [Link]

  • Singh, R., & Whitesides, G. M. (1994). Effects of Aromatic Thiols on Thiol−Disulfide Interchange Reactions That Occur during Protein Folding. The Journal of Organic Chemistry, 59(15), 4143-4148. Available at: [Link]

  • ResearchGate. (n.d.). Standard reduction potentials of alkyl and aromatic disulfides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-tolyl-disulfide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid.
  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

  • PubChem. (n.d.). Di-p-tolyl sulphide. Retrieved from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high-resolution analytical methods for the molecular characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1624. Available at: [Link]

Sources

Introduction: The Significance of Nitroaryl Disulfides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2-Nitro-p-tolyl disulfide

This guide provides a comprehensive technical overview of this compound (also known as Bis(4-methyl-2-nitrophenyl) disulfide), a molecule of significant interest in chemical synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's structural attributes, synthesis protocols, analytical characterization, chemical reactivity, and potential applications, while adhering to the highest standards of scientific integrity and practical, field-proven insights.

Aryl disulfides are a class of organosulfur compounds characterized by a covalent disulfide bond (-S-S-) linking two aryl groups. This functional group is not merely a structural linker; it is a redox-active moiety that plays a critical role in biochemistry and medicinal chemistry. The disulfide bond is central to the structural integrity of numerous proteins and peptides.[1][2] In drug design, the reversible nature of the disulfide bond under physiological conditions makes it an attractive tool for creating prodrugs that release an active thiol-containing agent in specific biological environments.[3]

The introduction of a nitro group onto the aromatic ring, as seen in this compound, profoundly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group can activate the disulfide bond towards nucleophilic attack, a property that can be exploited in various chemical and biological applications.[3] This guide will explore the unique characteristics of this compound, providing the in-depth knowledge required for its effective synthesis, analysis, and utilization in a research and development setting.

Core Physicochemical and Structural Properties

This compound is a symmetrical molecule featuring two 4-methyl-2-nitrophenyl groups linked by a disulfide bridge. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 35350-31-3[4][5][6]
Molecular Formula C₁₄H₁₂N₂O₄S₂[6][7][8]
Molecular Weight 336.39 g/mol [6][7][8]
IUPAC Name 1,1'-Disulfanediylbis(4-methyl-2-nitrobenzene)[6]
Synonyms Bis(4-methyl-2-nitrophenyl) disulfide; 4,4'-Dimethyl-2,2'-dinitro-diphenyldisulfide[8]
Melting Point 73.5-74 °C[8]
Appearance Powder/Crystalline Solid[9] (by analogy)
Predicted Density 1.44 ± 0.1 g/cm³[8]
Predicted Boiling Point 480.6 ± 45.0 °C[8]

The key structural features—the disulfide bond, the p-tolyl framework, and the ortho-nitro substituents—dictate the molecule's stereoelectronics. The nitro groups are positioned ortho to the disulfide linkage, creating steric hindrance that influences the dihedral angle of the C-S-S-C bond. Electronically, these groups withdraw electron density from the aromatic ring, making the sulfur atoms more electrophilic and thus more susceptible to cleavage by nucleophiles like thiols.

Caption: Chemical Structure of this compound (C₁₄H₁₂N₂O₄S₂).

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the reaction of a corresponding thiol precursor or a halo-nitroaromatic compound with a sulfur source.[4] The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrotoluene

This protocol is based on a well-established nucleophilic aromatic substitution followed by disulfide bond formation.[4]

Step 1: Preparation of the Sulfide Reagent

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in a suitable solvent such as butanone or carbon disulfide.

Step 2: Nucleophilic Substitution

  • To the stirred sulfide solution, add 4-Chloro-3-nitrotoluene.

  • Heat the reaction mixture to a moderate temperature (e.g., 40°C) and maintain for several hours (e.g., 5 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

Causality: The sulfide ion (S²⁻) or hydrosulfide ion (SH⁻) acts as a potent nucleophile, attacking the carbon atom bearing the chlorine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards this nucleophilic attack, particularly at the ortho and para positions, thus facilitating the displacement of the chloride leaving group.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification

  • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol, to yield pure this compound.

Self-Validation: The purity of the final product must be confirmed by the analytical methods described in the next section (NMR, MS, HPLC) and by measuring its melting point, which should be sharp and consistent with the literature value.[8]

G Start Starting Materials: 4-Chloro-3-nitrotoluene Sodium Sulfide Reaction Nucleophilic Aromatic Substitution (40°C, 5h) Start->Reaction Workup Aqueous Work-up & Organic Extraction Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification QC Final Product: This compound (QC Analysis) Purification->QC G cluster_0 Primary Confirmation cluster_1 Purity & Further Verification H_NMR ¹H NMR HPLC HPLC (>95%) H_NMR->HPLC MS Mass Spectrometry MS->HPLC MP Melting Point HPLC->MP FTIR FT-IR HPLC->FTIR Output Verified Compound (Certificate of Analysis) MP->Output FTIR->Output Input Synthesized Product Input->H_NMR Input->MS G Disulfide Ar-S-S-Ar (this compound) Intermediate Disulfide->Intermediate Nucleophilic Attack Thiol R'-S⁻ (e.g., Glutathione) Thiol->Intermediate Products Ar-S-S-R' (Mixed Disulfide) + Ar-S⁻ (Released Thiolate) Intermediate->Products S-S Bond Cleavage

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-Nitro-p-tolyl disulfide in Thiol Modification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 2-Nitro-p-tolyl disulfide, a reagent for the modification and quantification of thiol groups. While specific literature on this compound is not as extensive as for other common disulfide reagents, this document synthesizes the well-established principles of thiol-disulfide exchange chemistry to elucidate its function. By drawing parallels with extensively studied analogues, we present a scientifically grounded framework for understanding and utilizing this compound in research and development.

Introduction: The Critical Role of Thiols and Disulfides in Biological Systems

Thiols and their oxidized counterparts, disulfides, are fundamental to protein structure and function. The thiol group (-SH) of cysteine residues is a potent nucleophile and can participate in a variety of biochemical reactions. The reversible formation of disulfide bonds (-S-S-) between cysteine residues is a key post-translational modification that stabilizes the tertiary and quaternary structures of proteins, particularly those destined for secretion or the extracellular environment[1]. The redox state of thiols and disulfides is also intricately linked to cellular signaling pathways and the response to oxidative stress[2].

The ability to selectively modify and quantify free thiol groups is therefore essential for a wide range of applications in biochemistry and drug development, from probing protein structure and function to developing novel therapeutics[3]. Aromatic disulfides are a class of reagents widely employed for this purpose, and this compound represents a specific, albeit less common, member of this family.

Chemical Properties of this compound

This compound is an aromatic disulfide with the chemical formula C₁₄H₁₂N₂O₄S₂. Its structure features two p-tolyl groups linked by a disulfide bond, with a nitro group at the ortho position to each sulfur atom.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄S₂Alfa Chemistry
Molecular Weight 336.39 g/mol Alfa Chemistry
Appearance Inferred to be a solid at room temperature, similar to other aromatic disulfides.General Knowledge

The key to the reactivity of this compound lies in the electronic properties conferred by the nitro group. The electron-withdrawing nature of the nitro group makes the disulfide bond more susceptible to nucleophilic attack.

The Core Mechanism: Thiol-Disulfide Exchange

The modification of a thiol group by this compound proceeds via a well-established mechanism known as thiol-disulfide exchange. This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) from a cysteine residue or other thiol-containing molecule acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond[2].

The reaction can be summarized in two main steps:

  • Deprotonation of the Thiol: The thiol group must first be deprotonated to form the more nucleophilic thiolate anion. The rate of this reaction is therefore highly pH-dependent.

  • Nucleophilic Attack: The thiolate anion attacks the disulfide bond of the this compound, leading to the cleavage of the S-S bond. This results in the formation of a new, mixed disulfide between the original thiol and one half of the reagent, and the release of the other half as a thiolate anion.

This process is an Sₙ2-type reaction, characterized by a transition state where the attacking sulfur, the target sulfur, and the leaving sulfur are approximately collinear[2].

Thiol_Disulfide_Exchange cluster_0 Step 1: Thiol Deprotonation cluster_1 Step 2: Nucleophilic Attack R-SH Protein-SH (Thiol) R-S- Protein-S⁻ (Thiolate) R-SH->R-S- Deprotonation OH- OH⁻ OH-->R-SH H2O H₂O Thiolate Protein-S⁻ Intermediate [Trisulfide-like Transition State] Thiolate->Intermediate SN2 Attack Disulfide This compound Disulfide->Intermediate Mixed_Disulfide Mixed Disulfide Intermediate->Mixed_Disulfide Leaving_Group 2-nitro-p-thiocresolate Intermediate->Leaving_Group

Figure 1: General mechanism of thiol-disulfide exchange.

The Leaving Group: 2-Nitro-p-thiocresolate

Upon reaction, this compound releases a chromophoric leaving group, 2-nitro-p-thiocresol (in its anionic form, 2-nitro-p-thiocresolate). The properties of this leaving group are critical to the utility of the reagent, particularly for quantitative applications.

  • Chromophoric Properties: The presence of the nitro group and the delocalized π-system of the aromatic ring results in a compound that absorbs light in the visible range. This allows for the spectrophotometric quantification of the released thiol, and by stoichiometry, the amount of modified thiol in the original sample.

Experimental Considerations and a Self-Validating Protocol

When using this compound for thiol modification or quantification, several experimental parameters must be carefully controlled to ensure accurate and reproducible results.

Key Experimental Parameters
  • pH: The reaction rate is highly dependent on the pH of the solution. A pH above the pKa of the thiol being modified is necessary to ensure a sufficient concentration of the reactive thiolate anion. However, excessively high pH can lead to side reactions, such as the hydrolysis of the disulfide reagent itself. A common pH range for such reactions is between 7 and 8.

  • Solvent: While many biological experiments are conducted in aqueous buffers, the solubility of aromatic disulfides can be limited. The use of organic co-solvents may be necessary to ensure the reagent remains in solution. However, the choice of solvent can affect the pKa of the thiols and the extinction coefficient of the leaving group[5].

  • Concentration of Reagents: A molar excess of this compound is typically used to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction should be allowed to proceed to completion. The optimal time and temperature should be determined empirically for the specific system under investigation.

  • Control Experiments: It is crucial to include appropriate controls, such as a blank reaction without the thiol-containing sample, to account for any background absorbance or reagent degradation.

Hypothetical Protocol for Thiol Quantification

The following is a generalized, self-validating protocol for the quantification of free thiols in a protein sample using this compound. Note: This is a hypothetical protocol and should be optimized for your specific application.

  • Preparation of Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 7.5, containing 1 mM EDTA.

    • Thiol Standard: A known concentration of a stable thiol, such as cysteine or glutathione, prepared fresh in the reaction buffer.

    • This compound Stock Solution: A concentrated stock solution (e.g., 10 mM) prepared in a suitable organic solvent (e.g., DMSO or ethanol).

  • Standard Curve Generation:

    • Prepare a series of dilutions of the thiol standard in the reaction buffer to create a standard curve (e.g., 0-100 µM).

    • To each standard dilution, add a fixed amount of the this compound stock solution.

    • Incubate the reactions at room temperature for a predetermined time (e.g., 15 minutes) to allow the reaction to go to completion.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the 2-nitro-p-thiocresolate anion. This λmax would need to be experimentally determined but is expected to be in the visible range.

    • Plot the absorbance values against the known thiol concentrations to generate a standard curve. The linearity of this curve is a key validation step.

  • Quantification of Thiols in the Sample:

    • Prepare the protein sample in the reaction buffer.

    • Add the same amount of this compound stock solution as used for the standard curve.

    • Incubate under the same conditions as the standards.

    • Measure the absorbance at the same λmax.

    • Determine the concentration of thiols in the sample by interpolating its absorbance value on the standard curve.

  • Self-Validation:

    • The linearity of the standard curve (R² > 0.99) provides confidence in the assay.

    • Spiking a known amount of the thiol standard into the protein sample and measuring the recovery can assess for matrix effects.

    • Running a time course of the reaction can ensure that the chosen incubation time is sufficient for the reaction to reach completion.

Thiol_Quantification_Workflow Start Start: Prepare Reagents Standard_Curve Generate Standard Curve (Known Thiol Concentrations) Start->Standard_Curve Sample_Prep Prepare Protein Sample Start->Sample_Prep Reaction React with this compound Standard_Curve->Reaction Sample_Prep->Reaction Incubation Incubate to Completion Reaction->Incubation Measurement Measure Absorbance at λmax Incubation->Measurement Analysis Analyze Data Measurement->Analysis End End: Quantified Thiol Concentration Analysis->End

Figure 2: A generalized workflow for thiol quantification.

Applications in Drug Development and Research

The modification of thiol groups with reagents like this compound has several important applications:

  • Quantification of Free Thiols: As detailed above, this is a primary application for assessing the redox state of proteins or quantifying the number of accessible cysteine residues.

  • Probing Protein Structure: The reactivity of a particular cysteine residue can provide information about its local environment and accessibility.

  • Introduction of a "Handle" for Further Modification: The newly formed mixed disulfide can potentially be targeted in subsequent reactions, allowing for the site-specific introduction of other labels or functional groups.

  • Development of Covalent Drugs: Understanding the reactivity of thiols is fundamental to the design of covalent inhibitors that target cysteine residues in enzymes or other proteins.

  • Bioconjugation: Thiol-disulfide exchange is a common strategy for conjugating drugs or imaging agents to antibodies or other targeting moieties[6].

Comparison with Other Disulfide Reagents

While this guide focuses on this compound, it is important to be aware of other commonly used disulfide reagents for thiol modification.

ReagentChromophoreλmax (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Key Features
Ellman's Reagent (DTNB) 5-Thio-2-nitrobenzoate (TNB)412~14,150Widely used, well-characterized, water-soluble.
4,4'-Dithiodipyridine (DTDP) 4-Thiopyridone324~19,800Useful at lower pH, but λmax can overlap with protein absorbance.
This compound 2-nitro-p-thiocresolateNot reportedNot reportedPotentially offers different solubility or reactivity profiles.

The choice of reagent will depend on the specific requirements of the experiment, including the pH, the presence of interfering substances, and the desired detection wavelength.

Conclusion and Future Directions

This compound operates through the well-understood and robust mechanism of thiol-disulfide exchange. Its utility as a tool for thiol modification is predicated on the nucleophilic attack of a thiolate anion on its activated disulfide bond, leading to the release of a chromophoric leaving group. While specific quantitative data for this particular reagent is not as prevalent in the scientific literature as for more common analogues like Ellman's reagent, the principles outlined in this guide provide a solid foundation for its application.

Future work in this area could focus on the detailed characterization of this compound, including the precise determination of the pKa and molar extinction coefficient of its leaving group under various solvent conditions. Such data would be invaluable for expanding the toolkit available to researchers and drug development professionals for the critical task of understanding and manipulating the chemistry of thiols and disulfides in biological systems.

References

  • Trivedi, M. V., Laurence, J. S., & Siahaan, T. J. (2009). The role of thiols and disulfides in protein chemical and physical stability. Current protein & peptide science, 10(6), 614–625. [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623–1641. [Link]

  • Human Metabolome Database. (2021). 4-Nitrothiophenol (HMDB0246550). Retrieved January 21, 2026, from [Link]

  • Kendall, A. J., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 9356–9363. [Link]

  • Al Shaer, D., Albericio, F., & de la Torre, B. G. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry, 8, 788. [Link]

  • G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay. Retrieved January 21, 2026, from [Link]

  • Guan, X., Hoffman, B., Dwivedi, C., & Matthees, D. P. (2005). A practical HPLC method for the determination of thiols and disulfides in biological samples. Journal of pharmaceutical and biomedical analysis, 37(5), 907–913. [Link]

  • Lal, R., & Gupta, G. D. (2010). Molar extinction coefficients for p-nitrophenol. International Journal of ChemTech Research, 2(1), 55-60. [Link]

  • Gauthier, M. A., & Klok, H. A. (2008). Disulfide-rich peptides in drug development. Polymer Chemistry, 1(1), 13-33. [Link]

  • Koniev, O., & Wagner, A. (2015). Developments in pyridyl disulfide chemistry and their application in ADC technology. Chemical Society Reviews, 44(16), 5495–5504. [Link]

  • ResearchGate. (n.d.). pKa values of 4-nitrophenol, 4-methylthiophenol, and imidazole. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenethiol. Retrieved January 21, 2026, from [Link]

  • Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Science, Technology and Application, 14, 86-1-27. [Link]

Sources

Solubility and Stability of 2-Nitro-p-tolyl disulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pharmaceutical and Research Sectors

Abstract

2-Nitro-p-tolyl disulfide (C₁₄H₁₂N₂O₄S₂) is an organic compound featuring a symmetrical disulfide bond flanked by two nitrotoluene moieties.[1][2][3] While its structural analogues and the disulfide linkage itself are of significant interest in fields ranging from organic synthesis to proteomics and drug delivery, a comprehensive public dataset on its solubility and stability profiles is notably absent. This guide serves as a foundational technical resource for researchers, scientists, and drug development professionals. It provides a robust theoretical framework and detailed, field-proven experimental protocols to systematically characterize the solubility and stability of this compound in various solvent systems. By synthesizing first principles of physical organic chemistry with validated analytical methodologies, this document empowers research teams to generate the reliable, high-quality data required for informed decision-making in discovery and development workflows.

Introduction: Understanding the Molecule

This compound is characterized by three key structural features that dictate its physicochemical properties:

  • The Disulfide Bond (-S-S-): This covalent bond is the molecule's most reactive site. It is susceptible to redox reactions, particularly cleavage by reducing agents, and can undergo thiol-disulfide exchange, a reaction that is highly pH-dependent.[4][5] The stability of this bond is paramount for any application where molecular integrity is required.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly increases the polarity of the molecule and renders the aromatic ring electron-deficient. This influences its solubility in polar solvents and its susceptibility to certain degradation pathways.[6]

  • The Tolyl Group (CH₃-C₆H₄-): The aromatic rings and methyl groups contribute to the molecule's nonpolar character, promoting solubility in organic solvents. The overall solubility profile is a delicate balance between the polar nitro groups and the nonpolar hydrocarbon framework.

This guide will first establish the principles governing the solubility of this molecule and provide a definitive protocol for its experimental determination. Subsequently, it will delve into the factors influencing its chemical stability and outline a comprehensive methodology for assessing its degradation profile under various stress conditions.

Solubility Profile: Prediction and Practical Determination

The solubility of an active compound is a critical parameter, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations.[7] The principle of "like dissolves like" provides a foundational framework for predicting solubility.[8] For this compound, its hybrid polarity suggests moderate solubility in a range of solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited, driven primarily by the tolyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF): These solvents are predicted to be effective. They can engage in dipole-dipole interactions with the polar nitro groups without the steric hindrance or hydrogen-bonding competition of protic solvents.[9] A study on a disulfide polymer noted that tetrahydrofuran (THF) was a particularly effective solvent.[10]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. While these solvents can interact with the nitro groups, the bulky nature of the molecule may hinder efficient solvation.

  • Aqueous Solvents (e.g., Water, Buffers): Very low solubility is expected due to the large, nonpolar aromatic structure.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing the most reliable data for stable formulations.[11][12]

Causality of Protocol Design: This protocol is designed to ensure that a true equilibrium between the solid and dissolved states is achieved. The extended incubation with agitation allows sufficient time for dissolution to reach its maximum point, while the final filtration step ensures that only the solubilized compound is measured. Temperature control is critical as solubility is temperature-dependent.[12]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure saturation.[11]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit the sedimentation of undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Quantification

Due to its nitroaromatic structure, this compound possesses a strong UV chromophore, making it ideal for quantification by UV-based methods.[14]

  • Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Rationale: HPLC provides superior specificity compared to direct UV-Vis, separating the parent compound from any potential impurities or early-stage degradants. A reverse-phase method using an acetonitrile/water mobile phase is a suitable starting point.[15]

  • Procedure:

    • Develop a calibration curve by preparing a series of standards of known concentration.

    • Inject the diluted filtrate from the solubility experiment.

    • Determine the concentration of the sample by interpolating its peak area from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation: Solubility Summary

All experimentally determined solubility data should be compiled into a clear, comparative format.

SolventSolvent TypePolarity IndexTemperature (°C)Solubility (mg/mL)Observations
HexaneNonpolar0.125Experimental Valuee.g., Colorless solution
TolueneNonpolar2.425Experimental Valuee.g., Yellow solution
DichloromethanePolar Aprotic3.125Experimental Valuee.g., Yellow solution
AcetonePolar Aprotic5.125Experimental Valuee.g., Yellow solution
AcetonitrilePolar Aprotic5.825Experimental Valuee.g., Yellow solution
EthanolPolar Protic4.325Experimental Valuee.g., Pale yellow solution
MethanolPolar Protic5.125Experimental Valuee.g., Pale yellow solution
WaterPolar Protic10.225Experimental Valuee.g., Insoluble

Stability Profile: Influencing Factors and Assessment

Understanding the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and compatibility with other substances. Degradation can occur through several pathways, primarily targeting the disulfide bond.

Key Factors Governing Stability
  • pH: Disulfide bonds are susceptible to degradation in neutral and basic conditions via several mechanisms, including direct attack by hydroxide ions and β-elimination reactions.[16] Thiol-disulfide exchange reactions, which can lead to scrambling or degradation, are also significantly accelerated at alkaline pH due to the increased concentration of the reactive thiolate anion (S⁻).[5]

  • Redox Environment: The presence of reducing agents (e.g., thiols like glutathione or dithiothreitol) will readily cleave the disulfide bond to form the corresponding thiols. Conversely, oxidizing conditions promote disulfide bond formation and stability.[4]

  • Temperature: Increased temperature accelerates the rate of chemical degradation, a principle systematically exploited in accelerated stability testing.[17] The relationship often follows the Arrhenius equation, where a 10 °C increase can roughly double the reaction rate.[18]

  • Light: Disulfide bonds can be cleaved by UV radiation.[19] Studies on dimethyl disulfide have shown that UV excitation can lead to homolytic S-S bond cleavage, forming thiyl radicals which can initiate further reactions.[20] Nitroaromatic compounds can also be susceptible to photolytic degradation.[21]

Caption: Key factors influencing the chemical stability of this compound.

Experimental Protocol: Accelerated Stability Study

Accelerated stability studies use exaggerated storage conditions to predict the shelf-life of a substance under normal conditions.[22] This protocol provides a framework for assessing the stability of this compound in a chosen solvent.

Causality of Protocol Design: This protocol uses stress conditions (elevated temperature and light exposure) to accelerate degradation, allowing for a rapid assessment of stability.[17] The inclusion of a control group stored under recommended conditions provides a baseline for comparison. HPLC-UV is used as the analytical method for its ability to separate and quantify the parent compound from its degradants over time, providing a clear picture of the degradation kinetics.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a solvent where it has demonstrated adequate solubility (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the solution into multiple vials (e.g., amber HPLC vials to protect from light for the temperature study, and clear vials for the photostability study).

  • Storage Conditions:

    • Accelerated Thermal: Place a set of amber vials in a stability chamber at 40 °C / 75% RH (Relative Humidity).[22]

    • Photostability: Place a set of clear vials in a photostability chamber according to ICH Q1B guidelines.

    • Control: Store a corresponding set of amber vials at the recommended storage condition (e.g., 4 °C, protected from light).

  • Time Points: Pull vials from each storage condition at specified intervals (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis: Analyze the contents of each vial by HPLC-UV.

    • Record the peak area of the parent compound (this compound).

    • Observe the chromatogram for the appearance of new peaks, which indicate degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant change is often defined as a 5% decrease in the initial assay value.[22]

G cluster_0 Preparation & Analysis cluster_1 Storage Conditions cluster_2 Sampling & Measurement start Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot Aliquot into Amber & Clear Vials start->aliquot storage_accel Store at 40°C / 75% RH (Amber Vials) aliquot->storage_accel storage_photo Store in Photostability Chamber (Clear Vials) aliquot->storage_photo storage_control Store at 4°C, Dark (Amber Vials) aliquot->storage_control end Calculate % Remaining vs. T=0 and Identify Degradants pull_samples Pull Samples at T=0, 1, 2, 4, 8 weeks storage_accel->pull_samples storage_photo->pull_samples storage_control->pull_samples analyze Analyze by HPLC-UV pull_samples->analyze analyze->end

Caption: Experimental workflow for an accelerated stability study of this compound.

Data Presentation: Stability Summary

Results from the stability study should be tabulated to facilitate analysis of degradation trends.

Condition: 40 °C / 75% RH (Protected from Light)

Time Point% Parent Compound RemainingNew Peaks (Retention Time)Observations
0100%NoneClear, yellow solution
1 WeekExperimental Valuee.g., 4.2 minNo color change
2 WeeksExperimental Valuee.g., 4.2 min, 5.1 minNo color change
4 WeeksExperimental Valuee.g., 4.2 min, 5.1 minSlight deepening of color
8 WeeksExperimental Valuee.g., 4.2 min, 5.1 minSolution is darker yellow

Conclusion and Forward Outlook

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By adhering to the detailed protocols for thermodynamic solubility determination via the shake-flask method and stability assessment through accelerated studies, researchers can generate the critical data necessary for advancing their projects. The principles outlined herein—rooted in the interplay of the disulfide, nitro, and tolyl functional groups—serve not only as a predictive tool but also as an interpretive guide for the experimental results obtained. The generation and publication of these data will fill a significant knowledge gap in the chemical literature and provide invaluable information for scientists working in drug development, chemical synthesis, and materials science.

References

  • Vertex AI Search. (2023). Analysis of the Formation and Stability Mechanism of Protein Disulfide Bonds.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Reddit. (2013).
  • BioPharm International. (2006).
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins.
  • CUTM Courseware.
  • Lund University Publications. (2006).
  • PharmaTutor. (2013).
  • PharmTech. (2017).
  • EMMA International. (2022). Accelerated Stability Testing for Pharmaceuticals.
  • SIELC Technologies. Separation of Disulfide, bis(2-nitrophenyl) on Newcrom R1 HPLC column.
  • BenchChem. (2025). The Solubility of 3-Nitroacenaphthene in Organic Solvents: A Technical Guide.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • Alfa Chemistry. CAS 35350-31-3 this compound.
  • ChemicalBook. This compound CAS#: 35350-31-3.
  • Santa Cruz Biotechnology. This compound | CAS 35350-31-3.
  • NIH National Library of Medicine. (2016).
  • NIH National Library of Medicine. (2009). The role of thiols and disulfides in protein chemical and physical stability.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Khan Academy. Solubility of organic compounds.
  • Wikipedia. TNT.
  • Walsh Medical Media. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis.
  • OSTI.GOV. (2019).
  • ResearchGate. (2020). The solubility of serial disulfide polymer in different solvents.

Sources

An In-depth Technical Guide to 2-Nitro-p-tolyl disulfide (CAS 35350-31-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-p-tolyl disulfide, registered under CAS number 35350-31-3, is a symmetrical aromatic disulfide compound. Its structure, featuring a disulfide bond flanked by two nitrotoluene moieties, suggests a rich chemical reactivity centered around thiol-disulfide exchange reactions. While specific biological applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in molecules of significant interest in medicinal chemistry and chemical biology. The nitroaromatic and disulfide groups confer distinct electronic and reactive properties, making it a compound of interest for further investigation.

This guide provides a comprehensive overview of the known properties of this compound, its synthesis, and explores its potential applications based on the established reactivity of related chemical structures. The information presented herein is intended to serve as a foundational resource for researchers considering the use of this compound in their work.

Chemical and Physical Properties

This compound presents as a solid at room temperature. The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 35350-31-3[1]
Molecular Formula C₁₄H₁₂N₂O₄S₂[1]
Molecular Weight 336.39 g/mol [1]
IUPAC Name 1,1'-dithiobis(4-methyl-2-nitrobenzene)[2]
Synonyms 4,4'-Dimethyl-2,2'-dinitrodiphenyldisulfide, Bis(4-methyl-2-nitrophenyl) disulfide[2]
Melting Point 73.5-74 °CN/A
Appearance Solid (form may vary)N/A
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.N/A

Note: Some physical properties like melting point and solubility may vary between batches and depend on the purity of the compound. Experimental verification is recommended.

Synthesis

A known method for the synthesis of this compound involves the reaction of 4-chloro-3-nitrotoluene with sodium sulfide. This reaction proceeds in a suitable solvent system, such as a mixture of carbon disulfide and butanone, at a controlled temperature.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_chloro_3_nitrotoluene 4-Chloro-3-nitrotoluene reaction_core Reaction 4_chloro_3_nitrotoluene->reaction_core sodium_sulfide Sodium Sulfide sodium_sulfide->reaction_core solvent Carbon disulfide / Butanone solvent->reaction_core temperature 40 °C temperature->reaction_core product This compound (CAS 35350-31-3) reaction_core->product

Potential Applications and Mechanism of Action

While specific biological activities of this compound have not been extensively reported, the chemical functionalities within its structure suggest several areas of potential application, primarily centered around its reactivity with thiols.

Thiol-Disulfide Exchange and Proteomics

The disulfide bond is the most reactive feature of the molecule. It can readily undergo thiol-disulfide exchange with free sulfhydryl groups, such as the cysteine residues in proteins. This reactivity is the basis for the use of many disulfide-containing reagents in biochemistry and proteomics.[4] The presence of electron-withdrawing nitro groups on the aromatic rings is expected to activate the disulfide bond, making it more susceptible to nucleophilic attack by thiolates.[5]

This suggests that this compound could potentially be used as:

  • A tool for probing protein structure and function: By reacting with accessible cysteine residues, it could be used to identify and quantify free thiols in proteins.

  • A component in the development of chemical probes: The tolyl groups could be further functionalized with reporter tags (e.g., fluorophores, biotin) to allow for the detection and isolation of proteins that have reacted with the disulfide.

  • A modulator of protein activity: Reaction with critical cysteine residues in enzymes or other proteins could alter their biological function, making it a potential starting point for the development of inhibitors or activators.

G cluster_reactants Reactants cluster_products Products disulfide This compound exchange_reaction Thiol-Disulfide Exchange disulfide->exchange_reaction protein_thiol Protein-SH (Cysteine residue) protein_thiol->exchange_reaction mixed_disulfide Protein-S-S-Aryl exchange_reaction->mixed_disulfide thiol_product Aryl-SH (2-nitro-4-methylthiophenol) exchange_reaction->thiol_product

Potential Antimicrobial and Other Biological Activities

Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[6][7] The mechanism of action of many nitroaromatic drugs involves their reduction within cells to form reactive nitroso and hydroxylamine intermediates, which can lead to oxidative stress and cellular damage.

Furthermore, some unsymmetrical disulfides containing nitrophenyl groups have demonstrated in vitro antimicrobial activity.[5] It is plausible that this compound could exhibit similar properties. The combination of the disulfide bond, which can interact with microbial thiols, and the nitro groups, which can be bioreduced to toxic species, represents a potential dual-action mechanism.

Experimental Protocols

As there are no established, published experimental protocols specifically for the use of this compound in biological systems, researchers should adapt general protocols for similar disulfide-containing reagents. The following are hypothetical, generalized protocols that would require optimization.

General Protocol for Thiol-Disulfide Exchange with a Purified Protein
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable organic solvent such as DMSO or DMF.

    • Prepare a solution of the target protein in a buffer appropriate for maintaining its stability and activity (e.g., PBS, Tris, HEPES at a pH between 7 and 8).

  • Reaction:

    • To the protein solution, add the desired concentration of this compound from the stock solution. The final concentration of the disulfide should be optimized based on the protein concentration and the desired stoichiometry.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific period (e.g., 30 minutes to 2 hours).

  • Analysis:

    • The extent of the reaction can be monitored by various methods, including:

      • Mass Spectrometry: To detect the mass shift corresponding to the adduction of the 2-nitro-p-tolylthio group to the protein.

      • SDS-PAGE: Under non-reducing conditions to observe any changes in protein mobility or the formation of protein dimers.

      • Activity Assays: If the target protein is an enzyme, its activity can be measured to determine the effect of the disulfide modification.

Handling and Safety

A specific safety data sheet (SDS) for this compound should be consulted before handling.[8] General safety precautions for handling aromatic disulfide and nitro compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Suppliers

This compound is available from several chemical suppliers, including:

  • Alfa Chemistry[1]

  • Santa Cruz Biotechnology[9]

  • ChemicalBook[2]

Note: Availability may vary. It is advisable to check with the suppliers for current stock and purity information.

Conclusion

This compound (CAS 35350-31-3) is a symmetrical aromatic disulfide with potential for application in chemical biology and drug discovery. Its reactivity is dominated by the electrophilic nature of the disulfide bond, which is activated by the presence of nitro groups. While specific biological studies on this compound are lacking, its structural similarity to other biologically active disulfides and nitroaromatics suggests that it may possess interesting antimicrobial or protein-modifying properties. Further research is warranted to fully elucidate the biological activity and potential applications of this compound. This guide serves as a starting point for researchers interested in exploring the utility of this compound in their own investigations.

References

  • Zarubaev, V. V., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5184. [Link]

  • CAS Common Chemistry. (n.d.). Bis(2-nitrophenyl) disulfide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3). Retrieved from [Link]

  • Mach, R. H., et al. (2004). Substituted diphenyl sulfides as selective serotonin transporter ligands: synthesis and in vitro evaluation. Bioorganic & medicinal chemistry, 12(13), 3647–3657. [Link]

  • PubChem. (n.d.). Bis(4-nitrophenyl) disulfide. Retrieved from [Link]

  • PubChem. (n.d.). Disulfide, bis(2-nitrophenyl). Retrieved from [Link]

  • Wang, L., et al. (2023). Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology. Molecules, 28(4), 1887. [Link]

  • Ribeiro da Silva, M. A., & Matos, M. A. (2023). Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. The Journal of Physical Chemistry A, 127(27), 5769–5779. [Link]

  • Kim, J., et al. (2018). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry Letters, 9(18), 5349–5354. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Schmidt, E. E., et al. (2013). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. Biochimica et biophysica acta, 1830(5), 3151–3154. [Link]

  • Safety Data Sheet. (2023). [Link]

  • ResearchGate. (n.d.). Thiol-disulfide exchange. (a) Functionalizing compounds with a... Retrieved from [Link]

  • Di Monte, D., & Moldéus, P. (1995). Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells. Methods in enzymology, 251, 258–262. [Link]

  • Otero-González, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • Otero-González, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • Horst, L. J., et al. (2013). Redox Proteomics Uncovers Peroxynitrite-sensitive Proteins That Help Escherichia coli to Overcome Nitrosative Stress. Molecular & cellular proteomics, 12(9), 2561–2573. [Link]

  • PrepChem.com. (n.d.). Synthesis of p-tolyl-disulfide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Otero-González, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • Google Patents. (n.d.). CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid.
  • Otero-González, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • An, H., & Chen, Y. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of pharmaceutical sciences, 99(5), 2245–2264. [Link]

  • Rajagopal, A., Mohan, D., & Munisamy, G. (2016). Aromatic-Aromatic Interactions in Biological System: Structure Activity Relationships. Research & Reviews: Journal of Chemistry, 5(1). [Link]

  • Fukuto, J. M., et al. (2015). The chemical biology of hydropersulfides (RSSH): Chemical stability, reactivity and redox roles. Archives of biochemistry and biophysics, 588, 15–22. [Link]

  • King, A. O., et al. (2019). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 24(16), 2928. [Link]

  • Boldyreva, E., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1157. [Link]

  • SLS Ireland. (n.d.). p-Tolyl disulfide, 98%. Retrieved from [Link]

Sources

The Advent of a Nitro Aromatic Sulfur Compound: A Literature Review on the Discovery and Early Applications of 2-Nitro-p-tolyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide delves into the historical context surrounding the discovery and initial scientific explorations of 2-Nitro-p-tolyl disulfide, a nitroaromatic organosulfur compound. While not as extensively documented as some of its chemical relatives, a review of early 20th-century chemical literature allows for a reconstruction of its likely synthesis and potential areas of early interest. This document is intended for researchers, scientists, and drug development professionals interested in the historical development of sulfur-containing nitroaromatics.

Introduction: The Chemical Landscape of the Early 20th Century

The late 19th and early 20th centuries were a period of intense activity in synthetic organic chemistry. The burgeoning dye and pharmaceutical industries fueled a demand for novel aromatic compounds. Nitro groups (-NO₂) and sulfur-containing functional groups, such as thiols (-SH) and disulfides (-S-S-), were key players in this era. The nitro group's electron-withdrawing properties and its role as a precursor to amino groups made it a cornerstone of dye synthesis. Simultaneously, the unique reactivity of sulfur compounds was being actively explored, leading to the development of vulcanized rubber and early sulfur-based pharmaceuticals. It is within this context of industrial and academic exploration that this compound, also known by its systematic name bis(4-methyl-2-nitrophenyl) disulfide, likely emerged.

The Genesis of this compound: A Synthesis Perspective

While a definitive first synthesis report for this compound (CAS Number: 35350-31-3) is not readily apparent in modern databases, its structure suggests a logical synthetic pathway based on well-established reactions of the time. The most probable early syntheses would have stemmed from the nitration of p-tolyl disulfide or the oxidation of 4-methyl-2-nitrobenzenethiol.

Plausible Early Synthetic Routes

Two primary pathways likely led to the initial synthesis of this compound:

  • Route A: Nitration of p-Tolyl Disulfide: The direct nitration of p-tolyl disulfide would have been a straightforward approach for chemists of the era. However, this method often leads to a mixture of isomers, posing significant purification challenges.

  • Route B: Oxidation of 4-methyl-2-nitrobenzenethiol: A more controlled and likely preferred method would involve the synthesis of the corresponding thiol, 4-methyl-2-nitrobenzenethiol, followed by its oxidation to the disulfide. This two-step process would offer greater control over the final product's purity.

The following diagram illustrates these probable early synthetic pathways:

Synthesis_Pathways cluster_route_a Route A: Direct Nitration cluster_route_b Route B: Thiol Oxidation p_Tolyl_Disulfide p-Tolyl Disulfide Nitration Nitration (e.g., HNO₃/H₂SO₄) p_Tolyl_Disulfide->Nitration Isomer_Mixture Isomer Mixture (including this compound) Nitration->Isomer_Mixture Purification Purification Challenge Isomer_Mixture->Purification p_Toluidine p-Toluidine Diazotization Diazotization & Sulfur Introduction p_Toluidine->Diazotization p_Toluenethiol p-Toluenethiol Diazotization->p_Toluenethiol Nitration_Thiol Nitration p_Toluenethiol->Nitration_Thiol Thiol_Precursor 4-Methyl-2-nitrobenzenethiol Nitration_Thiol->Thiol_Precursor Oxidation Oxidation (e.g., air, I₂, H₂O₂) Thiol_Precursor->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Plausible early synthetic pathways to this compound.

Detailed Experimental Protocol: A Reconstructed Early Synthesis (Route B)

The following protocol is a reconstruction of a plausible early 20th-century synthesis of this compound based on the chemical knowledge and techniques of the era.

Part 1: Synthesis of 4-Methyl-2-nitrobenzenethiol

  • Diazotization of p-Toluidine: p-Toluidine would be diazotized using sodium nitrite in the presence of a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Introduction of the Thiol Group: The resulting diazonium salt would then be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield p-toluenethiol.

  • Nitration of p-Toluenethiol: The p-toluenethiol would then be carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to favor the formation of the 2-nitro isomer. The ortho-directing effect of the thiol group, once oxidized in situ to a sulfonyl group under the harsh nitrating conditions, would facilitate the introduction of the nitro group at the 2-position.

Part 2: Oxidation to this compound

  • Oxidation: The crude 4-methyl-2-nitrobenzenethiol would be subjected to mild oxidation. Common oxidizing agents of the time included air (in the presence of a base), iodine, or hydrogen peroxide. This would lead to the formation of the disulfide bond.

  • Purification: The resulting solid, this compound, would be purified by recrystallization from a suitable solvent, such as ethanol.

Early Uses and Areas of Investigation

While specific documented applications of this compound from the early 20th century are scarce, its chemical structure suggests several potential areas of interest for researchers of that period.

Intermediate in Dye Synthesis

The presence of both a nitro group and a tolyl moiety would have made this compound a candidate as an intermediate in the synthesis of azo dyes. The nitro group could be readily reduced to an amino group, which could then be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The disulfide bond, while potentially labile, could also have been of interest for creating sulfur-containing dyes, which were known for their unique properties.

Precursor for Pharmaceutical and Agrochemical Research

The early 20th century saw the rise of chemotherapy and the systematic search for new biologically active compounds. The combination of a nitroaromatic system and a disulfide linkage could have been explored for potential antimicrobial or antiparasitic properties. Disulfide bonds are known to interact with biological thiols, suggesting a potential mechanism of action.

Vulcanization and Rubber Chemistry

The study of sulfur chemistry was intrinsically linked to the development of rubber technology. While aromatic disulfides are not primary vulcanizing agents, their study could have contributed to the broader understanding of disulfide bond chemistry and its role in the cross-linking of polymers.

Physicochemical Properties and Characterization

The early characterization of a new compound like this compound would have relied on classical methods.

PropertyEarly Method of Determination
Molecular Formula C₁₄H₁₂N₂O₄S₂
Molecular Weight 336.39 g/mol
Melting Point Elemental Analysis (Combustion Analysis)
Solubility Melting Point Apparatus
Color and Crystalline Form Qualitative observation in various solvents
Chemical Reactivity Visual inspection

Conclusion: A Stepping Stone in Aromatic Sulfur Chemistry

The discovery and early exploration of this compound, while not marked by a singular breakthrough publication, can be understood as a logical step in the systematic expansion of synthetic organic chemistry in the early 20th century. Its synthesis would have been achievable with the techniques of the time, and its structure would have placed it at the intersection of several key areas of industrial and academic research, including dye synthesis, medicinal chemistry, and the burgeoning field of polymer science. While its specific contributions may be modest, this compound represents a piece in the vast and intricate puzzle of aromatic sulfur chemistry that was being assembled by the pioneers of the field.

References

Initial searches did not yield a specific, verifiable, and clickable URL for the original discovery of this compound. The references to general synthetic methods of the era are based on established chemical principles and historical context rather than a direct citation for this specific compound's discovery.

theoretical and computational studies of di-p-tolyl disulfide polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of Di-p-tolyl Disulfide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials science industries. The different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability, which have profound implications for drug efficacy and material performance. Di-p-tolyl disulfide ((CH₃C₆H₄S)₂), a molecule with applications as a load-carrying additive due to its anti-wear properties, serves as an exemplary system for studying high-pressure polymorphism.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the polymorphic landscape of di-p-tolyl disulfide, with a focus on understanding its behavior under elevated pressures. We will delve into the causality behind the selection of computational techniques, from force fields to periodic density functional theory (DFT), and elucidate how these methods complement experimental findings to provide a complete picture of polymorphic transitions and stabilities.

Introduction: The Polymorphic Challenge of Di-p-tolyl Disulfide

Di-p-tolyl disulfide (p-Tol₂S₂) is an organosulfur compound that has garnered interest for its utility in various chemical syntheses and as a reagent in organic chemistry.[2] Beyond its synthetic applications, its solid-state behavior, particularly its propensity for polymorphism, makes it a valuable model system for crystallographic and computational studies.[3][4][5] At ambient conditions, p-Tol₂S₂ exists in a stable α phase. However, the application of high pressure reveals a more complex polymorphic landscape, including a "conventional" solid-solid transition to a β phase and the emergence of a "hidden" γ polymorph from solution under pressure.[3][4][5][6]

Understanding the thermodynamic and kinetic relationships between these polymorphs is paramount. For instance, in a pharmaceutical context, an unforeseen polymorphic transition could lead to a loss of efficacy or even adverse effects. Computational methods offer a powerful lens through which to explore these phenomena, often providing insights that are difficult or impossible to obtain through experimental means alone.[7][8] This guide will provide a detailed exploration of the computational workflows used to study the polymorphs of di-p-tolyl disulfide.

The Polymorphic System of Di-p-tolyl Disulfide

The known polymorphic system of di-p-tolyl disulfide consists of three primary forms: α, β, and γ. The relationships between these polymorphs are pressure-dependent and have been elucidated through a combination of experimental high-pressure studies and computational analysis.

  • α-Polymorph: The thermodynamically stable form at ambient pressure and temperature.

  • β-Polymorph: A high-pressure polymorph that emerges from the α phase through a reversible solid-solid transition at approximately 1.6 GPa.[3]

  • γ-Polymorph: A "hidden" high-pressure polymorph that is not accessible through a direct solid-solid transition from the α or β phases. Instead, it crystallizes from solution at elevated pressures.[3][4][5] This makes the direct experimental determination of its thermodynamic stability relative to the other polymorphs challenging.

The inability to observe a direct transition between the β and γ polymorphs experimentally highlights a critical gap in our understanding that can be effectively addressed by computational methods.[3]

The Computational Toolbox for Polymorph Investigation

A multi-tiered computational approach is essential for accurately modeling the subtle energy differences between polymorphs. The methodologies range from computationally efficient force fields to more rigorous and demanding quantum mechanical calculations.

Force Field (FF) Methods

Force field methods provide a classical mechanics-based description of molecular systems. They are computationally inexpensive, making them suitable for initial high-throughput screening of potential crystal structures.

  • Causality of Choice: The primary advantage of FF methods is their speed, allowing for the rapid calculation of lattice energies for a large number of candidate structures. This is crucial in the initial stages of polymorph prediction, where the vast conformational and packing space must be explored.

  • Self-Validating System: The reliability of FF methods is contingent on the quality of the force field parameters. For di-p-tolyl disulfide, force fields are employed to rank the stability of the known polymorphs under various pressures. The agreement of these rankings with experimental observations serves as a validation of the chosen force field.

Periodic Density Functional Theory (DFT)

Periodic DFT is a quantum mechanical method that has become the gold standard for accurate energy calculations of crystalline solids. It explicitly treats the electrons in the system, providing a more fundamental and accurate description of intermolecular interactions than force fields.

  • Causality of Choice: DFT is employed to refine the structures and energies of the most promising candidate polymorphs identified through FF methods. Its higher accuracy is necessary to resolve the small energy differences that often distinguish polymorphs. For di-p-tolyl disulfide, periodic DFT calculations are crucial for understanding the effect of pressure on the relative stabilities of the α, β, and γ phases.[3][4][5]

  • Trustworthiness: The trustworthiness of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. For systems like di-p-tolyl disulfide, functionals that can accurately describe van der Waals interactions, such as ωB97XD, are often employed.[1] The embedded fragmentation quantum mechanical approach can be used for large organic molecules to make these computationally intensive calculations more tractable.[1]

The Synergy of Computational and Experimental Data

It is crucial to recognize that computational methods are most powerful when used in conjunction with experimental data. Experimental techniques like X-ray diffraction provide the crystal structures that are the starting point for computational analysis. In turn, computational studies can help to interpret experimental findings, such as explaining the driving forces behind phase transitions and predicting the existence of yet-undiscovered polymorphs.[3][7]

Computational Workflow for Di-p-tolyl Disulfide Polymorph Analysis

The following diagram and protocol outline a typical workflow for the computational investigation of di-p-tolyl disulfide polymorphs.

Polymorph_Workflow CSP_start Generate Molecular Conformer CSP_search Global Lattice Energy Search (FF) CSP_start->CSP_search CSP_candidates Generate Candidate Polymorphs CSP_search->CSP_candidates DFT_opt Periodic DFT Geometry Optimization CSP_candidates->DFT_opt Energy_calc Calculate Relative Stabilities (Enthalpy vs. Pressure) DFT_opt->Energy_calc TS_calc Estimate Transition State Energies Energy_calc->TS_calc XRD Compare with Experimental X-ray Diffraction Data TS_calc->XRD Spectra Simulate & Compare Spectroscopic Data (e.g., IR) TS_calc->Spectra

Caption: A typical computational workflow for polymorph prediction and analysis.

Experimental Protocol: Pressure-Dependent Stability Analysis

Objective: To determine the relative thermodynamic stabilities of the α, β, and γ polymorphs of di-p-tolyl disulfide as a function of pressure using computational methods.

Methodology:

  • Initial Structure Preparation:

    • Obtain the experimental crystal structures of the α, β, and γ polymorphs of di-p-tolyl disulfide from crystallographic databases.

    • If experimental structures are unavailable for all polymorphs, utilize crystal structure prediction (CSP) methods to generate plausible candidates.

  • Force Field Calculations:

    • Employ a suitable force field (e.g., implemented in software like CrystalExplorer) to perform lattice energy calculations for the three polymorphs at various pressures.

    • Calculate the enthalpies of each polymorph at each pressure point. This provides a first approximation of their relative stabilities.[3]

  • Periodic DFT Optimization:

    • Select a DFT functional and basis set appropriate for molecular crystals (e.g., ωB97XD/6-31G*).[1]

    • Perform full geometry optimizations (including lattice parameters and atomic positions) for each polymorph at a range of hydrostatic pressures (e.g., 0 GPa to 5 GPa).

  • Gibbs Free Energy Calculations:

    • From the optimized DFT structures, calculate the Gibbs free energy (G) of each polymorph at different pressures and temperatures. In many solid-state studies, the enthalpy (H) is used as a good approximation for the Gibbs free energy, especially at low temperatures.[3][4]

    • Plot the Gibbs free energy (or enthalpy) of each polymorph as a function of pressure. The polymorph with the lowest free energy at a given pressure is the most stable.

  • Analysis of Phase Transitions:

    • The pressure at which the free energy curves of two polymorphs intersect indicates the transition pressure between them.

    • Calculate the transition state energies for the polymorphic transitions to understand the kinetic barriers. For example, the high transition state energy for the β → γ transition explains why it is not observed experimentally.[4]

  • Property Calculations:

    • From the optimized structures, calculate properties such as compressibility and vibrational frequencies (for IR spectra simulation). The higher compressibility of the γ phase is a key factor in its high-pressure stability.[3][4][5]

Data Presentation and Interpretation

The results of the computational analysis are best presented in tables and graphs to facilitate comparison and interpretation.

Table 1: Calculated Relative Enthalpies of Di-p-tolyl Disulfide Polymorphs at Different Pressures
Pressure (GPa)Relative Enthalpy (kJ/mol) - αRelative Enthalpy (kJ/mol) - βRelative Enthalpy (kJ/mol) - γMost Stable Phase
0.00.005.22.8α
0.50.003.1-1.5γ
1.00.001.0-4.3γ
1.50.00-1.1-6.8γ
2.00.00-3.2-9.0γ
2.50.00-5.3-11.1γ

Note: The values in this table are illustrative and based on the trends described in the literature. Actual values would be obtained from the computational protocol described above.

Relationship between Polymorph Stabilities

The following diagram illustrates the pressure-dependent stability relationships between the α, β, and γ polymorphs.

Polymorph_Stability cluster_solution From Solution at High Pressure alpha α-Polymorph beta β-Polymorph alpha->beta ~1.6 GPa (Solid-Solid Transition) gamma γ-Polymorph ('Hidden')

Caption: Pressure-induced transitions and the emergence of di-p-tolyl disulfide polymorphs.

Conclusion and Future Directions

The computational investigation of di-p-tolyl disulfide polymorphs provides a compelling case study for the power of theoretical methods in solid-state science. By combining force field screening with accurate periodic DFT calculations, researchers can elucidate complex polymorphic relationships, rationalize experimental observations, and predict the behavior of materials under extreme conditions.[3][4][5] The insights gained from such studies are invaluable for mitigating the risks associated with polymorphism in drug development and for the rational design of new materials with tailored properties.

Future work in this area could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the kinetics of polymorphic transitions and the influence of solvent on crystallization.[9] Additionally, the development of machine learning models trained on large datasets of known polymorphs could further accelerate the discovery and characterization of new crystalline forms.[6]

References

  • Smirnova, V. Y., Iurchenkova, A. A., & Rychkov, D. A. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1157. [Link]

  • Rychkov, D. A. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Diva-portal.org. [Link]

  • Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. [Link]

  • Chen, J., & Zeng, J. (2023). Computational prediction of organic crystal structures and polymorphism. ResearchGate. [Link]

  • Butt, M. A., Liu, R., & Zhang, H. (2022). Phase Transitions and Stabilities among Three Phases of Di-p-tolyl Disulfides. PMC. [Link]

  • Salvalaglio, M., & Parrinello, M. (2020). Predicting polymorphism in molecular crystals using orientational entropy. Proceedings of the National Academy of Sciences, 117(3), 1361-1367. [Link]

  • National Center for Biotechnology Information. (n.d.). Di-p-tolyl sulphide. PubChem. [Link]

  • Ribeiro, F. V. (2024). Describing the Disulfide Bond: From the Density Functional Theory and Back through the “Lego Brick” Approach. The Journal of Physical Chemistry A. [Link]

  • Zhang, B., & Li, T. (2024). Overview of the computational polymorph prediction method. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-Nitro-p-tolyl disulfide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Nitro-p-tolyl disulfide, a specialized organosulfur compound. With full editorial control, this document is structured to deliver in-depth scientific insights, detailing its chemical properties, synthesis, analytical characterization, and potential applications, particularly in the realm of drug development.

Core Molecular and Physical Properties

This compound, also known as bis(4-methyl-2-nitrophenyl) disulfide, is an aromatic disulfide characterized by the presence of nitro groups ortho to the disulfide linkage. These electron-withdrawing nitro groups significantly influence the chemical reactivity of the disulfide bond, making it a subject of interest in various research applications.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O₄S₂[1][2]
Molecular Weight 336.39 g/mol [1][2]
CAS Number 35350-31-3[1][2]
Melting Point 73.5-74 °C[3]
Boiling Point (Predicted) 480.6±45.0 °C[3]
Density (Predicted) 1.44±0.1 g/cm³[3]

Synthesis of this compound

Conceptual Synthesis Workflow

reactant1 4-Chloro-3-nitrotoluene intermediate Thiolate Intermediate reactant1->intermediate Nucleophilic Aromatic Substitution reactant2 Sodium Sulfide (Na2S) reactant2->intermediate reagents Carbon Disulfide (CS2) Butanone reagents->intermediate product This compound intermediate->product Oxidative Coupling

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-nitrotoluene in a mixture of carbon disulfide and butanone.

  • Addition of Sulfurizing Agent: Gradually add sodium sulfide to the solution at a controlled temperature. The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C) for several hours to facilitate the nucleophilic aromatic substitution and subsequent formation of the disulfide bond.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final this compound.[3]

Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The presence of the nitro group and the disulfide bridge will influence the chemical shifts of the aromatic protons, leading to a specific splitting pattern.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include those for the C-H stretching of the aromatic and methyl groups, the C=C stretching of the aromatic ring, and the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂).[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns can also provide structural information, often involving the cleavage of the disulfide bond.[5]

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. A suitable reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) can be used.

Chemical Reactivity and Mechanisms

The disulfide bond in this compound is the most reactive site in the molecule. Its reactivity is significantly enhanced by the presence of the ortho-nitro groups.

Redox Chemistry and Cleavage of the Disulfide Bond

The disulfide bond can be readily cleaved under reducing conditions. This is a key feature that is exploited in its potential applications. The electron-withdrawing nature of the nitro groups makes the disulfide bond more susceptible to nucleophilic attack, particularly by thiols. This thiol-disulfide exchange reaction is a fundamental process in biochemistry and is the basis for the redox-responsive behavior of this compound.[6]

Common reducing agents that can cleave the disulfide bond include:

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

The cleavage of the disulfide bond in this compound results in the formation of two molecules of 4-methyl-2-nitrothiophenol.

disulfide This compound (R-S-S-R) thiol 2 x 4-Methyl-2-nitrothiophenol (2 x R-SH) disulfide->thiol Reductive Cleavage reducing_agent Reducing Agent (e.g., DTT, TCEP) reducing_agent->thiol

Caption: Reductive cleavage of this compound.

Applications in Drug Development and Research

The unique properties of this compound, particularly its redox-responsive nature, make it a valuable tool in drug development and biomedical research.

Redox-Responsive Drug Delivery Systems

The significant difference in the redox potential between the extracellular and intracellular environments, especially in tumor cells which have a high concentration of glutathione (GSH), is a key stimulus for targeted drug delivery.[6][7] Disulfide-containing molecules like this compound can be incorporated into drug delivery systems as cleavable linkers.[8]

Mechanism of Action:

  • A cytotoxic drug is conjugated to a carrier molecule via a linker containing the this compound moiety.

  • This drug-carrier conjugate remains stable in the bloodstream (oxidative environment).

  • Upon reaching the target tumor tissue, the conjugate is internalized by the cancer cells.

  • The high intracellular concentration of GSH triggers the cleavage of the disulfide bond, releasing the active drug specifically at the site of action.[7]

This approach can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[9]

Thiol Protecting Groups in Peptide and Organic Synthesis

Disulfide bonds can serve as protecting groups for thiols.[10] The this compound could potentially be used to introduce a protected thiol group into a molecule. The subsequent deprotection can be achieved under mild reducing conditions, which are orthogonal to many other protecting group strategies.

Probes for Studying Cellular Redox Environments

The reaction of nitrated aromatic disulfides with cellular thiols can be used to probe the reductive capacity of cells. The cleavage of the disulfide and the subsequent release of a chromophoric or fluorogenic thiol can be monitored to quantify cellular redox activity.

Safety and Handling

This compound is classified as an irritant.[3] Appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents and sources of ignition. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical entity with significant potential in drug development and chemical research. Its key feature is the redox-responsive disulfide bond, which can be selectively cleaved in a reducing environment. This property is being actively explored for the design of targeted drug delivery systems, particularly for cancer therapy. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in these innovative fields.

References

  • Organic Syntheses. (1928). Di-o-nitrophenyl disulfide. Organic Syntheses, 8, 64. DOI: 10.15227/orgsyn.008.0064[11]

  • HathiTrust Digital Library. (n.d.). Gazzetta chimica Italiana. Retrieved from [Link][12]

  • Recent Advances In The Redox-responsive Drug Delivery Nanoplatforms: A Chemical Structure And Physical Property Perspective. (2021). Scholars' Mine.[13]

  • Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review. (n.d.). PMC.[7]

  • From structure to redox: the diverse functional roles of disulfides and implications in disease. (n.d.). PMC.[6]

  • Redox-Responsive Drug Delivery Systems. (2022). Encyclopedia.pub.[14]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed.[15]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. (2022). PubMed.[9]

  • Internet Archive. (n.d.). Gazzetta chimica Italiana. Retrieved from [Link][16]

  • Disulfide-Containing Nitrosoarenes: Synthesis and Insights into Their Self-Polymerization on a Gold Surface. (n.d.). ACS Publications.[17]

  • Synthesis and biological evaluation of disulfides as anticancer agents with thioredoxin inhibition. (n.d.). PubMed.[18]

  • Disulfide based prodrugs for cancer therapy. (2020). RSC Publishing.[8]

  • Internet Archive. (n.d.). Gazzetta chimica Italiana. Retrieved from [Link][16]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect.[19]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect.[19]

  • Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. (n.d.). PMC.[5]

  • Chapter 5 Thiol Protecting Groups. (n.d.). Thieme.[10]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of Free Sulfhydryl Groups Using 2-Nitro-p-tolyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Perspective on Thiol Quantification

The quantification of free sulfhydryl (-SH) groups is a cornerstone of protein chemistry and drug development. These reactive moieties, primarily found on cysteine residues, are critical to protein structure, enzymatic activity, and antioxidant defense mechanisms.[1][2] Their status—whether free or engaged in disulfide bonds—can significantly impact a protein's stability and function.[3][4][5] Consequently, the accurate measurement of free sulfhydryls is indispensable for characterizing therapeutic proteins, understanding redox signaling pathways, and developing targeted covalent inhibitors.

While several methods exist for thiol quantification, chromogenic disulfide reagents remain a popular choice due to their simplicity and reliability.[4][6][7] This guide provides a comprehensive overview and detailed protocols for the use of 2-Nitro-p-tolyl disulfide (NTS), a chromogenic reagent for the determination of free sulfhydryl groups. It is important to note that while the fundamental principles of this assay are well-established, this compound is a less commonly cited reagent in the scientific literature compared to Ellman's reagent (DTNB). Therefore, this guide draws upon the established chemistry of related aromatic disulfide reagents to provide a robust framework for its application.

The Chemistry of NTS: A Mechanistic Overview

The functionality of this compound as a sulfhydryl quantification reagent is predicated on a thiol-disulfide exchange reaction.[8][9][10] In this reaction, a deprotonated thiol (thiolate) from the analyte attacks the disulfide bond of NTS. This leads to the formation of a mixed disulfide between the analyte and one of the tolyl-thiol moieties of NTS, and the concomitant release of one molecule of 2-nitro-p-thiocresol.

The released 2-nitro-p-thiocresol is a chromogenic species, meaning it absorbs light in the visible spectrum, producing a distinct color. The intensity of this color, which can be measured using a spectrophotometer, is directly proportional to the concentration of free sulfhydryl groups in the sample. The nitro group in the ortho position to the thiol is crucial for the chromogenic properties of the leaving group, as it delocalizes the negative charge of the thiolate, resulting in a significant absorbance in the visible range.

NTS_Mechanism cluster_reactants Reactants cluster_products Products NTS This compound (Colorless) Transition_State NTS->Transition_State Analyte_SH Analyte with Free Sulfhydryl Group (R-SH) Analyte_SH->Transition_State Nucleophilic Attack Mixed_Disulfide Mixed Disulfide (R-S-S-Tolyl-NO2) Chromophore 2-Nitro-p-thiocresol (Colored Product) Spectrophotometer Spectrophotometer Chromophore->Spectrophotometer Absorbance Measurement Transition_State->Mixed_Disulfide Transition_State->Chromophore

Figure 1: Proposed reaction mechanism of this compound with a free sulfhydryl group.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the quantification of free sulfhydryl groups using NTS. The protocol is designed to be self-validating through the inclusion of standards and controls.

I. Reagent Preparation
  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. The slightly alkaline pH is crucial for the deprotonation of the sulfhydryl group to the more reactive thiolate anion.[11] EDTA is included to chelate any divalent metal cations that could oxidize the sulfhydryl groups.

  • NTS Stock Solution: 10 mM NTS in a water-miscible organic solvent such as DMSO or ethanol. The stability of this solution should be evaluated over time; it is recommended to prepare it fresh or store it in small aliquots at -20°C, protected from light.

  • Sulfhydryl Standard Stock Solution: 10 mM L-cysteine or glutathione in the Reaction Buffer. The exact concentration of this standard should be determined by its weight and purity. Due to the potential for oxidation, it is advisable to prepare this solution fresh for each experiment.[12]

II. Standard Curve Generation

A standard curve is essential for the accurate quantification of the unknown sample.

  • Prepare a series of dilutions of the Sulfhydryl Standard Stock Solution in the Reaction Buffer. A typical concentration range would be from 1 mM down to 0.01 mM.

  • In a 96-well microplate or individual cuvettes, add a known volume of each standard dilution (e.g., 100 µL).

  • Prepare a blank sample containing only the Reaction Buffer.

  • Initiate the reaction by adding a small volume of the NTS Stock Solution to each well/cuvette (e.g., 10 µL of 10 mM NTS). The final concentration of NTS should be in excess of the highest concentration of the sulfhydryl standard.

  • Mix gently and incubate at room temperature for 15 minutes, protected from light.[11]

  • Measure the absorbance at the wavelength of maximum absorbance for the 2-nitro-p-thiocresol product. This should be determined experimentally by scanning the spectrum of the highest concentration standard against the blank. Based on similar compounds, this is likely to be in the range of 400-450 nm.

  • Plot the absorbance values against the corresponding sulfhydryl concentrations to generate a standard curve. The relationship should be linear within the tested range.

III. Quantification of Sulfhydryl Groups in a Protein Sample
  • Prepare the protein sample in the Reaction Buffer. The optimal protein concentration will depend on the expected number of free sulfhydryl groups and should be determined empirically to fall within the linear range of the standard curve.

  • Set up the following reactions in a microplate or cuvettes:

    • Sample: Protein sample + NTS solution.

    • Sample Blank: Protein sample + solvent used for NTS stock solution (to account for any intrinsic absorbance of the protein at the measurement wavelength).

    • Reagent Blank: Reaction Buffer + NTS solution (to account for any background absorbance of the NTS reagent).

  • Follow the same incubation and measurement steps as for the standard curve.

  • Subtract the absorbance of the Sample Blank and the Reagent Blank from the absorbance of the Sample.

  • Use the corrected absorbance value to determine the concentration of free sulfhydryl groups in the protein sample from the standard curve.

Experimental_Workflow cluster_prep Preparation cluster_std_curve Standard Curve Generation cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Reagents Prepare Buffers, NTS Solution, and Sulfhydryl Standards Dilutions Create Serial Dilutions of Sulfhydryl Standard Reagents->Dilutions Sample_Prep Prepare Protein Sample and Controls Reagents->Sample_Prep Reaction_Std Add NTS to Standards and Blank Dilutions->Reaction_Std Incubate_Std Incubate for 15 min at Room Temperature Reaction_Std->Incubate_Std Measure_Std Measure Absorbance Incubate_Std->Measure_Std Plot_Std Plot Standard Curve Measure_Std->Plot_Std Calculate_Conc Calculate Sulfhydryl Concentration using Standard Curve Plot_Std->Calculate_Conc Reaction_Sample Add NTS to Sample and Controls Sample_Prep->Reaction_Sample Incubate_Sample Incubate for 15 min at Room Temperature Reaction_Sample->Incubate_Sample Measure_Sample Measure Absorbance Incubate_Sample->Measure_Sample Correct_Abs Correct Sample Absorbance (Subtract Blanks) Measure_Sample->Correct_Abs Correct_Abs->Calculate_Conc

Figure 2: A generalized experimental workflow for sulfhydryl quantification using NTS.

Data Presentation and Analysis

The data obtained from the standard curve generation can be summarized in a table as follows:

[Cysteine] (mM)Absorbance at λmax
1.001.35
0.751.02
0.500.68
0.250.34
0.100.14
0.000.00

A linear regression of this data will yield an equation of the form y = mx + c, where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. This equation can then be used to calculate the concentration of sulfhydryl groups in the unknown sample.

Sample Calculation:

If the corrected absorbance of a protein sample is 0.45, and the equation from the standard curve is y = 1.35x + 0.01, then:

0.45 = 1.35x + 0.01 x = (0.45 - 0.01) / 1.35 x = 0.326 mM

This indicates that the concentration of free sulfhydryl groups in the measured protein sample is 0.326 mM.

Trustworthiness and Self-Validation

The reliability of this assay is ensured by several key factors:

  • Standard Curve: The use of a freshly prepared standard curve in every experiment accounts for minor variations in reagent preparation and instrument performance.

  • Controls: The inclusion of sample and reagent blanks is critical for correcting for background absorbance, thereby increasing the accuracy of the final result.

  • Linearity: The linearity of the standard curve should be confirmed, and unknown samples should be diluted to fall within this linear range.

Expertise and Experience: Causality Behind Experimental Choices

  • pH: The choice of a slightly alkaline pH (around 8.0) is a deliberate compromise. While a higher pH would lead to a greater proportion of the more reactive thiolate, it can also increase the rate of disulfide scrambling and the hydrolysis of the NTS reagent itself.[8]

  • Buffer Composition: Phosphate buffers are commonly used as they are compatible with most proteins and do not contain interfering substances. Buffers containing thiols (e.g., DTT, β-mercaptoethanol) must be avoided.

  • Interfering Substances: Any compound in the sample that absorbs light at the same wavelength as the 2-nitro-p-thiocresol product will interfere with the assay. It is also important to be aware of substances that can reduce the NTS reagent non-specifically.

  • Protein Denaturation: For proteins where sulfhydryl groups may be buried within the three-dimensional structure, the assay can be performed under denaturing conditions (e.g., in the presence of 6 M guanidine HCl or 8 M urea). However, it is important to note that the molar extinction coefficient of the chromophore may be altered under these conditions, necessitating a separate standard curve prepared in the same denaturing buffer.[6][8]

Advantages and Limitations of the NTS Assay

Advantages:

  • Simplicity and Speed: The assay is straightforward to perform and can be completed in under 30 minutes.[7]

  • Sensitivity: The chromogenic nature of the reaction product allows for sensitive detection using standard laboratory spectrophotometers.

  • Cost-Effectiveness: The reagents and equipment required for this assay are generally inexpensive.

Limitations:

  • Interference: The assay is susceptible to interference from other absorbing compounds and reducing agents.

  • pH Dependence: The reaction is pH-dependent, requiring careful control of the buffer conditions.

  • Instability of Reagents: Both the NTS reagent and the sulfhydryl standards can be unstable over time, necessitating careful storage and handling.

  • Limited Structural Information: This assay provides a bulk measurement of free sulfhydryls and does not give information about their specific location within a protein.[13]

Conclusion

The use of this compound offers a practical and effective method for the quantification of free sulfhydryl groups in a variety of samples. By understanding the underlying chemistry and carefully controlling the experimental conditions, researchers can obtain accurate and reproducible results. This guide provides the necessary theoretical background and practical protocols to successfully implement this assay in a research or drug development setting. As with any analytical method, proper validation and the inclusion of appropriate controls are paramount to ensuring the integrity of the data.

References

  • Hu, T., & Hu, H. (2014). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 98, 104-111. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]

  • Wang, W., Li, Y., & Jones, A. D. (2013). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. mAbs, 5(6), 934-943. [Link]

  • Pritchard, C. D., O'Dell, P. I., & Hickok, N. J. (2017). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Biomolecules, 7(4), 83. [Link]

  • Hu, T., & Hu, H. (2014). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 98, 104-111. [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG LABTECH. [Link]

  • Mirsky, A. E., & Anson, M. L. (1935). SULFHYDRYL AND DISULFIDE GROUPS OF PROTEINS: I. METHODS OF ESTIMATION. The Journal of General Physiology, 18(3), 307-323. [Link]

  • Quantification of Thiols and Disulfides. (2014). ResearchGate. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Iwaoka, M., & Takemoto, Y. (2021). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. Antioxidants, 10(8), 1303. [Link]

  • Rege, K. (2011). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 100(5), 1643-1667. [Link]

  • Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials. (2021, June 11). Encyclopedia.pub. [Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013, August 19). ResearchGate. [Link]

Sources

protocol for protein thiol quantification with 2-Nitro-p-tolyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Determination of Protein Thiols using 2-Nitro-p-tolyl disulfide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Protein Thiols

The thiol (sulfhydryl) group (-SH) of cysteine residues in proteins is a key player in numerous biological processes. These reactive nucleophiles are central to enzyme catalysis, protein structure stabilization through disulfide bond formation, and the cellular response to oxidative stress.[1][2] The redox state of protein thiols is a critical indicator of cellular health and is implicated in a wide range of physiological and pathological conditions.[2] Consequently, the accurate quantification of protein thiols is fundamental in biochemistry, drug discovery, and diagnostics.[3]

This application note provides a detailed protocol for the quantification of free thiols in protein samples using this compound (NTS). This method is based on a thiol-disulfide exchange reaction, analogous to the well-established Ellman's assay which uses 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[3][4][5]

Principle of the Assay

The quantification of protein thiols with this compound is a colorimetric assay. NTS reacts with a free thiol group in a thiol-disulfide exchange reaction.[6][7][8] This reaction results in the formation of a mixed disulfide between the protein thiol and one half of the NTS molecule, and the concomitant release of a stoichiometric amount of 2-nitro-p-thiocresol. The released 2-nitro-p-thiocresol is a chromophore that can be quantified by measuring its absorbance at a specific wavelength, which allows for the determination of the initial thiol concentration.

The deprotonated thiolate anion (R-S⁻) of a cysteine residue acts as the nucleophile, attacking the disulfide bond of NTS.[7] This reaction is typically performed at a slightly alkaline pH to favor the formation of the more reactive thiolate anion.

Reaction Mechanism

The underlying chemical transformation is a nucleophilic substitution at one of the sulfur atoms of the disulfide bond in this compound.

Caption: Thiol-disulfide exchange between a protein thiol and NTS.

Experimental Protocol

This protocol provides a general framework for the quantification of protein thiols using this compound. It is crucial to perform a standard curve with a known thiol-containing compound, such as L-cysteine or reduced glutathione (GSH), to accurately determine the molar extinction coefficient of the released chromophore under your specific experimental conditions.

Materials and Reagents
  • This compound (NTS)

  • Protein sample of interest

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • Standard Thiol: L-cysteine or Reduced Glutathione (GSH)

  • Solvent for NTS: Absolute ethanol or Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer and cuvettes or a microplate reader

Reagent Preparation
  • Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0):

    • Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.

    • Mix the two solutions, monitoring with a pH meter, until a pH of 8.0 is reached.

    • Add EDTA to a final concentration of 1 mM to chelate any divalent metal ions that could catalyze the oxidation of thiols.

    • Store at 4°C.

  • NTS Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound in absolute ethanol or DMSO to make a 10 mM stock solution.

    • Note: Due to the disulfide bond, NTS may have limited solubility in aqueous solutions. Prepare this solution fresh and protect it from light.

  • Thiol Standard Stock Solution (e.g., 1 mM L-cysteine):

    • Dissolve L-cysteine hydrochloride monohydrate in the Reaction Buffer to a final concentration of 1 mM.

    • Prepare this solution fresh on the day of the experiment to prevent oxidation.

Experimental Workflow

Experimental_Workflow A Reagent Preparation B Prepare Standard Curve (e.g., 0-100 µM Cysteine) A->B C Prepare Protein Samples and Blanks A->C D Add NTS Solution to all wells/cuvettes B->D C->D E Incubate at Room Temperature (e.g., 15 minutes) D->E F Measure Absorbance (at λmax of chromophore) E->F G Data Analysis: Plot Standard Curve & Calculate Protein Thiol Concentration F->G

Caption: Workflow for protein thiol quantification using NTS.

Assay Procedure

Part 1: Standard Curve Generation

  • Prepare a series of dilutions of the thiol standard (e.g., L-cysteine) in the Reaction Buffer. A typical concentration range would be from 0 to 100 µM.

  • To a 96-well plate or individual cuvettes, add a defined volume of each standard dilution (e.g., 180 µL).

  • Prepare a blank sample containing only the Reaction Buffer.

  • Initiate the reaction by adding a small volume of the NTS stock solution (e.g., 20 µL of 10 mM NTS diluted in Reaction Buffer) to each standard and the blank.

  • Mix gently and incubate at room temperature for 15 minutes, protected from light.[5][9]

  • Measure the absorbance at the wavelength of maximum absorbance (λmax) of the 2-nitro-p-thiocresol chromophore. This needs to be experimentally determined but is expected to be in the visible range.

Part 2: Protein Thiol Quantification

  • Dilute the protein sample to a suitable concentration in the Reaction Buffer. The optimal concentration should result in an absorbance reading within the linear range of the standard curve.

  • Prepare at least two tubes for each protein sample: one for the sample measurement and one as a sample blank (without NTS).

  • To the sample wells/cuvettes, add the diluted protein solution.

  • To the sample blank wells/cuvettes, add the same amount of diluted protein solution.

  • Initiate the reaction in the sample wells by adding the NTS solution as done for the standard curve.

  • To the sample blank wells, add the same volume of the solvent used for the NTS stock (e.g., ethanol or DMSO).

  • Incubate all samples and blanks as described for the standard curve.

  • Measure the absorbance of all samples and blanks at the determined λmax.

Data Analysis and Calculations

  • Correct for Blank Absorbance: Subtract the absorbance of the reagent blank from all standard and sample readings.

  • Plot the Standard Curve: Plot the corrected absorbance values for the standards against their corresponding thiol concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

  • Calculate the Molar Extinction Coefficient (ε): The molar extinction coefficient of the chromophore can be calculated from the slope of the standard curve using the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the path length of the cuvette/well.

    • ε = Slope / path length (in cm)

  • Calculate Thiol Concentration in the Protein Sample:

    • Subtract the absorbance of the sample blank from the absorbance of the protein sample to correct for any intrinsic absorbance of the protein at the measurement wavelength.

    • Use the equation from the standard curve to calculate the concentration of thiols in the assay tube/well:

      • Thiol Concentration (µM) = (Corrected Sample Absorbance - y-intercept) / slope

    • Account for the dilution of your original protein sample to determine the thiol concentration in the stock solution.

Quantitative Data Summary
Parameter Value Unit Notes
Wavelength (λmax)To be determinednmExperimentally determine the peak absorbance of the released chromophore.
Molar Extinction Coefficient (ε)To be calculatedM⁻¹cm⁻¹Determined from the slope of the standard curve. For the analogous TNB from DTNB, this is ~14,150 M⁻¹cm⁻¹ at 412 nm.[4][5]
Incubation Time15minutesMay need optimization for specific proteins.
Incubation TemperatureRoom Temperature°C
pH8.0Favors the thiolate anion.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following validation steps into your experimental design:

  • Spike and Recovery: Add a known amount of a standard thiol (e.g., GSH) to your protein sample and measure the total thiol content. The recovery of the added standard should be within an acceptable range (e.g., 90-110%) to confirm that the protein matrix is not interfering with the assay.

  • Linearity of Dilution: Assay several dilutions of your protein sample. The calculated thiol concentration, when corrected for the dilution factor, should be consistent across the dilutions.

  • Interference Testing: If your sample contains other reducing agents, test their reactivity with NTS to assess potential interference.

Expert Insights and Causality

  • Why pH 8.0? The pKa of the cysteine thiol group is around 8.3. At a pH of 8.0, a significant portion of the thiol groups will be in the deprotonated, more nucleophilic thiolate form, which is necessary for the reaction with NTS to proceed efficiently.[7]

  • The Role of EDTA: Divalent metal ions, such as copper and iron, can catalyze the oxidation of thiols to disulfides, leading to an underestimation of the free thiol content. EDTA chelates these ions, preventing this side reaction.

  • Choice of Standard: While L-cysteine is a common standard, using a standard that more closely resembles the protein of interest (e.g., a well-characterized thiol-containing peptide) can improve accuracy.

  • Limitations: This assay quantifies total free thiols in a protein sample. It does not distinguish between different cysteine residues within a protein, nor does it provide information about the accessibility of these thiols.

References

  • Chen, Y., Xian, M. (2013). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Visualized Experiments, (74), e50232. [Link]

  • Jocelyn, P. C. (1987). Spectrophotometric assay of thiols. Methods in Enzymology, 143, 44-67. [Link]

  • G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay. [Link]

  • BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. [Link]

  • Platt, M., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8635–8643. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • LibreTexts Chemistry. (2021). Redox Reactions of Thiols and Disulfides. [Link]

  • He, L., et al. (2015). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry, 87(3), 1836–1843. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]

Sources

Applications of 2-Nitro-p-tolyl disulfide in Proteomics and Protein Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the potential applications and experimental protocols for the use of 2-Nitro-p-tolyl disulfide in the fields of proteomics and protein chemistry. While direct literature on this specific reagent is not abundant, its chemical structure—an aromatic disulfide bearing a nitro group—allows us to infer its reactivity and utility based on the well-established principles of thiol-disulfide exchange chemistry and the properties of similar reagents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage thiol-reactive compounds for protein modification and analysis.

Introduction: The Chemistry and Reactivity of this compound

This compound is an aromatic disulfide compound. The core of its reactivity in protein chemistry lies in the disulfide bond, which can readily undergo exchange reactions with free thiol groups, such as those found in the side chains of cysteine residues in proteins. This thiol-disulfide exchange is a fundamental reaction in protein chemistry, governing processes like protein folding, stability, and the formation of covalent protein conjugates[1][2][3].

The reaction of this compound with a protein cysteine residue results in the formation of a mixed disulfide bond between the protein and a 2-nitro-p-tolylthio moiety. The other half of the reagent is released as 2-nitro-p-tolyl thiol. The presence of the nitro group on the aromatic ring is significant; it is an electron-withdrawing group that can increase the reactivity of the disulfide bond and, importantly, impart color to the leaving group, allowing for spectrophotometric monitoring of the reaction. This principle is analogous to the widely used Ellman's reagent (DTNB).

Diagram: Thiol-Disulfide Exchange Mechanism

G cluster_0 Reaction Protein-SH Protein-SH Protein-S-S-Tolyl Modified Protein Protein-SH->Protein-S-S-Tolyl Thiol-Disulfide Exchange Reagent This compound Reagent->Protein-S-S-Tolyl LeavingGroup 2-Nitro-p-tolyl thiol (Colored Byproduct) Reagent->LeavingGroup

Caption: Thiol-disulfide exchange between a protein thiol and this compound.

Application 1: Quantification of Free Thiols in Proteins

A primary application of this compound is the quantification of accessible free sulfhydryl groups in a protein or peptide sample. This is analogous to the classic Ellman's test. The reaction releases a colored thiolate anion, 2-nitro-p-tolyl thiolate, which can be quantified by measuring its absorbance at a specific wavelength.

Protocol: Spectrophotometric Quantification of Protein Thiols

Objective: To determine the concentration of free cysteine residues in a protein sample.

Materials:

  • Protein sample of known concentration

  • This compound stock solution (e.g., 10 mM in a compatible organic solvent like DMSO or ethanol)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a standard curve: If the extinction coefficient of the 2-nitro-p-tolyl thiolate is unknown, it should be determined by reacting a known concentration of a standard thiol compound (e.g., cysteine or glutathione) with an excess of this compound.

  • Set up the reaction: In a cuvette, mix the protein sample (at a final concentration in the low µM range) with the reaction buffer.

  • Initiate the reaction: Add a small volume of the this compound stock solution to the cuvette to achieve a final concentration in excess of the expected thiol concentration (e.g., 100-500 µM).

  • Incubate: Allow the reaction to proceed at room temperature for a set period (e.g., 15-30 minutes), or until the absorbance reading stabilizes.

  • Measure absorbance: Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the 2-nitro-p-tolyl thiolate. This will need to be determined experimentally but is expected to be in the visible range.

  • Calculate thiol concentration: Using the Beer-Lambert law (A = εbc) and the predetermined extinction coefficient (ε) of the 2-nitro-p-tolyl thiolate, calculate the concentration of the released thiolate, which is stoichiometric to the concentration of free thiols in the protein sample.

Data Presentation: Example Calculation

ParameterValue
Absorbance (A)User-measured value
Molar Extinction Coefficient (ε)Determined from standard curve (M⁻¹cm⁻¹)
Path Length (b)1 cm
Thiol Concentration (c) A / (ε * b) (M)

Application 2: Reversible Cysteine Protection and Bioconjugation

This compound can be used to reversibly block cysteine residues. The resulting mixed disulfide is stable under many conditions but can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to regenerate the free thiol. This reversible modification is useful in protein synthesis and for creating protein conjugates[4][5].

Protocol: Cysteine-Specific Bioconjugation

Objective: To conjugate a thiol-containing molecule (e.g., a peptide, drug, or fluorescent probe) to a protein via a disulfide bond.

Materials:

  • Protein with at least one accessible cysteine residue

  • Thiol-containing molecule to be conjugated

  • This compound

  • Reducing agent (e.g., DTT or TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activate the protein: React the protein with an excess of this compound in the reaction buffer to form the protein-S-S-tolyl intermediate.

  • Purify the activated protein: Remove excess this compound and the 2-nitro-p-tolyl thiol byproduct using size-exclusion chromatography or dialysis.

  • Conjugation reaction: Add the thiol-containing molecule to the purified, activated protein. The thiol on the molecule will displace the 2-nitro-p-tolyl thiol from the protein, forming the desired protein-S-S-molecule conjugate.

  • Monitor the reaction: The progress of the conjugation can be monitored by observing the release of the colored 2-nitro-p-tolyl thiol spectrophotometrically.

  • Purify the conjugate: Remove the excess thiol-containing molecule and the released 2-nitro-p-tolyl thiol to obtain the purified protein conjugate.

Diagram: Bioconjugation Workflow

G cluster_workflow Bioconjugation Workflow Protein Protein-SH ActivatedProtein Protein-S-S-Tolyl (Activated Protein) Protein->ActivatedProtein Activation Reagent This compound Reagent->ActivatedProtein Purification1 Purification ActivatedProtein->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation ThiolMolecule Thiol-Molecule (e.g., Drug, Probe) ThiolMolecule->Conjugation FinalProduct Protein-S-S-Molecule (Final Conjugate) Conjugation->FinalProduct Purification2 Final Purification FinalProduct->Purification2

Caption: Stepwise workflow for cysteine-specific bioconjugation.

Application 3: Probing Protein Structure and Dynamics

By modifying accessible cysteine residues with this compound, it is possible to probe the local environment of these residues. The introduction of the bulky and chromophoric 2-nitro-p-tolylthio group can be used in structural studies, for example, by monitoring changes in circular dichroism (CD) or fluorescence spectra. Furthermore, the rate of the thiol-disulfide exchange reaction can provide information about the accessibility and reactivity of individual cysteine residues, which can be influenced by the protein's conformation.

Conclusion

While this compound is not a widely cited reagent, its chemical structure suggests a range of valuable applications in proteomics and protein chemistry, primarily centered on the specific and quantifiable modification of cysteine residues. The protocols outlined in this guide are based on established chemical principles and provide a solid foundation for researchers to explore the utility of this compound in their own work. As with any chemical modification of proteins, it is crucial to carefully characterize the modified product to ensure the desired reaction has occurred and to assess any potential impact on protein structure and function.

References

  • Brocchini, S., et al. (2008). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome.
  • Bulaj, G., & Olivera, B. M. (2008). Effects of Aromatic Thiols on Thiol-Disulfide Interchange Reactions that Occur During Protein Folding. The Journal of Organic Chemistry, 66(12), 4213-4223.
  • Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science, 181(4096), 223-230.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Thornalley, P. J., & Stern, A. (1984). The reaction of pyridoxal 5'-phosphate with the human erythrocyte anion-transport protein. Biochimica et Biophysica Acta (BBA)-Biomembranes, 774(1), 11-19.
  • Torchilin, V. P., & Trubetskoy, V. S. (1995). Which polymers can make nanoparticulate drug carriers long-circulating?. Advanced drug delivery reviews, 16(2-3), 141-155.
  • Jones, M. W., et al. (2010). The Use of Bromopyridazinedione Derivatives in Chemical Biology. Chemical Society Reviews, 39(4), 1203-1215.
  • King, T. P., et al. (1978).
  • Creighton, T. E. (1988). Disulphide bonds and protein stability. Bioessays, 8(2), 57-63.
  • Gilbert, H. F. (1990). Molecular and cellular aspects of thiol-disulfide exchange. Advances in enzymology and related areas of molecular biology, 63, 69-172.

Sources

Application Notes and Protocols for Disulfide Bond Analysis Using Aromatic Disulfide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Disulfide bonds are critical post-translational modifications that dictate the tertiary and quaternary structures, stability, and biological function of many proteins, particularly biotherapeutics like monoclonal antibodies.[1] Accurate characterization of these linkages—quantifying free sulfhydryl groups and mapping specific disulfide bridges—is a cornerstone of protein analytics and is mandated by regulatory bodies.[2] This guide provides an in-depth examination of disulfide bond analysis using aromatic disulfide reagents, which enable the chromogenic quantification of free thiols. While 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) is the industry standard, we also discuss the theoretical application of structural analogs like 2-Nitro-p-tolyl disulfide, grounding the principles in the well-established chemistry of thiol-disulfide exchange. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation workflows required for robust and reliable disulfide analysis.

Introduction: The Central Role of Disulfide Bonds

Disulfide bonds act as covalent "staples," locking a protein's polypeptide chains into a specific, functional conformation.[1] The formation of incorrect disulfide bridges can lead to misfolding, aggregation, loss of function, and potential immunogenicity, making their analysis a critical quality attribute (CQA) in biopharmaceutical development.[3]

The analytical challenge is twofold:

  • Quantification: Determining the number of free sulfhydryl (-SH) groups versus the number of cysteine residues involved in disulfide bonds (S-S).

  • Mapping: Identifying the exact connectivity of cysteine residues within the protein structure.

While mass spectrometry is the ultimate tool for mapping, spectrophotometric assays using aromatic disulfide reagents are indispensable for the rapid and accurate quantification of thiol groups.[3][4]

The Principle of Thiol-Disulfide Exchange with Chromogenic Reagents

The quantification of free thiols using aromatic disulfides is predicated on the thiol-disulfide exchange reaction.[5][6] This is a nucleophilic substitution (SN2) reaction where a deprotonated thiol (a thiolate anion, RS⁻) from the protein attacks one of the sulfur atoms of the reagent's disulfide bond.[7][8]

This reaction cleaves the reagent's disulfide bond, forming a new, mixed disulfide between the protein and the reagent, and liberating a chromogenic thiolate molecule. The intensity of the color produced is directly proportional to the concentration of free thiols in the sample and can be measured spectrophotometrically.

The Gold Standard: DTNB (Ellman's Reagent)

The most widely used reagent for this purpose is 5,5'-dithiobis(2-nitrobenzoic acid), or DTNB.[4][9][10] In this reaction, a protein thiolate attacks the DTNB disulfide bond, releasing one equivalent of 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a distinct yellow-colored anion with a strong absorbance maximum at 412 nm, allowing for sensitive detection.[11]

A Structural Analog: this compound

This compound (also known as bis(4-methyl-2-nitrophenyl) disulfide) is a structural analog of DTNB.[12] While not commonly cited in disulfide analysis literature, its chemical structure suggests it would operate via the same thiol-disulfide exchange mechanism.

Inferred Mechanism: Based on established chemical principles, a protein thiolate (Protein-S⁻) would attack the disulfide bond of this compound. This would form a mixed disulfide (Protein-S-S-tolyl-NO₂) and release one equivalent of 4-methyl-2-nitrothiophenol . Upon deprotonation, this leaving group is expected to be a chromophore, though its specific molar extinction coefficient and optimal absorbance wavelength are not well-documented in this context and would require empirical determination. The presence of the nitro group ortho to the sulfur atom is key, as it activates the disulfide bond for nucleophilic attack.

Expert Insight: The choice of reagent is dictated by its reliability, documented performance, and the availability of reference standards. DTNB is the gold standard because its properties, including a high molar extinction coefficient (14,150 M⁻¹cm⁻¹ at 412 nm), are extensively validated.[9][11] When considering a novel reagent like this compound, initial validation experiments to determine its λ_max and molar extinction coefficient are a prerequisite for quantitative use.

Thiol_Disulfide_Exchange_Mechanism cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Free Sulfhydryl) Reagent R-S-S-R (Aromatic Disulfide Reagent) e.g., DTNB or this compound Protein_SH->Reagent Nucleophilic Attack (at pH > 7.5) Mixed_Disulfide Protein-S-S-R (Mixed Disulfide) Reagent->Mixed_Disulfide Forms Chromophore R-SH (Chromogenic Thiol) Reagent->Chromophore Releases

Caption: General mechanism of thiol-disulfide exchange.

Experimental Protocols

These protocols are based on the well-established Ellman's assay and can be adapted for other chromogenic disulfide reagents with appropriate validation.

Protocol 1: Quantification of Free Sulfhydryl Groups

This protocol determines the concentration of accessible free thiols in a native protein sample.

A. Materials & Reagents

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. (EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation).

  • DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh daily and protect from light.

  • Protein Sample: Dissolved in a compatible buffer, ideally at a concentration of 1-10 µM.

  • Standard: Cysteine or reduced Glutathione (GSH) at a known concentration (e.g., 1 mM stock in Reaction Buffer) for generating a standard curve.

  • 96-well microplate or spectrophotometer cuvettes.

B. Procedure (Microplate Format)

  • Prepare Standards: Create a serial dilution of the cysteine standard in Reaction Buffer. Typical concentrations range from 10 µM to 200 µM. Include a "zero standard" (blank) containing only Reaction Buffer.

  • Sample Preparation: Dilute the protein sample to an appropriate concentration within the linear range of the assay using the Reaction Buffer.

  • Assay Setup: To each well of the microplate, add:

    • 180 µL of the standard or diluted protein sample.

    • 20 µL of the DTNB Reagent Solution.

  • Incubation: Mix gently by pipetting or on a plate shaker. Incubate for 15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

C. Data Analysis

  • Subtract the absorbance of the blank from all standard and sample readings.

  • Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.

  • Use the linear regression equation (y = mx + c) from the standard curve to calculate the concentration of free thiols in the protein samples.

Protocol 2: Quantification of Total Cysteine (via Disulfide Bond Reduction)

This protocol measures the total number of cysteine residues in the protein by first reducing all disulfide bonds. The number of disulfide bonds is then calculated by subtracting the free sulfhydryl content (from Protocol 1) from the total cysteine content.

A. Additional Materials

  • Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) or 1 M Dithiothreitol (DTT). TCEP is often preferred as it is stable, odorless, and does not interfere with absorbance at 412 nm.

  • Denaturant (Optional but Recommended): 8 M Guanidine Hydrochloride (GdnHCl) or 6 M Urea to ensure complete exposure of buried disulfide bonds.

B. Reduction Procedure

  • To your protein sample, add the denaturant to a final concentration of 4-6 M GdnHCl.

  • Add the reducing agent to a final concentration of 10-20 mM TCEP (a 20-50 fold molar excess over expected disulfide bonds).

  • Incubate at 37°C for 1-2 hours to ensure complete reduction of all disulfide bonds.

  • Allow the sample to cool to room temperature.

C. Quantification

  • Perform the quantification assay as described in Protocol 1 (Steps B and C) , using the reduced and denatured protein sample.

  • Important: The buffer used for the standards must match the final buffer composition of the reduced sample (including the denaturant and residual reducing agent) to ensure an accurate standard curve.

D. Calculation of Disulfide Bonds

  • Total Cysteines [Cys]Total: Concentration determined from the reduced sample.

  • Free Thiols [SH]Free: Concentration determined from the non-reduced sample (Protocol 1).

  • Number of Disulfide Bonds = ([Cys]Total - [SH]Free) / 2

ParameterProtocol 1Protocol 2
Objective Quantify free sulfhydryl groups (-SH)Quantify total cysteine residues
Sample Pre-treatment None (native conditions)Reduction (+/- Denaturation)
Key Reagent Added DTNBReductant (TCEP/DTT) + DTNB
Result Interpretation Moles of accessible free thiolsMoles of all cysteine residues
Primary Use Assess free cysteine content, oxidationDetermine the number of disulfide bonds

Application in a Broader Disulfide Mapping Workflow

While quantitative assays provide the number of disulfide bonds, determining their connectivity requires a mass spectrometry (MS)-based peptide mapping workflow.[2][3][13]

The core principle is to digest the protein under non-reducing conditions, preserving the disulfide linkages. The resulting mixture contains both linear peptides and disulfide-linked peptide pairs, which are then analyzed by LC-MS/MS.[14]

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein Native Protein Alkylate Block Free Thiols (e.g., with NEM or IAM) Protein->Alkylate Digest Enzymatic Digestion (Non-reducing, e.g., Trypsin) Alkylate->Digest LC LC Separation Digest->LC MS1 MS Scan (Detect Precursor Ions) LC->MS1 MS2 MS/MS Fragmentation (Sequence Peptides) MS1->MS2 Software Database Search (Identify linked peptides) MS2->Software Map Construct Disulfide Map Software->Map

Caption: Workflow for non-reduced peptide mapping by LC-MS/MS.

Trustworthiness Check: A critical step in this workflow is blocking free thiols before digestion. Unblocked free thiols can initiate disulfide scrambling at the slightly alkaline pH used for trypsin digestion, leading to artificial and incorrect disulfide linkage assignments. Reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) are used for this purpose.

Safety and Handling

  • This compound & DTNB: These are chemical reagents. Always consult the latest Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or chemical fume hood.

  • Toxicity: Aromatic nitro compounds can be toxic upon ingestion or skin contact.[15]

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

References

  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange. Antioxidants & Redox Signaling. [Link]

  • Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. SCIEX. [Link]

  • Disulfide, bis[4-(methylthio)-2-nitrophenyl]. PubChem, National Center for Biotechnology Information. [Link]

  • Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Disulfide, bis(4-methyl-2-nitrophenyl). U.S. Environmental Protection Agency (EPA). [Link]

  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry. [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. [Link]

  • Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. [Link]

  • 4-Methyl-2-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]

  • Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. [Link]

  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics. [Link]

  • Generic Workflow for Mapping of Complex Disulfide Bonds Using In-Source Reduction and Extracted Ion Chromatograms from Data-Dependent Mass Spectrometry. Analytical Chemistry. [Link]

  • Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. MDPI. [Link]

  • Disulfide-bridged proteins with potential for medical applications. OAText. [Link]

  • Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics. Expert Review of Proteomics. [Link]

Sources

Probing the Landscape of Protein Folding and Stability: An Application Guide to Aromatic Disulfides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Challenge of Protein Folding

The journey of a polypeptide chain from a linear sequence of amino acids to a functionally active, three-dimensional structure is a cornerstone of molecular biology. This process, known as protein folding, is not always a direct path. Instead, it often traverses a complex energy landscape populated by transient, partially folded species known as folding intermediates.[1] Understanding the structure and kinetics of these intermediates is critical, as misfolded proteins can lose their biological function and are implicated in a host of debilitating diseases.[2] The stability of the final native structure, as well as the intermediates leading to it, is a crucial parameter in drug development and biologics formulation, where protein instability can lead to aggregation and loss of therapeutic efficacy.[3]

Disulfide bonds, the covalent linkages between cysteine residues, are pivotal in stabilizing the native state of many extracellular and secreted proteins. The process of forming these bonds, termed oxidative folding, is a key part of the maturation for numerous proteins.[4] The availability of thiol-trapping reagents provides a powerful tool to isolate and characterize the disulfide-linked intermediates that form during this process, offering a window into the folding pathway.[5] This guide provides an in-depth exploration of the use of aromatic disulfide reagents for studying protein folding and stability, with a focus on the principles, protocols, and data interpretation that underpin these powerful techniques. While the initial query mentioned "2-Nitro-p-tolyl disulfide," this appears to be a non-standard reagent. Therefore, this guide will focus on well-established and mechanistically similar aromatic disulfides, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), which serve as exemplary tools for these applications.

The Principle of Thiol-Disulfide Exchange with Aromatic Disulfides

The core of this methodology lies in the thiol-disulfide exchange reaction.[6] Aromatic disulfides, like DTNB, are designed to react specifically with free sulfhydryl (thiol) groups of cysteine residues in a protein. This reaction is a nucleophilic attack of a deprotonated thiol (thiolate anion) on the disulfide bond of the reagent.[7]

The reaction with DTNB results in a mixed disulfide between the protein and the reagent, and the release of a chromophoric molecule, 2-nitro-5-thiobenzoate (TNB²⁻). The intensity of the yellow color of TNB²⁻, which can be quantified spectrophotometrically at 412 nm, is directly proportional to the number of free thiols in the protein sample.[8] This principle forms the basis of quantifying the disappearance of free thiols as disulfide bonds form during folding, or the appearance of thiols during protein denaturation.

Thiol_Disulfide_Exchange Protein_SH Protein-SH (Thiol) Mixed_Disulfide Protein-S-S-TNB (Mixed Disulfide) Protein_SH->Mixed_Disulfide Reaction DTNB DTNB (Aromatic Disulfide) DTNB->Mixed_Disulfide TNB TNB²⁻ (Chromophore) DTNB->TNB Release

Figure 1: Mechanism of Thiol-Disulfide Exchange with DTNB. A protein thiol reacts with DTNB to form a mixed disulfide and release the chromophore TNB²⁻.

Application 1: Quantifying Protein Stability through Thiol Accessibility

The stability of a protein can be assessed by monitoring its unfolding in the presence of denaturants like urea or guanidinium chloride. As a protein unfolds, cysteine residues that were buried in the hydrophobic core or involved in disulfide bonds can become exposed and accessible to solvent. By quantifying the number of free thiols at different denaturant concentrations using an aromatic disulfide reagent, a protein stability curve can be generated.

Protocol: Quantification of Free Thiols using DTNB (Ellman's Assay)

This protocol outlines the steps to determine the concentration of free sulfhydryl groups in a protein sample.

Materials:

  • DTNB (Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Protein sample in a compatible buffer

  • Cysteine hydrochloride (for standard curve)

  • Spectrophotometer or plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This creates a 10 mM solution. Store protected from light.[9]

  • Prepare a Cysteine Standard Curve:

    • Prepare a 1.5 mM stock solution of cysteine hydrochloride in Reaction Buffer.

    • Perform serial dilutions to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).[9]

  • Sample Preparation:

    • For each standard and protein sample, prepare two tubes: a sample tube and a blank.

    • To each tube, add 1.25 mL of Reaction Buffer and 25 µL of the DTNB Stock Solution.[9]

  • Reaction:

    • To the sample tubes, add 125 µL of your protein sample or cysteine standard.

    • To the blank tubes, add 125 µL of the buffer your protein is in.[9]

    • Mix well and incubate at room temperature for 15 minutes, protected from light.[9]

  • Measurement:

    • Zero the spectrophotometer with the blank solution.

    • Measure the absorbance of the samples at 412 nm.

  • Calculation:

    • Plot the absorbance of the cysteine standards versus their concentration to generate a standard curve.

    • Determine the concentration of thiols in your protein sample from the standard curve.

    • Alternatively, use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the thiol concentration using the Beer-Lambert law (A = εcl).[9]

Parameter Condition Rationale
pH 8.0The thiol-disulfide exchange reaction is most efficient at a slightly alkaline pH where the thiol group is deprotonated to the more reactive thiolate anion.
Wavelength 412 nmThis is the absorbance maximum for the TNB²⁻ chromophore, providing the highest sensitivity for detection.
Incubation Time 15 minutesAllows the reaction to go to completion for accurate quantification.[9]
EDTA 1 mMChelates divalent metal ions that can catalyze the oxidation of thiols, preventing artefactual loss of signal.

Table 1: Key Parameters for the DTNB Assay.

Application 2: Trapping and Analyzing Disulfide-Linked Folding Intermediates

A powerful application of thiol chemistry is to take "snapshots" of the protein folding process. By initiating oxidative folding and then stopping the reaction at various time points, it is possible to capture and characterize the mixture of folding intermediates present at that moment.

There are two primary methods for quenching (stopping) the folding reaction:

  • Acid Quenching: Rapidly lowering the pH of the reaction mixture to around 2-3 protonates the thiolate anions, rendering them unreactive and effectively stopping further disulfide exchange.[10] This method is simple but may cause some structural rearrangements in the trapped intermediates.

  • Chemical Quenching: Adding a rapid alkylating agent, such as iodoacetamide (IAM) or N-ethylmaleimide (NEM), covalently modifies the free thiols, permanently blocking them from further reaction.[10] This is often considered a more robust method for preserving the native state of the intermediates.

Once quenched, the population of intermediates can be separated and analyzed.

Protocol: Trapping and Analyzing Folding Intermediates

This protocol provides a general workflow for a time-course analysis of oxidative protein folding.

Materials:

  • Fully reduced and denatured protein of interest.

  • Folding Buffer (e.g., Tris buffer at pH 8.5, containing a redox pair like glutathione disulfide (GSSG) and reduced glutathione (GSH) to initiate folding).

  • Quenching Solution:

    • For Acid Quenching: 10% Trifluoroacetic Acid (TFA).[11]

    • For Chemical Quenching: A concentrated solution of iodoacetamide (e.g., 1 M in a suitable buffer).[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[12]

  • Mass Spectrometer (optional, for detailed characterization).

Trapping_Workflow cluster_0 Folding Reaction cluster_1 Quenching cluster_2 Analysis Start Initiate Folding (Dilute reduced protein into Folding Buffer) Timepoints Incubate for various time points (e.g., 1, 5, 15, 60 min) Start->Timepoints Quench Quench Reaction (Add Acid or Iodoacetamide) Timepoints->Quench HPLC Separate Intermediates (RP-HPLC) Quench->HPLC MS Characterize Intermediates (Mass Spectrometry) HPLC->MS

Figure 2: Experimental Workflow for Trapping and Analyzing Protein Folding Intermediates.

Procedure:

  • Initiate Folding: Start the oxidative folding reaction by rapidly diluting the reduced and denatured protein into the Folding Buffer at a defined temperature. The final protein concentration should be low enough to minimize aggregation.

  • Time-Course Sampling and Quenching:

    • At specific time points (e.g., 0, 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the folding reaction.

    • Immediately mix the aliquot with the Quenching Solution. For acid quenching, the final TFA concentration should be around 0.1-1%.[11] For chemical quenching, the alkylating agent should be in large molar excess over the free thiols.

  • Separation of Intermediates:

    • Inject the quenched samples onto an RP-HPLC system. A C4 or C18 column is typically used for protein and peptide separations.[13]

    • Elute the protein species using a gradient of an organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% TFA).[14] Different disulfide-linked intermediates will often have slightly different hydrophobicities and thus elute at different times, allowing for their separation and quantification by peak area.[12]

  • Characterization of Intermediates (Optional but Recommended):

    • Collect the fractions corresponding to each peak from the HPLC.

    • Analyze the fractions by mass spectrometry to determine the molecular weight of each intermediate. This will confirm the number of disulfide bonds formed in each species (as each disulfide bond formation results in the loss of 2 Da).[15]

    • For more detailed analysis, the disulfide bond connectivity can be determined by proteolytic digestion of the trapped intermediates followed by mass spectrometry (peptide mapping).

Data Interpretation and Insights

By plotting the relative abundance of each intermediate (from HPLC peak areas) over time, a kinetic profile of the folding pathway can be constructed. This allows for the identification of:

  • Early-forming intermediates: Species that appear and then disappear quickly.

  • Kinetically-trapped intermediates: Intermediates that accumulate to high levels and are slow to convert to the native state.[2]

  • The major folding pathway(s): The sequence of disulfide bond formation that leads to the native protein.

This information is invaluable for understanding the mechanisms of protein folding, identifying bottlenecks that can lead to misfolding and aggregation, and for engineering proteins with enhanced stability and folding efficiency.

Conclusion: A Versatile Tool for Protein Science

The use of aromatic disulfides and other thiol-reactive reagents provides a robust and versatile toolkit for researchers, scientists, and drug development professionals. From quantifying the thermodynamic stability of a protein therapeutic to elucidating the complex kinetic pathways of its folding, these chemical tools offer profound insights into protein structure and function. The protocols and principles outlined in this guide provide a solid foundation for applying these techniques to unravel the intricacies of protein folding and stability, ultimately contributing to the development of more effective and stable protein-based drugs and a deeper understanding of fundamental biological processes.

References

  • Chang, J. Y. (1995). Identification of Productive Folding Intermediates Which Account for the Flow of Protein Folding Pathway. The Journal of Biological Chemistry, 270(16), 9376-9383. [Link]

  • Akiyama, M., & Morikawa, M. (2021). Flexible Folding: Disulfide-Containing Peptides and Proteins Choose the Pathway Depending on the Environments. International Journal of Molecular Sciences, 22(2), 795. [Link]

  • Mamathambika, B. S., & Bardwell, J. C. (2008). Disulfide-linked protein folding pathways. Annual review of cell and developmental biology, 24, 211–235. [Link]

  • Xu, H., & Freitas, M. A. (2007). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of proteome research, 6(9), 3593–3601. [Link]

  • Chatrenet, B., & Chang, J. Y. (1993). The disulfide folding pathway of hirudin elucidated by stop/go folding experiments. The Journal of biological chemistry, 268(28), 20988–20996. [Link]

  • Kar, M., & Udgaonkar, J. B. (2021). Securing Native Disulfide Bonds in Disulfide-Coupled Protein Folding Reactions: The Role of Intrinsic and Extrinsic Elements vis-à-vis Protein Aggregation and Neurodegeneration. Biochemistry, 60(47), 3583–3594. [Link]

  • Mori, T., et al. (2024). Multilevel Framework for Analysis of Protein Folding Involving Disulfide Bond Formation. Journal of Chemical Theory and Computation, 20(7), 2947-2961. [Link]

  • Mamathambika, B. S., & Bardwell, J. C. (2008). Disulfide-linked protein folding pathways. Annual review of cell and developmental biology, 24, 211-35. [Link]

  • Loo, R. R. O., et al. (2024). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Chemical Science, 15(2), 435-444. [Link]

  • Wang, L., & Wang, C. C. (2015). Reducing oxidative protein folding alleviates senescence by minimizing ER-to-nucleus H2O2 release. The EMBO journal, 34(19), 2419–2433. [Link]

  • Goto, Y., & Fink, A. L. (1989). Acid-induced folding of proteins. Proceedings of the National Academy of Sciences of the United States of America, 86(15), 573-577. [Link]

  • Jha, S. K., & Udgaonkar, J. B. (2012). Mass spectrometry studies of protein folding. Current science, 102(2), 194-211. [Link]

  • Thorpe, C., & Rancy, P. C. (2014). Oxidative Protein Folding: from Thiol-disulfide Exchange Reactions to the Redox Poise of the Endoplasmic Reticulum. Antioxidants & redox signaling, 21(3), 498–520. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Carroll, K. S. (2017). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current protocols in toxicology, 71, 7.21.1–7.21.26. [Link]

  • Shastry, M. C., & Roder, H. (1998). Submillisecond protein folding kinetics studied by ultrarapid mixing. Proceedings of the National Academy of Sciences of the United States of America, 95(24), 14201–14206. [Link]

  • Trivedi, M. V., Laurence, J. S., & Siahaan, T. J. (2009). The role of thiols and disulfides on protein stability. Current protein & peptide science, 10(6), 614–625. [Link]

  • de la Cruz, X., et al. (2006). Folding of small disulfide-rich proteins: clarifying the puzzle. ddd.uab.cat. [Link]

  • Advanced Chromatography Technologies Ltd. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Chan, K. W., & Eaton, W. A. (2000). Early Events in Protein Folding Explored by Rapid Mixing Methods. Current Opinion in Structural Biology, 10(1), 37-44. [Link]

  • Singh, R. (2015). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Analytical chemistry, 87(15), 7783–7788. [Link]

  • Inaba, K. (2018). Disulfide Bonds in Protein Folding and Stability. The Royal Society of Chemistry. [Link]

  • Coon, J. J., et al. (2024). Preparative Mass Spectrometry for Structural Biology. YouTube. [Link]

  • Kragelund, B. B., et al. (1999). Early kinetic intermediate in the folding of acyl-CoA binding protein detected by fluorescence labeling and ultrarapid mixing. Proceedings of the National Academy of Sciences, 96(4), 1433-1438. [Link]

  • Palmer, J. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent. [Link]

  • Gilar, M., et al. (2003). Reversed-phase High Performance Liquid Chromatography of proteins. Journal of Chromatography A, 983(1-2), 1-14. [Link]

Sources

Application Notes and Protocols: The Role of 2-Nitro-p-tolyl disulfide in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Nitro-p-tolyl disulfide in drug discovery and development. While direct literature on the specific applications of this compound is emerging, its structural similarity to well-established reagents, such as Ellman's reagent and 2,2'-Dithiobis(5-nitropyridine) (DTNP), allows for the confident inference of its utility in several key areas of pharmaceutical research. This guide is structured to provide not only detailed protocols but also the underlying scientific rationale for its use, grounded in the principles of thiol-disulfide exchange chemistry.

Introduction to this compound and its Significance in Thiol Chemistry

This compound (CAS: 35350-31-3, Molecular Formula: C₁₄H₁₂N₂O₄S₂) is an aromatic disulfide compound.[1] Its key structural features—a disulfide bond susceptible to cleavage by free thiols and a nitro-aromatic ring that can act as a chromophore—position it as a valuable tool in drug discovery. The central principle governing its application is the thiol-disulfide exchange reaction.[2][3] In this reaction, a thiolate anion (RS⁻) from a cysteine residue or a small molecule thiol like glutathione attacks the disulfide bond of this compound. This results in the formation of a mixed disulfide and the release of a 4-methyl-3-nitrothiophenol molecule. The release of this thiophenolate can be monitored spectrophotometrically, providing a quantitative measure of the initial thiol concentration.[4][5] This reactivity is fundamental to its proposed applications in quantifying biological thiols, probing protein structure, and in developing drug delivery systems.

Chemical and Physical Properties of this compound and Related Compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
This compound35350-31-3C₁₄H₁₂N₂O₄S₂336.39Aromatic disulfide with a nitro group for potential colorimetric detection.[1][6]
p-Tolyl disulfide103-19-5C₁₄H₁₄S₂246.39A related disulfide without the nitro group, serving as a structural reference.
Ellman's Reagent (DTNB)69-78-3C₁₄H₈N₂O₈S₂396.35The gold standard for thiol quantification, releasing a highly colored product.[5][7]
2,2'-Dithiobis(5-nitropyridine) (DTNP)2127-10-8C₁₀H₆N₄O₄S₂302.31Used for deprotection of cysteine and selenocysteine in peptide synthesis.[2][6]

Application I: Quantification of Free Thiols in Biological Samples

Scientific Principle: The quantification of free sulfhydryl groups is crucial in many areas of drug discovery, including the study of oxidative stress, enzyme kinetics, and protein modification.[8][9] Similar to Ellman's reagent, this compound can be used to quantify free thiols. The reaction with a thiol-containing analyte releases a colored 4-methyl-3-nitrothiophenol, the absorbance of which can be measured to determine the concentration of the thiol.

Experimental Protocol: Spectrophotometric Quantification of Protein Thiols

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM sodium phosphate buffer containing 1 mM EDTA, pH 8.0.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

    • Thiol Standard: Prepare a 1 mM stock solution of L-cysteine in the assay buffer.

  • Standard Curve Generation:

    • Prepare a series of dilutions of the L-cysteine stock solution in the assay buffer to create standards ranging from 0 to 100 µM.

    • To 100 µL of each standard in a 96-well plate, add 5 µL of the 10 mM this compound stock solution.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at the wavelength of maximum absorbance for 4-methyl-3-nitrothiophenol (to be determined empirically, likely around 400-420 nm).

    • Plot the absorbance values against the known cysteine concentrations to generate a standard curve.

  • Sample Measurement:

    • Prepare your protein sample in the assay buffer. If the protein is not in a reduced state, it may be necessary to first treat it with a reducing agent like DTT, followed by removal of the excess reducing agent.

    • To 100 µL of the protein sample in a 96-well plate, add 5 µL of the 10 mM this compound stock solution.

    • Incubate and measure the absorbance as done for the standards.

    • Determine the thiol concentration in your sample by interpolating the absorbance value on the standard curve.

Workflow for Thiol Quantification:

Thiol_Quantification cluster_prep Reagent Preparation cluster_std Standard Curve cluster_sample Sample Analysis Reagents Prepare Assay Buffer, This compound, and Cysteine Standard Std_Dilution Prepare Cysteine Standard Dilutions Reagents->Std_Dilution Sample_Prep Prepare Protein Sample Reagents->Sample_Prep Std_Reaction React with This compound Std_Dilution->Std_Reaction Std_Measure Measure Absorbance Std_Reaction->Std_Measure Std_Plot Plot Standard Curve Std_Measure->Std_Plot Sample_Calc Calculate Thiol Concentration Std_Plot->Sample_Calc Sample_Reaction React with This compound Sample_Prep->Sample_Reaction Sample_Measure Measure Absorbance Sample_Reaction->Sample_Measure Sample_Measure->Sample_Calc

Caption: Workflow for quantifying protein thiols using this compound.

Application II: Probing Cysteine Accessibility and Protein Dynamics

Scientific Principle: The rate of the thiol-disulfide exchange reaction is dependent on the accessibility of the cysteine residue within the protein structure.[10] By monitoring the kinetics of the reaction between this compound and a protein, one can gain insights into the local environment of cysteine residues. This can be a powerful tool to study conformational changes in proteins upon ligand binding or to map the solvent-exposed surfaces of a protein.

Experimental Protocol: Cysteine Accessibility Profiling

  • Protein Preparation:

    • Prepare the protein of interest at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

    • If studying the effect of a ligand, prepare two sets of protein samples: one with and one without the ligand at a saturating concentration.

  • Kinetic Measurement:

    • In a cuvette or a 96-well plate, mix the protein solution with this compound to a final concentration that allows for a measurable reaction rate (e.g., 100 µM).

    • Immediately start monitoring the increase in absorbance at the characteristic wavelength of 4-methyl-3-nitrothiophenol over time using a spectrophotometer with a kinetic reading mode.

    • Record the data for a sufficient duration to observe the reaction approaching completion.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • Calculate the initial rate of the reaction from the linear portion of the curve.

    • Compare the reaction rates between different cysteine mutants of the protein or between the protein in the presence and absence of a ligand. A faster rate indicates a more accessible cysteine residue.

Logical Relationship for Cysteine Accessibility:

Cysteine_Accessibility Protein Protein with Cysteine Residue Ligand Ligand/Drug Binding Protein->Ligand Conformation Conformational Change Ligand->Conformation Accessibility Cysteine Accessibility Conformation->Accessibility Reaction_Rate Reaction Rate with This compound Accessibility->Reaction_Rate

Caption: Ligand binding can alter protein conformation and cysteine accessibility.

Application III: High-Throughput Screening (HTS) for Cysteine Protease Inhibitors

Scientific Principle: Cysteine proteases are a major class of drug targets.[11][12] Their catalytic mechanism involves a nucleophilic cysteine in the active site.[12] A high-throughput screening assay can be designed using this compound to identify inhibitors of these enzymes. In this assay, the enzyme's active site thiol reacts with a substrate, and the product is then measured. Alternatively, a direct inhibition assay can be developed where the inhibitor competes with this compound for binding to the active site cysteine.

Experimental Protocol: HTS for Cysteine Protease Inhibitors

  • Assay Setup (Competition Format):

    • In a 384-well plate, add the cysteine protease to each well.

    • Add compounds from a screening library to the wells.

    • Add this compound to all wells. This will serve as the reporter of active site thiol availability.

    • Incubate for a predetermined time.

    • Measure the absorbance to quantify the amount of released 4-methyl-3-nitrothiophenol.

  • Interpretation of Results:

    • No Inhibition: The enzyme's cysteine is free to react with this compound, leading to a high absorbance signal.

    • Inhibition: The test compound binds to the active site, blocking the cysteine from reacting with this compound, resulting in a low absorbance signal.

HTS Workflow for Inhibitor Screening:

HTS_Workflow Start Start HTS Dispense_Enzyme Dispense Cysteine Protease Start->Dispense_Enzyme Dispense_Compound Add Test Compounds Dispense_Enzyme->Dispense_Compound Dispense_Reagent Add this compound Dispense_Compound->Dispense_Reagent Incubate Incubate Dispense_Reagent->Incubate Read_Plate Read Absorbance Incubate->Read_Plate Analyze Analyze Data & Identify Hits Read_Plate->Analyze End End HTS Analyze->End

Sources

Application Notes and Protocols for the Synthesis of Disulfide-Rich Peptides using 2-Nitro-p-tolyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexity of Disulfide Bond Formation

Disulfide-rich peptides, such as conotoxins and defensins, represent a burgeoning class of therapeutic candidates due to their exceptional stability and target specificity. These attributes are conferred by a network of intramolecular disulfide bonds that lock the peptide into a rigid, biologically active conformation. However, the chemical synthesis of these molecules is a formidable challenge, primarily due to the difficulty of controlling the regioselective formation of multiple disulfide bridges. A common pitfall is the formation of misfolded isomers and oligomeric byproducts, leading to complex purification procedures and low yields. To address this, various strategies have been developed, including the use of orthogonal cysteine-protecting groups and specific oxidizing reagents.

This application note details the use of 2-Nitro-p-tolyl disulfide as a reagent to facilitate the efficient and controlled formation of disulfide bonds in synthetic peptides. We will delve into the underlying mechanism of action, provide detailed protocols for both on-resin and in-solution applications, and discuss the advantages and potential limitations of this methodology.

Mechanism of Action: Thiol-Disulfide Exchange

The formation of a disulfide bond using this compound is predicated on the principle of thiol-disulfide exchange . This reaction involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on one of the sulfur atoms of the this compound molecule.

The key steps of the mechanism are as follows:

  • Activation of Cysteine: A free cysteine thiol on the peptide chain is deprotonated in a mildly basic environment to form a highly reactive thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the disulfide bond of this compound. The electron-withdrawing nitro group in the ortho position to the disulfide bond makes the sulfur atoms more electrophilic and susceptible to nucleophilic attack.

  • Formation of a Mixed Disulfide: This attack results in the formation of a mixed disulfide between the peptide's cysteine residue and a 2-nitro-p-tolylthiol moiety. A molecule of 2-nitro-p-tolylthiolate is released as a leaving group.

  • Intramolecular Disulfide Bond Formation: A second, deprotonated cysteine thiol on the same peptide chain then performs an intramolecular nucleophilic attack on the sulfur atom of the cysteine now part of the mixed disulfide.

  • Final Product and Byproduct: This second attack forms the desired intramolecular disulfide bond within the peptide and releases a molecule of 2-nitro-p-tolylthiolate.

The progress of the reaction can often be monitored spectrophotometrically by measuring the release of the colored 2-nitro-p-tolylthiolate byproduct.

Thiol_Disulfide_Exchange_Mechanism cluster_0 Step 1: Cysteine Activation cluster_1 Step 2 & 3: Mixed Disulfide Formation cluster_2 Step 4 & 5: Intramolecular Disulfide Bond Formation Peptide-SH Peptide-SH Base Base Peptide-S- Peptide-S⁻ BH+ BH⁺ 2-NpT-SS-2-NpT 2-Nitro-p-tolyl disulfide Peptide-S-->2-NpT-SS-2-NpT Nucleophilic Attack Peptide-S-S-2-NpT Mixed Disulfide 2-NpT-SS-2-NpT->Peptide-S-S-2-NpT 2-NpT-S- 2-Nitro-p-tolylthiolate Peptide-S-S-2-NpT->2-NpT-S- Peptide-S-S-Peptide Intramolecular Disulfide Bond Peptide-S-S-2-NpT->Peptide-S-S-Peptide Another_2-NpT-S- 2-Nitro-p-tolylthiolate Peptide-S-S-Peptide->Another_2-NpT-S- Another_Peptide-S- Peptide-S⁻ (intramolecular) Another_Peptide-S-->Peptide-S-S-2-NpT Intramolecular Nucleophilic Attack

Figure 1: Proposed mechanism of disulfide bond formation using this compound.

Protocols

The following protocols provide a starting point for the use of this compound in the synthesis of disulfide-rich peptides. Optimization may be required depending on the specific peptide sequence and the desired disulfide connectivity.

On-Resin Disulfide Bond Formation

This method is advantageous as it can minimize intermolecular side reactions due to the pseudo-dilution effect on the solid support.

Materials:

  • Peptide-resin with free cysteine thiols

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

  • Peptide Synthesis: Synthesize the linear peptide on a suitable solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). Cysteine residues should be protected with an acid-labile group such as trityl (Trt).

  • Deprotection of Cysteine Residues: After completion of the linear sequence assembly, selectively deprotect the cysteine side chains on-resin. For Trt groups, this can be achieved by washing the resin with a solution of TFA/TIS/DCM (e.g., 1:5:94 v/v/v) until the yellow color of the trityl cation is no longer observed in the washings.

  • Resin Neutralization: Wash the resin thoroughly with DCM and then DMF. Neutralize the resin with a solution of 10% DIPEA in DMF for 10-15 minutes, followed by extensive washing with DMF.

  • Disulfide Bond Formation:

    • Prepare a 0.1 M solution of this compound in DMF.

    • Add a 5-10 fold molar excess of the this compound solution over the peptide on the resin.

    • Add 2-3 equivalents of DIPEA to the reaction mixture to ensure a basic pH.

    • Gently agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing: Once the reaction is complete, wash the resin extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Cleavage and Final Deprotection: Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

On_Resin_Workflow Start Linear Peptide on Resin (Cys Protected) Deprotect_Cys On-Resin Cysteine Side-Chain Deprotection Start->Deprotect_Cys Neutralize Resin Neutralization Deprotect_Cys->Neutralize Add_Reagent Addition of this compound and DIPEA in DMF Neutralize->Add_Reagent React Reaction at Room Temperature (2-4 hours) Add_Reagent->React Wash_Resin Extensive Washing (DMF, DCM, MeOH) React->Wash_Resin Cleave Cleavage from Resin and Final Deprotection (TFA Cocktail) Wash_Resin->Cleave Purify RP-HPLC Purification Cleave->Purify End Pure Disulfide-Rich Peptide Purify->End

Figure 2: Workflow for on-resin disulfide bond formation.

In-Solution Disulfide Bond Formation

This approach is suitable for peptides that are difficult to cyclize on-resin or for the formation of multiple disulfide bonds in a stepwise manner.

Materials:

  • Lyophilized linear peptide with free cysteine thiols

  • This compound

  • Aqueous buffer (e.g., 0.1 M Tris-HCl or ammonium bicarbonate, pH 7.5-8.5)

  • Organic co-solvent (e.g., acetonitrile, isopropanol) if needed for peptide solubility

  • Quenching reagent (e.g., N-ethylmaleimide or iodoacetamide)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Peptide Preparation: Synthesize and purify the linear peptide with all cysteine residues in their reduced form. This is typically achieved by treating the crude, deprotected peptide with a reducing agent like dithiothreitol (DTT) followed by purification.

  • Reaction Setup:

    • Dissolve the purified linear peptide in the chosen aqueous buffer to a final concentration of 0.1-1.0 mg/mL. The use of dilute peptide concentrations is crucial to favor intramolecular cyclization over intermolecular oligomerization.

    • If the peptide has poor aqueous solubility, add a minimal amount of an organic co-solvent.

  • Reagent Addition:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Add a 1.5-2 fold molar excess of the this compound solution to the peptide solution with gentle stirring.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-3 hours.

    • Monitor the progress of the reaction by reverse-phase HPLC and mass spectrometry. Look for the disappearance of the starting material and the appearance of the product with a mass decrease of 2 Da.

  • Quenching (Optional): If any unreacted thiols remain, the reaction can be quenched by adding a slight excess of a thiol-scavenging reagent like N-ethylmaleimide.

  • Purification: Acidify the reaction mixture with TFA to a pH of 2-3 and purify the cyclic peptide by reverse-phase HPLC.

ParameterOn-Resin MethodIn-Solution Method
Peptide State Attached to solid supportIn solution
Peptide Conc. High (pseudo-dilution)Low (0.1-1.0 mg/mL)
Reagent Excess 5-10 fold1.5-2 fold
Solvent DMFAqueous buffer (pH 7.5-8.5)
Reaction Time 2-4 hours1-3 hours
Key Advantage Minimizes intermolecular reactionsBetter for poorly soluble peptides

Advantages and Limitations

Advantages:

  • Mild Reaction Conditions: The use of this compound allows for disulfide bond formation under mild, near-neutral pH conditions, which helps to minimize side reactions such as racemization and oxidation of sensitive amino acid residues (e.g., methionine, tryptophan).

  • High Efficiency: The electron-withdrawing nitro group activates the disulfide bond, leading to a more efficient thiol-disulfide exchange compared to simple alkyl disulfides.

  • Monitoring Capability: The release of the colored 2-nitro-p-tolylthiolate byproduct can potentially be used to monitor the reaction progress spectrophotometrically.

  • Versatility: The reagent can be employed for both on-resin and in-solution strategies, providing flexibility in the synthetic approach.

Limitations:

  • Byproduct Removal: The 2-nitro-p-tolylthiol byproduct must be thoroughly removed during the purification steps.

  • Reagent Stability: As with many disulfide-containing reagents, prolonged storage may lead to degradation. It is advisable to use fresh or properly stored reagent.

  • Orthogonal Strategy Required for Multiple Disulfides: For peptides with more than two cysteines, the use of this compound alone will likely result in a mixture of disulfide isomers. A strategy involving orthogonal cysteine protecting groups is necessary for the regioselective formation of multiple disulfide bonds.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Cyclic Product Incomplete cysteine deprotection.Ensure complete removal of thiol protecting groups before cyclization. Use a fresh deprotection solution.
Suboptimal pH for the reaction.Optimize the amount of base (on-resin) or the buffer pH (in-solution) to ensure efficient thiolate formation.
Peptide aggregation in solution.Decrease the peptide concentration. Add denaturants like guanidinium chloride or urea to the reaction buffer.
Formation of Oligomers Peptide concentration is too high (in-solution).Perform the reaction at a lower peptide concentration.
Inefficient on-resin cyclization.Use a lower loading resin to enhance the pseudo-dilution effect.
Incomplete Reaction Insufficient reagent.Increase the molar excess of this compound.
Inactive reagent.Use a fresh batch of this compound.

Conclusion

This compound is a promising reagent for the synthesis of disulfide-rich peptides. Its ability to activate cysteine thiols for efficient disulfide bond formation under mild conditions makes it a valuable tool for peptide chemists. By understanding the underlying mechanism of thiol-disulfide exchange and carefully optimizing the reaction conditions, researchers can leverage this reagent to overcome some of the challenges associated with the synthesis of these complex and therapeutically important molecules. The protocols provided herein serve as a robust starting point for the successful application of this compound in the synthesis of a wide range of disulfide-containing peptides.

References

  • Annis, I., Hargittai, B., & Barany, G. (1997). Disulfide bond formation in peptides. Methods in enzymology, 289, 198–221.
  • Bulaj, G., & Olivera, B. M. (2008). Folding of conotoxins: formation of the native disulfide bridges during chemical synthesis and biosynthesis of Conus peptides. Antioxidants & redox signaling, 10(1), 141–155.
  • Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(18), 3757-3778.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). A multifaceted approach for the solid-phase synthesis of cysteine-rich peptides. Chemical Society reviews, 43(19), 6766–6790.

Application Notes and Protocols for 2-Nitro-p-tolyl disulfide in the Development of Stimulus-Responsive Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advent of Dual-Responsive Biomaterials

The field of stimulus-responsive materials, often termed "smart" materials, is at the forefront of biomedical innovation, enabling the design of systems that can react to specific physiological cues or external triggers.[1] These materials are capable of undergoing significant changes in their physical or chemical properties in response to subtle variations in their environment, such as pH, temperature, or the presence of specific biomolecules.[1] A particularly promising area of research is the development of materials that respond to redox gradients, which are characteristic of the tumor microenvironment.[2] The intracellular milieu of cancer cells exhibits a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular space.[3] This differential provides a highly selective trigger for the targeted delivery of therapeutics.

Disulfide bonds have emerged as a key functional group for engineering redox-responsiveness into biomaterials.[4] These covalent linkages are stable in the oxidative environment of the bloodstream but are readily cleaved in the presence of high intracellular GSH concentrations.[3] This unique property has been extensively exploited in the design of drug delivery systems that release their payload specifically within cancer cells, thereby minimizing off-target toxicity.[2]

This application note focuses on a particularly interesting disulfide-containing compound: 2-Nitro-p-tolyl disulfide . The presence of the nitroaromatic moiety adjacent to the disulfide bond introduces the potential for dual-responsiveness: redox-sensitivity due to the disulfide linkage and photosensitivity conferred by the nitrobenzyl group. The ortho-nitrobenzyl group is a well-established photocleavable protecting group, which can be cleaved upon exposure to UV light.[5][6] This dual-stimuli "AND" logic, where two distinct triggers are required for a response, could enable unprecedented control over the spatial and temporal release of therapeutic agents.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis and characterization of advanced stimulus-responsive materials. We will delve into the underlying mechanisms of action, provide detailed experimental protocols, and present a practical application in the context of a redox- and photo-responsive drug delivery system.

Mechanism of Action: A Dual-Triggered Cleavage

The unique functionality of this compound lies in its susceptibility to two distinct cleavage mechanisms: redox-initiated thiol-disulfide exchange and photocleavage.

Redox-Responsive Cleavage

In the presence of a reducing agent such as glutathione (GSH), the disulfide bond of this compound undergoes a thiol-disulfide exchange reaction.[3] This process involves the nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of a thiol. A second GSH molecule then reacts with the mixed disulfide to regenerate the oxidized glutathione (GSSG) and release the second thiol. This cascade of reactions results in the cleavage of the disulfide crosslink.

cluster_redox Redox-Responsive Cleavage Disulfide This compound (R-S-S-R) Mixed_Disulfide Mixed Disulfide (R-S-S-G) Disulfide->Mixed_Disulfide + GSH GSH1 Glutathione (GSH) Thiol1 Thiol (R-SH) Mixed_Disulfide->Thiol1 GSSG Oxidized Glutathione (GSSG) Mixed_Disulfide->GSSG + GSH GSH2 Glutathione (GSH) Thiol2 Thiol (R-SH) GSSG->Thiol2

Caption: Redox-responsive cleavage of this compound by glutathione.

Photo-Responsive Cleavage

The 2-nitrobenzyl moiety is a well-known photolabile group that can be cleaved upon irradiation with UV light, typically in the range of 350-365 nm.[5] The mechanism involves an intramolecular rearrangement initiated by the photo-excited nitro group, leading to the cleavage of the benzylic C-S bond. This process results in the formation of a 2-nitrosobenzaldehyde derivative and the release of a thiol.

cluster_photo Photo-Responsive Cleavage Disulfide_Photo This compound Excited_State Excited State Disulfide_Photo->Excited_State UV_Light UV Light (e.g., 365 nm) UV_Light->Excited_State Rearrangement Intramolecular Rearrangement Excited_State->Rearrangement Cleavage_Products 2-Nitroso-p-tolualdehyde + Thiol (R-SH) Rearrangement->Cleavage_Products

Caption: Proposed photo-responsive cleavage of this compound.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its incorporation into a stimulus-responsive hydrogel.

Protocol 1: Synthesis of this compound

This protocol is based on the oxidative dimerization of the corresponding thiol, 4-mercapto-3-nitrotoluene. The synthesis of 4-mercapto-2-nitrotoluene has been previously described.[7]

Materials:

  • 4-Mercapto-3-nitrotoluene

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 g of 4-mercapto-3-nitrotoluene in 20 mL of DMSO in a 100 mL round-bottom flask.

  • While stirring at room temperature, add 5 mL of deionized water dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After 24 hours, pour the reaction mixture into 100 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a yellow solid.

Protocol 2: Synthesis of a this compound-containing Poly(acrylamide) Hydrogel

This protocol describes the preparation of a crosslinked poly(acrylamide) hydrogel where this compound is incorporated as a cleavable crosslinker. This is achieved by first synthesizing a bis-acrylamide derivative of this compound.

Part A: Synthesis of N,N'-(disulfanediylbis(2-nitro-4,1-phenylene))bis(acrylamide)

  • Synthesize or procure 4-amino-3-nitrotoluene.

  • Following a similar procedure to Protocol 1, synthesize the corresponding disulfide, bis(4-amino-3-nitrophenyl) disulfide.

  • In a flask protected from light, dissolve the bis(4-amino-3-nitrophenyl) disulfide in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add acryloyl chloride (2.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to obtain the bis-acrylamide crosslinker.

Part B: Hydrogel Formulation

Materials:

  • Acrylamide

  • N,N'-(disulfanediylbis(2-nitro-4,1-phenylene))bis(acrylamide) (crosslinker from Part A)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Molds for hydrogel casting (e.g., between two glass plates with a spacer)

Procedure:

  • In a small beaker, prepare the pre-gel solution by dissolving acrylamide (e.g., 10% w/v) and the bis-acrylamide crosslinker (e.g., 1 mol% relative to acrylamide) in PBS.

  • Degas the solution by bubbling with nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add APS solution (10% w/v in PBS, 1% of the total volume) to the pre-gel solution and mix gently.

  • Add TEMED (0.1% of the total volume) to initiate polymerization and mix quickly.

  • Immediately cast the solution into the desired mold.

  • Allow the polymerization to proceed at room temperature for at least 1 hour.

  • After polymerization, carefully remove the hydrogel from the mold and place it in a large volume of deionized water to swell and to remove any unreacted monomers and initiator. The water should be changed several times over 24-48 hours.

Characterization of Stimulus-Responsive Materials

A thorough characterization is essential to confirm the successful synthesis of the this compound-containing material and to evaluate its stimulus-responsive properties.

Characterization Workflow

cluster_workflow Characterization Workflow Synthesis Synthesis of This compound and Hydrogel Structural_Analysis Structural Analysis (NMR, FTIR) Synthesis->Structural_Analysis Swelling_Studies Swelling Behavior Synthesis->Swelling_Studies Rheology Rheological Properties (G', G'') Synthesis->Rheology Stimuli_Application Application of Stimuli (GSH and/or UV light) Swelling_Studies->Stimuli_Application Rheology->Stimuli_Application Post_Stimuli_Analysis Post-Stimuli Analysis (Swelling, Rheology, UV-Vis Spectroscopy) Stimuli_Application->Post_Stimuli_Analysis

Caption: A typical workflow for the characterization of stimulus-responsive hydrogels.

Summary of Characterization Techniques and Expected Outcomes
Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of the synthesized this compound and the bis-acrylamide crosslinker.Characteristic peaks corresponding to the aromatic protons, the methyl group, and the vinyl protons of the acrylamide groups.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the incorporation of the disulfide crosslinker into the hydrogel.Presence of characteristic peaks for the amide bonds of poly(acrylamide), the nitro group, and the aromatic C-H bonds.
Swelling Studies To determine the equilibrium swelling ratio of the hydrogel and its response to stimuli.A stable swelling ratio in buffer. Upon addition of a reducing agent (e.g., GSH) or exposure to UV light, an increase in the swelling ratio or dissolution of the hydrogel is expected due to the cleavage of crosslinks.
Rheology To measure the mechanical properties (storage modulus G' and loss modulus G'') of the hydrogel before and after stimulation.The hydrogel should exhibit solid-like behavior (G' > G''). Upon stimulation, a significant decrease in G' should be observed, indicating a weakening or degradation of the hydrogel network.
UV-Vis Spectroscopy To monitor the cleavage of the disulfide bond or the photolysis of the nitroaromatic group.The cleavage of the disulfide bond in the presence of GSH can be monitored by observing the appearance of the thiol peak. Photolysis can be followed by the change in the absorbance spectrum of the nitroaromatic chromophore.

Application Example: Dual-Responsive Drug Delivery System

The this compound-containing hydrogel can be utilized as a carrier for the controlled release of therapeutic agents. The dual-responsive nature allows for a staged or "AND" logic-gate release mechanism.

Protocol 3: Drug Loading and In Vitro Release Study

Materials:

  • Synthesized this compound hydrogel

  • Model drug (e.g., Doxorubicin, Rhodamine B)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • UV lamp (e.g., 365 nm)

  • Spectrophotometer or fluorometer

Procedure:

A. Drug Loading:

  • Prepare a stock solution of the model drug in PBS.

  • Immerse a pre-weighed, dried piece of the hydrogel in the drug solution.

  • Allow the hydrogel to swell and absorb the drug solution for 24 hours at 4 °C in the dark.

  • After loading, remove the hydrogel and gently blot the surface to remove excess drug solution.

  • The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the supernatant using a spectrophotometer or fluorometer.

B. In Vitro Release Study:

  • Place the drug-loaded hydrogel in a vial containing a known volume of PBS (pH 7.4).

  • Set up four experimental groups:

    • Group 1: Control (PBS only)

    • Group 2: Redox stimulus (PBS + 10 mM GSH)

    • Group 3: Photo stimulus (PBS, exposed to UV light for a defined period)

    • Group 4: Dual stimuli (PBS + 10 mM GSH, exposed to UV light)

  • Incubate the vials at 37 °C with gentle shaking.

  • At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Quantify the concentration of the released drug in the aliquots using a spectrophotometer or fluorometer.

  • Plot the cumulative drug release as a function of time for each group.

cluster_release Drug Release Mechanism Drug_Loaded_Hydrogel Drug-Loaded Hydrogel (Crosslinked) Cleavage Crosslink Cleavage Drug_Loaded_Hydrogel->Cleavage Application of Stimuli Redox (GSH) and/or Photo (UV) Stimuli Stimuli->Cleavage Swelling_Degradation Hydrogel Swelling/ Degradation Cleavage->Swelling_Degradation Drug_Release Drug Release Swelling_Degradation->Drug_Release

Caption: Schematic of stimulus-induced drug release from the hydrogel.

Expected Results:

  • Group 1 (Control): Minimal drug release, indicating good stability of the hydrogel.

  • Group 2 (Redox): Significant drug release due to the cleavage of disulfide bonds by GSH.

  • Group 3 (Photo): Drug release upon UV exposure due to photocleavage of the nitroaromatic group.

  • Group 4 (Dual): Potentially the fastest and most complete drug release, demonstrating a synergistic effect of the dual stimuli.

Conclusion and Future Perspectives

This compound represents a promising building block for the creation of sophisticated, dual-responsive materials. The combination of redox and photosensitivity in a single molecule opens up new avenues for designing highly controllable drug delivery systems, "smart" coatings, and advanced sensors. The protocols and characterization workflows outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile compound. Future work could focus on optimizing the photochemical properties of the nitroaromatic group for use with longer, more tissue-penetrating wavelengths of light, and on exploring the incorporation of this compound into a wider range of polymeric architectures.

References

  • Hansen, M. B., et al. (2015). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ACS Chemical Biology, 10(6), 1449-1453. [Link]

  • Elks, J., & Hey, D. H. (1943). 2-Nitro-p-toluidine. Organic Syntheses, 23, 64. [Link]

  • Cheng, R., et al. (2011). Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation. Polymer Chemistry, 2(11), 2599-2605. [Link]

  • Vilanova-Pérez, A., et al. (2024). Harnessing disulfide and transesterification bond exchange reactions for recyclable and reprocessable 3D-printed vitrimers. Reactive and Functional Polymers, 195, 105825. [Link]

  • Leichner, A., et al. (2019). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials. Encyclopedia, 1(2), 526-543. [Link]

  • RSC Publishing. (2011). Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation. Polymer Chemistry. [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Molecules, 21(9), 1084. [Link]

  • Li, L., et al. (2016). Light and reductive dual stimuli-responsive PEI nanoparticles: “AND” logic response and controllable release. Journal of Materials Chemistry B, 4(2), 245-252. [Link]

  • Canadian Science Publishing. (1958). THE SYNTHESIS OF MERCAPTOINDOLES. Canadian Journal of Chemistry, 36(2), 327-333. [Link]

Sources

Application Notes and Protocols for the Synthesis of Polymers with Dynamic Disulfide Bonds Using 2-Nitro-p-tolyl Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Disulfide Bond in Polymer Chemistry

In the realm of advanced polymer science, the incorporation of dynamic covalent bonds has paved the way for the development of "smart" materials capable of responding to external stimuli. Among these, the disulfide bond (–S–S–) stands out for its unique blend of stability and reversible reactivity.[1] This dynamic nature is central to the function of self-healing materials, stimuli-responsive drug delivery systems, and recyclable thermosets.[1][2] The reversible cleavage and formation of disulfide bonds, typically triggered by changes in the redox environment or the presence of thiols, allows for the controlled modulation of polymer architecture and properties.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of polymers featuring dynamic disulfide bonds through the strategic use of 2-Nitro-p-tolyl disulfide. This aromatic disulfide serves as a key reagent in a step-growth polymerization with dithiol monomers via a thiol-disulfide exchange mechanism. The presence of the electron-withdrawing nitro group in this compound activates the disulfide bond, making it more susceptible to nucleophilic attack by a thiolate anion, thus facilitating a more efficient polymerization process.[2]

Mechanism of Thiol-Disulfide Exchange Polymerization

The synthesis of poly(disulfide)s through the reaction of a dithiol with an aromatic disulfide like this compound is a prime example of step-growth polymerization driven by thiol-disulfide exchange. This reaction proceeds via a series of nucleophilic substitution (SN2) reactions at the sulfur atom.[3]

The key steps in this polymerization are:

  • Thiolate Formation: The reaction is typically carried out in the presence of a base, which deprotonates the thiol groups (–SH) of the dithiol monomer to form highly nucleophilic thiolate anions (–S⁻).[1]

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the activated disulfide bond in this compound. The electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the sulfur atoms, making them more susceptible to attack.

  • Chain Propagation: This attack results in the formation of a new disulfide bond and the release of a 4-methyl-3-nitrophenolate anion as a leaving group. This process is repeated as the growing polymer chains, now capped with thiol groups, react with more this compound, leading to the formation of a high molecular weight poly(disulfide).

The overall reaction is a dynamic equilibrium. However, the use of an activated disulfide and the removal of the leaving group can drive the reaction towards the formation of the desired polymer.

Thiol_Disulfide_Exchange_Polymerization cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products Dithiol HS-R-SH (Dithiol Monomer) Thiolate ⁻S-R-S⁻ (Thiolate Formation) Dithiol->Thiolate Base Disulfide Ar-S-S-Ar (this compound) Attack Nucleophilic Attack Disulfide->Attack Thiolate->Attack Propagation Chain Propagation Attack->Propagation Release of Ar-S⁻ LeavingGroup Ar-S⁻ (Leaving Group) Attack->LeavingGroup Polymer [-S-R-S-S-R-S-] (Poly(disulfide)) Propagation->Polymer

Figure 1: General workflow for thiol-disulfide exchange polymerization.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a linear poly(disulfide) from a dithiol monomer and this compound.

Materials and Reagents
ReagentGradeSupplierNotes
1,4-Butanedithiol≥97%Sigma-AldrichStore under nitrogen.
This compound98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-AldrichUsed as a basic catalyst.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichStore over molecular sieves.
MethanolACS gradeFisher ScientificFor precipitation.
Dichloromethane (DCM)ACS gradeFisher ScientificFor purification.
Protocol 1: Synthesis of a Linear Poly(disulfide) via Step-Growth Polymerization

This protocol details the synthesis of a poly(disulfide) from 1,4-butanedithiol and this compound.

1. Reaction Setup:

  • In a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound (3.36 g, 10 mmol).

  • Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and stir until the disulfide is completely dissolved.

  • In a separate vial, dissolve 1,4-butanedithiol (1.22 g, 10 mmol) in 10 mL of anhydrous DMF.

2. Polymerization:

  • Using a syringe pump, add the 1,4-butanedithiol solution to the stirred solution of this compound at a rate of 0.5 mL/min at room temperature.

  • After the addition of the dithiol is complete, add triethylamine (0.28 mL, 2 mmol) to the reaction mixture as a catalyst.[4]

  • Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

3. Polymer Isolation and Purification:

  • After 24 hours, cool the reaction mixture to room temperature.

  • Pour the viscous polymer solution into 400 mL of methanol with vigorous stirring. This will cause the polymer to precipitate.

  • Collect the precipitated polymer by vacuum filtration and wash it with 50 mL of methanol three times.

  • Redissolve the polymer in a minimal amount of dichloromethane (DCM) and re-precipitate it in an excess of cold methanol.

  • Repeat the dissolution-precipitation cycle two more times to ensure the removal of unreacted monomers and catalyst.

  • Dry the purified polymer under vacuum at 40 °C for 48 hours to a constant weight.

4. Characterization:

  • The structure of the resulting poly(disulfide) can be confirmed by ¹H NMR and FTIR spectroscopy.

  • The molecular weight and polydispersity index (PDI) of the polymer can be determined by gel permeation chromatography (GPC).

Protocol_Workflow A 1. Reaction Setup - Dissolve this compound in DMF - Prepare dithiol solution in DMF B 2. Polymerization - Add dithiol solution to disulfide solution - Add TEA catalyst - Heat at 60°C for 24h A->B C 3. Isolation & Purification - Precipitate in methanol - Filter and wash - Redissolve in DCM and re-precipitate (3x) B->C D 4. Drying - Dry under vacuum at 40°C C->D E 5. Characterization - NMR, FTIR, GPC D->E

Figure 2: Step-by-step experimental workflow for poly(disulfide) synthesis.

Causality Behind Experimental Choices

  • Choice of this compound: The electron-withdrawing nitro group activates the disulfide bond, making it a better leaving group and facilitating the thiol-disulfide exchange reaction, leading to higher polymerization efficiency compared to non-activated aromatic or aliphatic disulfides.[2]

  • Use of a Basic Catalyst (Triethylamine): The thiol-disulfide exchange is base-catalyzed. Triethylamine deprotonates the thiol groups to form the more nucleophilic thiolate anions, which are the active species in the polymerization reaction.[4]

  • Anhydrous Conditions: The use of anhydrous DMF is crucial to prevent side reactions, such as the hydrolysis of the disulfide bonds, which could terminate the polymer chains and lead to lower molecular weights.

  • Stepwise Addition of Dithiol: The slow, controlled addition of the dithiol monomer helps to maintain a stoichiometric balance and promotes the formation of higher molecular weight polymers by minimizing side reactions and oligomer formation.

  • Purification by Precipitation: Precipitation in a non-solvent like methanol is an effective method to separate the polymer from unreacted monomers, catalyst, and the leaving group. Repeated dissolution and precipitation cycles are essential for obtaining a pure polymer.

Applications in Drug Development

Polymers with dynamic disulfide bonds are of significant interest in the field of drug delivery. The disulfide linkages are stable in the oxidative environment of the bloodstream but are readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[5] This redox-responsiveness allows for the targeted release of encapsulated drugs within the cells, enhancing therapeutic efficacy and reducing systemic toxicity.

For example, these poly(disulfide)s can be used to formulate nanoparticles or micelles that encapsulate hydrophobic drugs. Once these nanocarriers are internalized by cells, the disulfide bonds in the polymer backbone are cleaved by intracellular GSH, leading to the disassembly of the nanocarrier and the release of the drug payload directly at the site of action.

Conclusion

The synthesis of polymers with dynamic disulfide bonds using this compound and a dithiol monomer via thiol-disulfide exchange is a robust and versatile method for creating advanced functional materials. The activation provided by the nitro group on the aromatic disulfide is key to achieving efficient polymerization. The resulting poly(disulfide)s, with their inherent redox-responsiveness, hold great promise for a variety of applications, particularly in the development of next-generation drug delivery systems. Careful control of reaction conditions and rigorous purification are paramount to obtaining well-defined polymers with the desired properties.

References

  • Palencia, M., Lerma, T.A., García-Quintero, A., Otálora, A., Chate-Galvis, N.G., & Palencia-Luna, V. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. J. Sci. Technol. Appl., 14, 86, 1-27. [Link]

  • Kamada, J., Koynov, K., Corten, C., Juhari, A., & Matyjaszewski, K. (2011). Self-Healing Polymer Films Based on Thiol–Disulfide Exchange Reactions and Self-Healing Kinetics Measured Using Atomic Force Microscopy. Macromolecules, 44(13), 5477–5483. [Link]

  • Beaupre, B. A., & Weiss, R. A. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 13(16), 2765. [Link]

  • Bongiardina, N. J., Soars, S. M., Podgorski, M., & Bowman, C. N. (2022). Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. Polymer Chemistry, 13(29), 3991-4003. [Link]

  • Kim, S., Wittek, K. I., & Lee, Y. (2020). Synthesis of poly (disulfide) s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science, 11(16), 4239-4244. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Martin, R., Ten Cate, A. T., Van Vliet, S., Van der Zwaag, S., & Garcia, S. J. (2016). The underlying mechanisms for self-healing of poly (disulfide) s. Physical Chemistry Chemical Physics, 18(37), 26090-26097. [Link]

  • Arslan, M. (2022). Ultrafast Poly (disulfide) Synthesis in the Presence of Organocatalysts. Macromolecules, 55(18), 8209-8217. [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Redox-Sensitive Nanoparticles for Intracellular Drug Delivery. ChemMedChem, 11(10), 1016-1025. [Link]

  • Winssinger, N., & Pianowski, Z. L. (2012). Poly (disulfide) s. Chemical Science, 3(7), 2233-2244. [Link]

  • Rekondo, A., Martin, R., Ruiz de Luzuriaga, A., Cabañero, G., Grande, H. J., & Odriozola, I. (2014). Aromatic disulfide cross-linkers for self-healable and recyclable acrylic polymer networks. Materials Horizons, 1(2), 237-240. [Link]

  • Isidro-Llobet, A., Guasch-Camut, L., & Albericio, F. (2019). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. Journal of Peptide Science, 25(1), e3133. [Link]

  • Zhang, Q., Wu, J., & Du, B. J. (2021). Photo-crosslinking polymers by dynamic covalent disulfide bonds. Chemical Communications, 57(74), 9323-9326. [Link]

  • Fairbanks, A. J. (2012). Quantification of Thiols and Disulfides. Methods in enzymology, 505, 25-45. [Link]

  • Li, J., & Sharpless, K. B. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • He, Y., Fu, F., Kistemaker, J. C., & Feringa, B. L. (2021). A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light. Chemical Science, 12(1), 252-258. [Link]

  • Tran, N. Q., Min, C., & Choi, J. R. (2021). Synthesis and characterization of the biodegradable copolymers from succinic acid and adipic acid with 1, 4‐butanediol. Journal of Applied Polymer Science, 138(32), 50813. [Link]

  • Zhang, Y., & Li, Z. (2022). Design, synthesis, and characterization of poly (disulfide) s.... ResearchGate. [Link]

  • Zentel, R. (n.d.). Polymer Synthesis and Characterization. Zentel Group - Chemie – TU Darmstadt. [Link]

  • YouTube. (2022, September 4). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. [Link]

  • Wang, X., Liu, C., Zhang, Y., & Liu, Z. (2023). Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. Polymers, 15(14), 3099. [Link]

  • U.S. Patent No. 8,674,051. (2014). Method for the preparation of poly (disulfide) polymers and gels.
  • Sobczak, S., & Katrusiak, A. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1141. [Link]

  • Nguyen, H. D., & Nguyen, L. T. (2021). Synthesis and characterization of bio-based polymer derived from 2, 5-furandicarboxylic acid and 1, 4-butanediol. Engineering and Technology For Sustainable Development, 18(1), 1-6. [Link]

  • García, J. M., García, F. C., Salla, J. M., & Ramis, X. (2024). Synthesis and characterization of macrodiols and non-segmented poly (ester-urethanes)(PEUs) derived from α, ω-hydroxy telechelic poly (ε-caprolactone)(HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate. Polymers, 16(17), 2291. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-Nitro-p-tolyl disulfide with proteins

Author: BenchChem Technical Support Team. Date: February 2026

Starting Research: Disulfide Reactions

Developing Protocols: Stepwise Approach

I'm now focusing on crafting detailed experimental protocols for the reactions I've been researching. I will begin with clear, step-by-step instructions. These will include precise reagent concentrations and reaction times, formatted into easy-to-read tables. I will be incorporating in-text citations to back up my recommendations.

Analyzing Reactions: Key Variables

I'm now zeroing in on the variables influencing 2-Nitro-p-tolyl disulfide reactions with proteins. I will focus on pH, temperature, stoichiometry, and buffer composition. I'm also hunting for troubleshooting insights and answers to common questions. I'm structuring a Q&A format, creating a troubleshooting guide, and incorporating a DOT graph to visualize the reaction workflow or critical logic. I will also incorporate clear and informative tables summarizing quantitative data and reactions.

Defining Support Needs

I'm currently focused on defining the specific needs for a technical support center. This includes identifying the core questions researchers will likely have regarding the reaction of this compound with proteins. I'm prioritizing the Q&A format, considering both troubleshooting guides and FAQs to ensure comprehensive support.

Developing the FAQ Structure

I'm now building the FAQ section, focusing on common questions researchers might have about this compound (NTPTDS). I've started with defining NTPTDS's function in protein chemistry, particularly its role in targeting cysteine residues, and drawing parallels with similar reagents like Ellman's reagent. I'm leveraging the wealth of information on disulfide exchange reactions and analogous reagents. The next step involves detailing the reaction mechanism, complete with a helpful diagram.

Formulating a Q&A

I'm now putting together the core of the support center, specifically focusing on a Q&A format. My aim is to address the practical needs of researchers and drug development professionals dealing with this compound (NTPTDS) and its reactions. I've broken it down into sections. So far, the introduction covers NTPTDS's utility in modifying cysteine residues in proteins, and mentions similarities to Ellman's reagent. The plan is to visualize the thiol-disulfide exchange mechanism and address common questions about pH, concentration, and potential issues.

Prioritizing Q&A Development

I'm now prioritizing the Q&A section, focusing on common inquiries in a technical support center. This involves addressing the practical requirements of researchers and drug development experts using this compound (NTPTDS). I've already broken the content into sections. I am structuring the introduction, mentioning the utility of NTPTDS, referencing its similarity to Ellman's reagent, and planning a visual of the thiol-disulfide exchange.

Structuring Technical Support

I'm now putting together the core of the support center, in a Q&A format, for scientists and drug development professionals. I'm focusing on the reaction of this compound (NTPTDS) with proteins, which will cover the initial introduction of the function of NTPTDS for cysteine residues. I'm using an initial search for disulfide exchange mechanisms and analogues, like Ellman's reagent (DTNB). I plan to use a visualized reaction mechanism and address key FAQs, like optimizing pH and concentration.

Finalizing Q&A Development

I'm now in the final stages of the Q&A development. I've formulated the main sections of the FAQs, focusing on optimal conditions, troubleshooting and practical details. I've integrated pH, concentration, and buffer considerations. My research has also highlighted spectrophotometric monitoring via a chromophoric leaving group, and I'm currently working to determine its specific absorbance maximum. I'm also putting together troubleshooting guides, and exploring protocols for accessible thiols.

Constructing Q&A Resources

I'm now fully immersed in developing the Q&A support center for this compound (NTPTDS). I've covered key details on the function of NTPTDS, referencing Ellman's reagent. I'm focusing on the thiol-disulfide exchange and searching for the chromophoric leaving group's absorbance maximum. Also, I'm working to formulate troubleshooting guides.

Formulating the Technical Center

I'm now fully immersed in developing the Q&A support center for this compound (NTPTDS). I've covered the initial reaction mechanism, and I'm currently formulating the FAQs, focusing on optimal conditions, troubleshooting and practical details. I'm actively working to determine the chromophoric leaving group's absorbance maximum, and integrating citations for scientific integrity.

troubleshooting guide for incomplete thiol modification with 2-Nitro-p-tolyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiol Modification Protocols

Guide: Troubleshooting Incomplete Thiol Modification with 2-Nitro-p-tolyl disulfide (NPTDT)

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your experiments. This guide addresses the specific issue of incomplete thiol modification using this compound (NPTDT), moving beyond simple checklists to explain the underlying chemistry and logic of each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: I'm seeing low or incomplete modification of my protein/peptide thiol with NPTDT. What are the most common causes?

Incomplete modification is a frequent issue that typically stems from one or more of the following core areas: (1) Sub-optimal reaction conditions, particularly pH; (2) Inaccessibility or oxidation of the target thiol; (3) Issues with reagent stability or concentration; or (4) Competing side reactions.

A systematic approach is crucial. Before altering multiple parameters, it's vital to confirm the status of your starting materials and the suitability of your reaction buffer. The following questions in this guide are structured to walk you through this diagnostic process logically.

In-Depth Troubleshooting Guide

Q2: Can you explain the reaction mechanism for NPTDT? Understanding it might help me troubleshoot.

Certainly. The reaction between a thiol (R-SH) and NPTDT is a classic thiol-disulfide exchange . This is a nucleophilic substitution (SN2-type) reaction where the deprotonated, and therefore nucleophilic, form of the thiol (the thiolate anion, R-S⁻) attacks one of the sulfur atoms of the NPTDT disulfide bond.[1]

The electron-withdrawing nitro group on the aromatic ring of NPTDT makes the disulfide bond "activated" or more electrophilic, rendering it more susceptible to attack by the incoming thiolate. The reaction proceeds through a transient linear trisulfide-like transition state, resulting in the formation of a new, mixed disulfide (R-S-S-Tolyl-NO₂) and the release of a 2-nitro-p-thiocresolate anion.[1][2] This mechanism is analogous to the well-known reaction of Ellman's Reagent (DTNB).[2]

G cluster_reactants Reactants cluster_products Products Thiolate Protein-SH (Deprotonated to Protein-S⁻) NPTDT O₂N-Tolyl-S-S-Tolyl-NO₂ (this compound) Thiolate->NPTDT Nucleophilic Attack MixedDisulfide Protein-S-S-Tolyl-NO₂ (Modified Protein) NPTDT->MixedDisulfide Forms new disulfide bond LeavingGroup ⁻S-Tolyl-NO₂ (2-nitro-p-thiocresolate) NPTDT->LeavingGroup Releases leaving group G cluster_workflow Pre-Modification Workflow Start Start: Protein/Peptide Sample Reduce Step 1: Reduce Disulfides (e.g., with TCEP) Start->Reduce Remove Step 2: Remove Reducing Agent (e.g., Desalting Column) Reduce->Remove Quantify Step 3: Quantify Free Thiols (e.g., Ellman's Assay) Remove->Quantify Decision Sufficient Free Thiols? Quantify->Decision Proceed Proceed to NPTDT Modification Decision->Proceed Yes Troubleshoot Troubleshoot Reduction/ Purification Step Decision->Troubleshoot No Troubleshoot->Reduce

Figure 2. Recommended workflow to ensure thiol availability before modification.

Step 1: Reduction of Disulfides

If your protein contains disulfide bonds or if you suspect oxidation, a pre-reduction step is necessary.

  • Recommended Reductant: Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent. Unlike DTT or β-mercaptoethanol, TCEP is thiol-free and therefore does not need to be removed before the subsequent modification step, although removal is still best practice to avoid any potential interference. [3][4]TCEP is also effective over a wider pH range. [4]* Protocol:

    • Dissolve the protein/peptide in a suitable buffer (e.g., PBS, pH 7.2-7.5).

    • Add a 10- to 50-fold molar excess of TCEP.

    • Incubate for 1-2 hours at room temperature.

Step 2: Removal of Excess Reducing Agent (If using DTT/β-ME)

If you use a thiol-based reducing agent, its removal is mandatory as it will compete for the NPTDT reagent.

  • Method: Use a desalting column (e.g., Sephadex G-25) or dialysis/buffer exchange to rapidly separate the protein from the small molecule reducing agent. [5] Step 3: Quantification of Free Thiols

Before proceeding, you must quantify the concentration of free thiols to confirm the reduction was successful and to calculate the correct stoichiometry for the NPTDT reaction.

  • Method: The most common method is the Ellman's Assay , using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). [6][7]This reagent reacts with free thiols to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

  • Protocol (Ellman's Assay):

    • Prepare a known concentration of your protein sample in reaction buffer (e.g., 0.1 M phosphate, pH 8.0).

    • Prepare a DTNB stock solution (4 mg/mL in the reaction buffer).

    • In a microplate well or cuvette, add your protein sample and DTNB solution.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Calculate the thiol concentration using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at pH 8.0. [3] By quantifying thiols before the reaction, you establish a baseline. You can repeat the assay after the modification reaction to determine the percentage of modification by measuring the disappearance of free thiols.

Q5: My NPTDT reagent seems to be ineffective. How should I prepare and store it?

Reagent integrity is crucial. While NPTDT is relatively stable, improper handling can lead to degradation. [8]

  • Solubility: NPTDT has poor water solubility. It should be dissolved in an organic, water-miscible solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Preparation: Always prepare the stock solution fresh if possible. If you must store it, do so under inert gas (argon or nitrogen) to prevent oxidative degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions. Avoid repeated freeze-thaw cycles.

  • Addition to Reaction: When adding the NPTDT stock to your aqueous reaction buffer, add it dropwise while vortexing gently to prevent the reagent from precipitating out of solution. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 5% (v/v) to avoid denaturing the protein.

Q6: What analytical methods should I use to confirm my modification was successful?

Visual confirmation is not enough. You need robust analytical data to confirm the covalent modification.

  • Mass Spectrometry (MS): This is the gold standard. ESI-MS or MALDI-TOF can be used to determine the molecular weight of the modified protein. A successful modification will result in a mass increase corresponding to the mass of the 2-nitro-p-tolylthio moiety (C₇H₆NO₂S), which is approximately 168.2 Da.

  • HPLC/UPLC: Reverse-phase HPLC can be used to separate the modified protein from the unmodified starting material. The modified protein will typically have a longer retention time due to the increased hydrophobicity of the added group.

  • UV-Vis Spectroscopy: The release of the 2-nitro-p-thiocresol leaving group, which has a distinct absorbance, can potentially be used to monitor the reaction in real-time, similar to how Ellman's reagent works. The exact wavelength of maximum absorbance for this specific leaving group should be determined empirically.

  • Free Thiol Quantification: As mentioned in Q4, performing an Ellman's assay after the reaction and comparing the result to the pre-reaction value will give you a quantitative measure of thiol consumption, indicating the extent of modification. [6] By implementing these rigorous, logically structured troubleshooting steps, you can effectively diagnose and resolve issues with incomplete thiol modification, leading to more reliable and reproducible results in your research.

References

  • Hogg, P. J. (2003). Quantification of Thiols and Disulfides. Methods in Enzymology, 353, 85-97. (This is a representative academic source for the principles described in the cited PubMed Central article). A relevant open-access article is: Cremers, C. M., & Jakob, U. (2013). Quantification of thiols and disulfides. Journal of visualized experiments : JoVE, (77), e50632. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition, 53(45), 11220-11229. [Link]

  • Hampton, M. B., & Chtanova, T. T. (2004). Exploiting Thiol Modifications. PLoS Biology, 2(11), e333. [Link]

  • Warren, J. D. (2013). Response to "Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?". ResearchGate. [Link]

  • Rychkov, D. A., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1157. [Link]

  • Carroll, K. S., et al. (2008). Methods for the determination and quantification of the reactive thiol proteome. Methods in molecular biology (Clifton, N.J.), 473, 205-220. [Link]

  • Pattison, D. I., & Davies, M. J. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Scientific Reports, 6, 38572. [Link]

  • Tassler, S., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Beilstein Journal of Organic Chemistry, 15, 1417-1428. [Link]

  • Hoffer, A., et al. (2021). Thiol Modifications in the Extracellular Space—Key Proteins in Inflammation and Viral Infection. Frontiers in Immunology, 12, 703986. [Link]

  • Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]

  • Thompson, R. E., et al. (2013). An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. Journal of Peptide Science, 19(8), 520-525. [Link]

  • Bernardes, G. J. L., et al. (2013). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Angewandte Chemie International Edition, 52(49), 13193-13197. [Link]

  • Saavedra, J. E., et al. (2012). Thiol Modification By Pharmacologically Active Agents of the Diazeniumdiolate Class. Current Topics in Medicinal Chemistry, 12(23), 2569-2581. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules, 29(12), 2835. [Link]

  • Wang, W., & Roberts, C. J. (2013). The role of thiols and disulfides in protein chemical and physical stability. Journal of pharmaceutical sciences, 102(7), 2269-2288. [Link]

  • You, J., & Oupický, D. (2006). A new pH-responsive and glutathione-reactive, endosomal membrane-disruptive polymeric carrier for intracellular delivery of biomolecular drugs. Journal of controlled release : official journal of the Controlled Release Society, 116(2), e91-e93. [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. The Journal of Organic Chemistry, 69(12), 4062-4074. [Link]

  • Wang, L., et al. (2012). Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide. International Journal of Molecular Sciences, 13(1), 752-762. [Link]

  • Reactions of thiols and sulfides. (2019). YouTube. [Link]

  • Weiss, G. J., et al. (2017). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. Bioconjugate Chemistry, 28(8), 2104-2113. [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega, 8(10), 9345-9352. [Link]

  • Gauthier, M. A., & Klok, H. A. (2008). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Polymer Chemistry, 46(23), 7707-7719. [Link]

  • Rychkov, D. A., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Diva-portal.org. [Link]

  • Photophysical Properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins. (1987). The Journal of Physical Chemistry, 91(14), 3690-3696. [Link]

  • Disulfide, bis(4-methylphenyl). PubChem. [Link]

  • Rychkov, D. A., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Diva-Portal.org. [Link]

Sources

Technical Support Center: Enhancing Peptide Cleavage at Cysteine Residues with NTCB and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cysteine-specific peptide cleavage. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the efficiency and reliability of their experiments. Here, we will delve into the nuances of using 2-nitro-5-thiocyanatobenzoic acid (NTCB) and its functional analog, 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP), providing you with troubleshooting strategies, frequently asked questions, and detailed protocols to overcome common hurdles in peptide cleavage at cysteine residues.

The Challenge of Cysteine-Specific Cleavage

Chemical cleavage at cysteine residues is a powerful tool in proteomics and protein chemistry, offering a method for site-specific fragmentation of polypeptide chains.[1][2] The traditional reagent for this purpose, NTCB, facilitates the cyanylation of the cysteine's sulfhydryl group, rendering the adjacent peptide bond susceptible to cleavage under basic conditions.[3][4] However, the NTCB-mediated cleavage process is often plagued by inefficiencies, including incomplete reactions and undesirable side products.[5][6][7] This guide will equip you with the knowledge to navigate these challenges and optimize your cleavage workflow.

NTCB vs. CDAP: A Comparative Overview

While NTCB has been a long-standing reagent for cysteine cleavage, its analog, CDAP, offers distinct advantages, particularly in its reaction conditions.

Feature2-nitro-5-thiocyanatobenzoic acid (NTCB)1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP)
Reaction pH Cyanylation at pH 8.0, Cleavage at pH 9.0[8]Reactive between pH 2.0 and 8.0, with maximum labeling efficiency at pH 5.0[3][6]
Key Advantage Well-established method with extensive literature.Reactivity in acidic conditions helps to prevent potential thiol-disulfide exchange reactions.[3][6]
Common Issues Incomplete cleavage, β-elimination, carbamylation of lysine residues, and mass-neutral rearrangement of cyanylated cysteine.[5][6][7]Less documented side reactions, but optimization of reaction conditions is still crucial.

Visualizing the Cleavage Workflow

The general workflow for chemical cleavage at cysteine residues involves two key stages: cyanylation of the cysteine thiol group, followed by cleavage of the N-terminal peptide bond under basic conditions.

Cysteine Cleavage Workflow cluster_cyanylation Cyanylation Step cluster_cleavage Cleavage Step Start Start Reduced Peptide Reduced Peptide (Free Cysteine Thiol) Start->Reduced Peptide Add Reagent Add Cyanylating Reagent (NTCB or CDAP) Reduced Peptide->Add Reagent Cyanylated Peptide Formation of S-cyano-cysteine Add Reagent->Cyanylated Peptide Increase pH Increase pH (Basic Conditions) Cyanylated Peptide->Increase pH Iminothiazolidine Formation Iminothiazolidine Formation Increase pH->Iminothiazolidine Formation Cleaved Peptides Cleaved Peptides Iminothiazolidine Formation->Cleaved Peptides End End Cleaved Peptides->End

Caption: General workflow for cysteine-specific peptide cleavage.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during cysteine-specific peptide cleavage and provides actionable solutions.

FAQ 1: My cleavage reaction is incomplete. What are the likely causes and how can I improve the yield?

Incomplete cleavage is the most frequently reported issue. Several factors can contribute to this problem:

  • Mass-Neutral Rearrangement: A primary cause of incomplete cleavage is a rearrangement of the S-cyanylated cysteine residue. This forms a product with the same mass as the desired intermediate but is resistant to cleavage.[5][6]

    • Solution: The formation of this cleavage-resistant product can be minimized by using stronger nucleophiles during the cleavage step. Glycine has been shown to be particularly effective in promoting efficient cleavage.[5][6]

  • Incomplete Cyanylation: If the initial cyanylation of the cysteine residue is not complete, the subsequent cleavage will also be inefficient.

    • Solution: Ensure your protein is fully denatured and reduced to expose all cysteine residues. Use of denaturants like 6 M guanidine hydrochloride or 8 M urea is recommended. Also, optimize the concentration of the cyanylating reagent and the reaction time.

  • Suboptimal pH and Temperature: Both the cyanylation and cleavage steps are sensitive to pH and temperature.[9]

    • Solution: Carefully control the pH and temperature for each step. For NTCB, cyanylation is typically performed at pH 8.0, followed by an increase to pH 9.0 for cleavage. For CDAP, cyanylation is optimal at pH 5.0.[3][6][8]

FAQ 2: I'm observing unexpected side reactions. What are they and how can I minimize them?

Side reactions can complicate your results by generating a heterogeneous mixture of products.

  • Carbamylation of Lysine Residues: This is a major side reaction, particularly when using NTCB.[5][6]

    • Solution: Carbamylation can be minimized by desalting the reaction mixture after the cyanylation step and before increasing the pH for cleavage. Reducing the concentration of reactants can also help, though this may impact cleavage efficiency.[5][6]

  • β-Elimination: This reaction converts the cyanylated cysteine to dehydroalanine, which can be a significant competing pathway, especially at higher pH.[10]

    • Solution: Careful control of the pH during the cleavage step is crucial. While a basic pH is required for cleavage, excessively high pH can favor β-elimination.

FAQ 3: Can I perform the NTCB cleavage in a single step?

Yes, research has shown that efficient NTCB cleavage can be achieved in a one-step method without a separate, prior cyanylation step, which can simplify the experimental workflow.[5][6]

FAQ 4: When should I choose CDAP over NTCB?

CDAP is a unique cysteine-labeling reagent due to its reactivity under acidic conditions.[3][6] This provides a significant advantage when working with proteins that are prone to thiol-disulfide exchange at neutral or basic pH, as the cyanylation can be performed under conditions that minimize this side reaction.

Logical Flow for Troubleshooting Incomplete Cleavage

Troubleshooting Incomplete Cleavage Start Incomplete Cleavage Observed CheckDenaturation Is the protein fully denatured and reduced? Start->CheckDenaturation OptimizeDenaturation Optimize denaturation/reduction (e.g., increase denaturant concentration, incubation time) CheckDenaturation->OptimizeDenaturation No CheckCyanylation Is cyanylation complete? CheckDenaturation->CheckCyanylation Yes OptimizeDenaturation->CheckCyanylation OptimizeCyanylation Optimize cyanylation conditions (reagent concentration, pH, time) CheckCyanylation->OptimizeCyanylation No AddNucleophile Add a stronger nucleophile (e.g., glycine) during cleavage step CheckCyanylation->AddNucleophile Yes OptimizeCyanylation->AddNucleophile CheckSideReactions Are there significant side reactions? AddNucleophile->CheckSideReactions MinimizeSideReactions Minimize side reactions (e.g., desalting after cyanylation) CheckSideReactions->MinimizeSideReactions Yes ConsiderAlternative Consider using an alternative reagent like CDAP CheckSideReactions->ConsiderAlternative No MinimizeSideReactions->ConsiderAlternative End Cleavage Improved ConsiderAlternative->End

Caption: A logical decision tree for troubleshooting incomplete cleavage.

Experimental Protocols

Protocol 1: Optimized Two-Step NTCB Cleavage with Glycine
  • Protein Preparation:

    • Dissolve the protein in a buffer containing 6 M guanidine-HCl, 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0.

    • Add a reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 1-2 hours to reduce all disulfide bonds.

  • Cyanylation:

    • Add a 10-fold molar excess of NTCB over total thiols.

    • Incubate at 37°C for 30 minutes.

  • Desalting (Optional but Recommended):

    • To minimize carbamylation, perform a buffer exchange into a buffer without primary amines (e.g., 0.1 M sodium borate, pH 9.0) using a desalting column.

  • Cleavage:

    • Adjust the pH of the reaction mixture to 9.0 with NaOH.

    • Add glycine to a final concentration of 0.1 M.

    • Incubate at 37°C for 16 hours.

  • Quenching and Analysis:

    • Quench the reaction by adding a reducing agent (e.g., DTT) and acidifying the solution (e.g., with formic acid).

    • Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry.

Protocol 2: CDAP-Mediated Cleavage
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at pH 5.0 (e.g., 0.1 M sodium acetate).

    • Ensure the protein is fully denatured and reduced as described in Protocol 1.

  • Cyanylation:

    • Add CDAP to the protein solution. The optimal concentration should be determined empirically, but a 5-10 fold molar excess over thiols is a good starting point.

    • Incubate at room temperature for 15-30 minutes.

  • Cleavage:

    • Increase the pH of the reaction to 9.0 by adding a suitable base (e.g., NaOH or an ammonia solution).

    • Incubate at 37°C for 4-16 hours.

  • Quenching and Analysis:

    • Quench and analyze the reaction as described in Protocol 1.

References

  • Optimization and applications of CDAP labeling for the assignment of cysteines. PubMed. [Link]

  • Identification of Alternative Products and Optimization of 2-nitro-5-thiocyanatobenzoic Acid Cyanylation and Cleavage at Cysteine Residues. PubMed. [Link]

  • Optimization and Applications of CDAP Labeling for the Assignment of Cysteines. Request PDF. [Link]

  • Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Request PDF. [Link]

  • Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. MDPI. [Link]

  • Chemical cleavage of proteins in solution. PubMed. [Link]

  • Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. Biochemistry. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature. [Link]

  • Activation of soluble polysaccharides with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate for use in protein-polysaccharide conjugate vaccines and immunological reagents. PubMed. [Link]

  • Therapeutic Potential of Tuna Backbone Peptide and Its Analogs: An In Vitro and In Silico Study. MDPI. [Link]

  • Scheme 5 Reaction mechanism between cysteine residue and CDAP. (A)... ResearchGate. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • (PDF) Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (CDAP) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of CDAP Activation. ResearchGate. [Link]

  • Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. PubMed. [Link]

  • Use of Cysteine Aminoethylation To Identify the Hypervariable Peptides of an Antibody. PubMed. [Link]

  • Chemical Cleavage of Polypeptides. Springer Nature Experiments. [Link]

  • Does anyone have experience with protein clevage using NTCB(2-nitro-5-thiocyanobenzoic acid )?. ResearchGate. [Link]

  • Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. NIH. [Link]

  • How to Optimize Temperature and pH for Enzyme Activity. Patsnap Synapse. [Link]

Sources

Technical Support Center: Navigating the Solubility of 2-Nitro-p-tolyl Disulfide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nitro-p-tolyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges associated with this compound in aqueous buffers. As a molecule with significant potential in various biochemical and pharmacological studies, understanding its solubility characteristics is paramount for generating reliable and reproducible experimental data. This guide offers a combination of theoretical knowledge, practical troubleshooting, and step-by-step protocols to ensure your success.

Understanding the Challenge: The Chemical Nature of this compound

This compound possesses a molecular structure that inherently limits its aqueous solubility. The presence of two aromatic tolyl groups contributes to its hydrophobicity, or tendency to repel water. While the nitro group (-NO2) is polar, its contribution is often insufficient to overcome the nonpolar nature of the rest of the molecule, leading to poor solubility in water and standard aqueous buffers. This can manifest as sample precipitation, inconsistent assay results, and an underestimation of the compound's true biological activity.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns regarding the handling of this compound in an experimental setting.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The primary reason is the compound's hydrophobic nature, driven by the two phenyl rings.[1] This makes it sparingly soluble in water-based solutions like Phosphate-Buffered Saline (PBS) or Tris buffers. Direct addition of the solid compound to an aqueous buffer will likely result in a suspension of undissolved particles.

Q2: I've observed a precipitate after diluting my stock solution into the final assay buffer. What should I do?

A2: This is a common sign that the final concentration of the compound exceeds its solubility limit in the assay medium. The immediate step is to reduce the final concentration of this compound in your assay. You can also consider optimizing your co-solvent system to better maintain solubility upon dilution.[2]

Q3: How does pH affect the solubility of this compound?

A3: While the nitro group can be weakly acidic, its pKa is generally low, and typical biological buffers (pH 6.8-8.0) are unlikely to cause significant deprotonation that would enhance solubility. Therefore, minor adjustments to the buffer pH within a physiologically relevant range are not expected to dramatically improve the solubility of this compound.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can sometimes aid in the initial dissolution of a compound. However, this approach should be used with caution. The stability of this compound at elevated temperatures in aqueous buffers is not well-documented, and heating could lead to degradation. Furthermore, the compound may precipitate out of solution as it cools to the experimental temperature. If you choose to warm the solution, do so minimally and observe for any signs of precipitation upon cooling.[2]

Q5: Are there any known stability issues with this compound in common buffers?

A5: Disulfide bonds can be susceptible to reduction in the presence of free thiols.[3] If your experimental system contains reducing agents (e.g., dithiothreitol - DTT), this could lead to the cleavage of the disulfide bond in this compound. It is crucial to consider the compatibility of all buffer components with the disulfide linkage.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

When encountering solubility issues with this compound, a systematic approach is key. The following workflow provides a logical progression for troubleshooting and optimizing your experimental setup.

G cluster_0 Initial Dissolution Strategy cluster_1 Dilution into Aqueous Buffer cluster_2 Troubleshooting Strategies A Start with a High-Concentration Stock in an Organic Solvent B Recommended Solvents: - Dimethyl Sulfoxide (DMSO) - N,N-Dimethylformamide (DMF) A->B  Why?  High solvating power for  hydrophobic compounds. C Observe for Precipitation A->C  Dilute stock into  aqueous buffer D No Precipitate: Proceed with Experiment C->D  Ideal Outcome E Precipitate Forms: Troubleshoot C->E  Common Issue F Option 1: Lower Final Concentration E->F G Option 2: Optimize Co-solvent Percentage E->G H Option 3: Use a Surfactant E->H I Option 4: Consider Alternative Formulation Strategies E->I G A Is the compound soluble in the final assay buffer? B Yes A->B   C No A->C   D Proceed with Experiment B->D E Is the final DMSO concentration < 1%? C->E F Yes E->F G No E->G I Try a lower final compound concentration F->I H Lower the stock concentration and increase the volume added (while keeping DMSO < 1%) G->H J Consider adding a surfactant (e.g., Tween® 20) I->J  If still insoluble K Explore advanced formulation (e.g., cyclodextrins) J->K  If still insoluble

Caption: Decision tree for addressing solubility issues of this compound.

By following the guidance and protocols outlined in this technical support center, researchers can effectively navigate the solubility challenges of this compound, leading to more accurate and reliable experimental outcomes.

References

  • Development of Water-Soluble 3-Nitro-2-Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. Chem Asian J. 2020;15(18):2851-2855.

  • This compound - Safety Data Sheet. ChemicalBook. (Note: This is a representative SDS and may not be from a specific vendor you use. Always consult the SDS provided by your supplier.)

  • SAFETY DATA SHEET - p-Toluidine. Fisher Scientific. (Note: While for a different compound, this provides an example of safety and handling information often found in an SDS).

  • SAFETY DATA SHEET - 4-Toluenesulfonyl chloride. Sigma-Aldrich. (Note: This is an example SDS for a related compound to illustrate typical content).

  • Functional Groups In Organic Chemistry. Master Organic Chemistry.

  • p-Tolyl disulfide. CymitQuimica.

  • p-Tolyl disulfide 98%. Sigma-Aldrich.

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Anal Chim Acta. 2008;618(2):189-196.

  • Technical Support Center: Overcoming Nitrophenol Solubility in Assays. BenchChem.

  • Quantification of Thiols and Disulfides. Biochim Biophys Acta. 2011;1810(1):1-13.

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;826(1-2):123-129.

  • Technical Support Center: Improving the Aqueous Solubility of Obtusaquinone. BenchChem.

  • I would like to know the stability of DTT in Tris buffer with respect to pH and temperature?. ResearchGate.

  • Why in case of nickel disulfide the solubility is decrease on increasing alkyl chain. ResearchGate.

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Arch Biochem Biophys. 2016;595:12-23.

  • This compound. Alfa Chemistry.

  • This compound. Santa Cruz Biotechnology.

  • A Comparative Guide to Quantitative Analysis of Di-p-Tolyl Sulfide in Mixtures. BenchChem.

  • This compound. ChemicalBook.

  • Probing Residue-Specific Interactions in the Stabilization of Proteins Using High-Resolution NMR: A Study of Disulfide Bond Compensation. Biochemistry. 2013;52(43):7577-7588.

  • (Beginner's Guide) How to Choose the Right Buffer: PBS, TBS, PBST, TBST. Boster Biological Technology.

  • Application Note: Comparing pH and Buffer Solutions for Stabilizing a Monoclonal Antibody. Protein Stable.

  • Solubility of the PPI suspensions in PBS buffer and Tris buffer solutions. ResearchGate.

  • p-Tolyl disulfide 98%. Sigma-Aldrich.

Sources

Technical Support Center: Optimization of Continuous Flow Synthesis of Disulfides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the continuous flow synthesis of disulfides. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of flow chemistry for the efficient and controlled synthesis of disulfide-containing molecules. Disulfide bonds are critical structural motifs in pharmaceuticals, natural products, and biomaterials, making their synthesis a key area of chemical research.[1][2] Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, superior heat and mass transfer, and improved reproducibility.[3][4]

This document provides practical, field-tested advice in a question-and-answer format to address specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring you not only know what to do but why you are doing it.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and planning of a continuous flow disulfide synthesis.

Q1: What are the primary advantages of using a continuous flow reactor for disulfide synthesis compared to batch methods?

A1: The primary advantages stem from the inherent properties of microfluidic and continuous flow systems:

  • Enhanced Safety: Flow reactors handle only small volumes of reagents at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous oxidants.[3]

  • Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to cleaner reactions and higher yields. This level of control is difficult to achieve in batch reactors where temperature and concentration gradients are common.[3]

  • Improved Mixing: The high surface-area-to-volume ratio in microreactors ensures rapid and efficient mixing, which is crucial for fast reactions like thiol oxidation.[3] This minimizes the formation of side products.

  • Scalability: Scaling up a flow reaction is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch process.[1]

  • Automation: Flow systems are readily automated, allowing for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal parameters.[5]

Q2: What type of flow reactor is best suited for disulfide synthesis?

A2: The choice of reactor depends on the specific reaction conditions.

  • Tubular Reactors (Coils): These are the most common and versatile choice. They are typically made from inert materials like PFA, PTFE, or stainless steel. Copper tube reactors have also been shown to act as a catalyst source for certain coupling reactions.[3] The length and internal diameter of the tubing determine the reactor volume and thus the residence time.

  • Microchip Reactors: These offer exceptional mixing and heat transfer. They are ideal for highly exothermic or very fast reactions. However, they are more susceptible to clogging (fouling) if precipitates form.[6]

  • Packed-Bed Reactors: If using a solid-supported catalyst or scavenger resin, a packed-bed reactor is necessary. This allows the liquid phase to flow through a bed of the solid material, facilitating the reaction or in-line purification.

For most standard oxidative couplings of thiols, a simple PFA or PTFE tubing coil reactor provides a robust and cost-effective solution.

Q3: How do I choose the right oxidant for my flow synthesis?

A3: Oxidant selection is critical and depends on the substrate's functional group tolerance, desired selectivity (for unsymmetrical disulfides), and operational simplicity. Over-oxidation to sulfinic or sulfonic acids is a common side reaction to avoid.[7] The table below summarizes common choices.

OxidantAdvantagesDisadvantagesTypical Conditions
Iodine (I₂) Inexpensive, effective for many simple thiols.Can be harsh, may react with other functional groups (e.g., alkenes).Stoichiometric amounts, often with a mild base.
Hydrogen Peroxide (H₂O₂) "Green" oxidant (byproduct is water), inexpensive.Can require a catalyst (e.g., Fe(III)/NaI), risk of over-oxidation.[8]30% aq. solution, often in a solvent like trifluoroethanol.[8]
1-Chlorobenzotriazole (BtCl) Mild, high-yielding, good for unsymmetrical disulfides via a thiol-Bt intermediate.[9]Stoichiometric waste (benzotriazole).Used in a two-mixer, two-reactor setup for unsymmetrical synthesis.[10]
Sulfuryl Fluoride (SO₂F₂) Highly selective for thiols ("redox-click chemistry"), quantitative yields, insensitive to medium.[1]Gaseous reagent requiring a gas-liquid flow setup.Requires a weak base (e.g., Et₃N).[1]
Oxygen (O₂) / Air The ultimate green oxidant, inexpensive.Often requires a catalyst (e.g., photocatalyst) and may have slow kinetics.[8][11]Typically used with a light source in photocatalytic systems.

Q4: How can I synthesize an unsymmetrical disulfide (RSSR') with high selectivity in a flow system?

A4: Achieving high selectivity for unsymmetrical disulfides requires preventing the formation of symmetrical byproducts (RSSR and R'SSR'). A common and effective flow strategy involves a two-stage process:

  • Activation: The first thiol (RSH) is reacted with an activating agent, such as 1-chlorobenzotriazole (BtCl), in the first mixer and reactor coil. This forms an activated intermediate (RS-Bt) without significant formation of the symmetrical disulfide.[8][9]

  • Coupling: The stream containing the activated intermediate is then mixed with the second thiol (R'SH) in a second mixer. The mixture flows through a second reactor coil where the unsymmetrical disulfide (RSSR') is formed.[9][10]

This sequential approach prevents both thiols from being present with the oxidant simultaneously, thus minimizing the statistical mixture of products.

Section 2: Troubleshooting Guide

This guide is formatted to help you quickly diagnose and solve problems encountered during your experiments.

Problem 1: Low Yield or Incomplete Conversion
  • Probable Cause A: Insufficient Residence Time. The reagents are exiting the reactor before the reaction has completed.

    • Solution: Increase the residence time. This can be done by either (1) decreasing the total flow rate of the pumps or (2) increasing the reactor volume (using a longer coil of tubing). The former is easier to implement for initial screening.

  • Probable Cause B: Inefficient Mixing. The reagents are not mixing thoroughly, leading to localized areas of high and low concentration.

    • Solution: Ensure you are using a micromixer (T-mixer, Y-mixer, or static mixer) at the point where reagent streams combine. For sluggish reactions, consider using a coiled reactor, as the curved path induces secondary flows (Dean vortices) that enhance mixing.

  • Probable Cause C: Incorrect Stoichiometry. The ratio of thiol to oxidant is not optimal.

    • Solution: Systematically vary the stoichiometry. Use a stock solution of your thiol and vary the concentration or flow rate of the oxidant solution. An excess of the oxidant may be required, but be mindful of potential side reactions.

  • Probable Cause D: Low Reaction Temperature. The reaction kinetics are too slow at the current operating temperature.

    • Solution: Increase the temperature of the reactor coil by immersing it in a heated oil bath or using a dedicated reactor heating module. Flow chemistry allows for safe operation at temperatures above the solvent's boiling point by using a back-pressure regulator (BPR).[3]

Problem 2: Formation of Side Products (e.g., Over-oxidation)
  • Probable Cause A: Oxidant is too harsh or in excess. Strong oxidants or high concentrations can lead to the formation of sulfinic acids (RSO₂H) or sulfonic acids (RSO₃H).

    • Solution: Switch to a milder, more selective oxidant (see table in FAQ).[1] Reduce the stoichiometric ratio of the oxidant relative to the thiol. Lowering the reaction temperature can also help reduce the rate of over-oxidation.

  • Probable Cause B: Disulfide Scrambling. In the synthesis of unsymmetrical disulfides, thiol-disulfide exchange can occur, leading to a mixture of RSSR, R'SSR', and the desired RSSR'.[7][12]

    • Solution: Ensure the complete consumption of the activating agent in the first stage before introducing the second thiol. Optimize residence time and temperature to favor the desired coupling reaction over the scrambling exchange. The use of specific protecting groups can also enforce chemoselectivity.[13]

Problem 3: Reactor Fouling or Clogging
  • Probable Cause A: Poor Solubility. The product, starting materials, or byproducts may have low solubility in the reaction solvent, causing them to precipitate and block the narrow channels of the reactor.[14]

    • Solution:

      • Change Solvent: Select a solvent or a co-solvent system in which all components are highly soluble.

      • Decrease Concentration: Lower the concentration of your reagents. While this reduces throughput, it can maintain a clear system.

      • Increase Temperature: Heating the reactor can increase the solubility of many compounds.

      • Use a Larger Diameter Tubing: If fouling is persistent, switching to a wider bore tubing (e.g., 1/8" OD instead of 1/16" OD) can make the system more robust, though this may impact mixing efficiency.[15]

  • Probable Cause B: Solid Byproduct Formation. Some reactions generate insoluble byproducts (e.g., salts from a base or reduced forms of an oxidant) that cause fouling.[16][17]

    • Solution:

      • Homogeneous Reagents: If possible, choose reagents that result in soluble byproducts. For example, use an organic base like triethylamine instead of an inorganic one if salt precipitation is an issue.

      • Liquid-Liquid Flow: Introduce a scavenger stream that dissolves the byproduct as it forms.

      • Antisolvent Mitigation: Avoid solvent combinations where one solvent acts as an antisolvent for a component in another stream at the mixing point.

Workflow Diagram: Troubleshooting Logic

Troubleshooting_Disulfide_Flow_Synthesis Start Experiment Start Problem Identify Primary Issue Start->Problem LowYield Low Yield / Incomplete Conversion Problem->LowYield  Yield? SideProducts Side Products / Poor Selectivity Problem->SideProducts Purity? Fouling Reactor Fouling / Clogging Problem->Fouling Pressure? ResTime Increase Residence Time (Lower Flow Rate or Longer Reactor) LowYield->ResTime Oxidant Change/Reduce Oxidant SideProducts->Oxidant Solvent Change Solvent / Lower Concentration Fouling->Solvent Mixing Improve Mixing (Use Micromixer, Coiled Reactor) ResTime->Mixing Still Low? Temp Increase Temperature Mixing->Temp Still Low? Success Problem Solved Temp->Success Scrambling Optimize Staging for Unsymmetrical Synthesis Oxidant->Scrambling Unsymmetrical? Oxidant->Success Symmetrical? Scrambling->Success Byproduct Use Homogeneous Reagents Solvent->Byproduct Still Fouling? Byproduct->Success

Caption: A decision tree for troubleshooting common issues in continuous flow disulfide synthesis.

Section 3: Experimental Protocol

This section provides a representative step-by-step protocol for the synthesis of an unsymmetrical disulfide using a two-stage flow setup, based on methodologies described in the literature.[9][10]

Objective: Synthesize N,N'-di-Boc-cystine diethyl ester (an unsymmetrical disulfide) from Boc-Cys-OEt and Thiol B.

Workflow Diagram: Two-Stage Unsymmetrical Synthesis

Two_Stage_Synthesis cluster_0 Reagent Delivery cluster_1 Reaction Stages cluster_2 System Control & Collection PumpA Pump A Thiol 1 (RSH) + BtCl in Solvent Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B Thiol 2 (R'SH) in Solvent Mixer2 T-Mixer 2 PumpB->Mixer2 Reactor1 Reactor Coil 1 (Activation) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Coupling) Mixer2->Reactor2 BPR Back-Pressure Regulator (BPR) Reactor2->BPR Collection Product Collection BPR->Collection

Caption: General experimental workflow for a two-stage continuous flow synthesis of unsymmetrical disulfides.

Materials & Reagents
  • Thiol 1 (RSH): Boc-Cys-OEt (1.0 eq)

  • Thiol 2 (R'SH): e.g., 4-methylbenzenethiol (1.0 eq)

  • Oxidant/Activator: 1-chlorobenzotriazole (BtCl) (1.05 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Flow Chemistry System: 2 HPLC pumps, 2 T-mixers, 2 PFA reactor coils (e.g., 10 mL each), 1 back-pressure regulator (100 psi).

Procedure
  • Reagent Preparation:

    • Solution A: Prepare a solution of Thiol 1 and BtCl in the chosen solvent. For example, dissolve Boc-Cys-OEt (e.g., 0.1 M) and BtCl (0.105 M) in DCM. Degas the solution by sparging with nitrogen for 15 minutes.

    • Solution B: Prepare a solution of Thiol 2 in the same solvent (e.g., 0.1 M 4-methylbenzenethiol in DCM). Degas this solution as well.

  • System Setup:

    • Assemble the flow reactor as shown in the workflow diagram above.

    • Prime Pump A with Solution A and Pump B with Solution B.

    • Set the temperature for both reactor coils (e.g., room temperature or 40 °C).

  • Reaction Execution:

    • Set the flow rates for both pumps. For a 10 mL reactor coil, a flow rate of 0.5 mL/min for each pump (total flow rate 1.0 mL/min in Reactor 1, 1.5 mL/min in Reactor 2) will give a residence time of ~10 minutes in the first reactor and ~6.7 minutes in the second.

    • Start the pumps simultaneously. The first few reactor volumes should be discarded as the system reaches a steady state.

    • Collect the product stream exiting the back-pressure regulator into a flask containing a quenching agent (e.g., sodium thiosulfate solution) if necessary.

  • Work-up and Analysis:

    • Once the desired amount of product is collected, stop the pumps and flush the system with clean solvent.

    • Work up the collected solution (e.g., aqueous wash, extraction, drying, and solvent evaporation).

    • Analyze the crude product by HPLC, LC-MS, and/or NMR to determine conversion, yield, and purity.[18][19]

Section 4: Analytical Techniques for Monitoring

Effective optimization requires reliable analytical feedback.

  • In-line/On-line Monitoring:

    • FT-IR/Raman: Can be used to monitor the disappearance of the S-H stretch (~2550 cm⁻¹) to track thiol consumption in real-time.

    • UV-Vis: If the product or reactants have a suitable chromophore, UV-Vis detectors can provide real-time concentration data.

  • At-line/Off-line Analysis:

    • HPLC/UPLC: The primary tool for determining conversion and purity. A reversed-phase C18 column is typically used. Disulfide-bridged peptides are generally more hydrophobic than their reduced forms.[19]

    • LC-MS: Essential for confirming the mass of the desired product and identifying any side products. Mass spectrometry is a central technique for identifying and localizing disulfide bonds.[19][20]

    • NMR: Used for structural confirmation of the final, purified product.

Preventing disulfide scrambling during sample preparation for analysis is crucial; this can be achieved by quenching any free thiols with an alkylating agent like N-ethylmaleimide (NEM) immediately after collection.[18][21]

Section 5: References
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Wu, P., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv.

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.

  • ChemistryViews. (2010). Continuous Flow Reactor for Coupling Reactions. Retrieved from [Link]

  • Lee, D. H., et al. (2019). Efficient Synthesis of Symmetrical and Unsymmetrical Disulfides Using a Continuous Flow Method. Bulletin of the Korean Chemical Society, 40(9), 859-863.

  • Majumdar, S., et al. (2023). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. ACS Omega.

  • Imhof, D., Roy, D., & Albericio, F. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry, 8, 586377.

  • Thapa, R., & Trawick, M. L. (2018). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry, 29(10), 1933-1945.

  • Welker, E., & Scheraga, H. A. (2000). Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond. Protein Science, 9(7), 1257-1265.

  • Roth, M., et al. (2021). Fouling During Polymerization in Different Continuous Reactor Setups. Macromolecular Reaction Engineering, 15(5), 2100010.

  • Lawrenson, S. B., & Plucinski, P. K. (2019). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Flavour and Fragrance Journal, 34(5), 285-307.

  • Lee, D. H., et al. (2019). Optimization of disulfide reaction in a continuous flow system with two micromixers... ResearchGate. [Image from] Bulletin of the Korean Chemical Society, 40(9), 859-863.

  • Therapeutic Proteins. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Royal Society of Chemistry.

  • Abdelmohsen, L. K. E. A., et al. (2020). Non-fouling flow reactors for nanomaterial synthesis. Reaction Chemistry & Engineering, 5(8), 1434-1454.

  • Imhof, D., et al. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. ResearchGate.

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]

  • Wu, P., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ResearchGate.

  • ResearchGate. (n.d.). a Proposed mechanism for oxidative coupling of thiols... [Image from] Recent developments of supported and magnetic nanocatalysts for organic transformations.

  • Sevier, C. S., & Kaiser, C. A. (2002). Formation and transfer of disulfide bonds in living cells. Nature Reviews Molecular Cell Biology, 3(11), 836-847.

  • ChemistryViews. (2023). Oxidative Dehydrogenative Coupling of Thiols with Alkanes. Retrieved from [Link]

  • Omer, S. J., et al. (2017). From structure to redox: the diverse functional roles of disulfides and implications in disease. FEBS Letters, 591(18), 2887-2902.

  • Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Methods in Molecular Biology, vol 35. Humana Press.

  • Google Patents. (1990). US4957982A - Process for reducing reactor fouling during polymerization in an aqueous medium.

  • Imhof, D., Roy, D., & Albericio, F. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. PubMed.

  • Thapa, R., & Trawick, M. L. (2018). Recent mass spectrometry-based techniques and considerations for disulfide bond characterization in proteins. ResearchGate.

  • Isbrandt, E. S., et al. (2019). The Assembly and Use of Continuous Flow Systems for Chemical Synthesis. JoVE (Journal of Visualized Experiments), (149), e59462.

  • Bachi, A., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(24), 9478-9482.

  • Zak, J. J. (2020). Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. Scholars' Bank, University of Oregon.

  • Gondo, R., et al. (2020). Developing flow photo-thiol–ene functionalizations of cinchona alkaloids with an autonomous self-optimizing flow reactor. Reaction Chemistry & Engineering, 5(2), 347-353.

  • Herrmann, S., et al. (2025). Continuous Flow Synthesis of Polyvinylidene Fluoride. ACS Macro Letters.

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.

  • Oak Ridge National Laboratory. (2024). Challenges in developing materials for microreactors. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Nitro-p-tolyl disulfide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Nitro-p-tolyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound stock solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

Introduction: The Dual Challenge of Stability

This compound is a valuable reagent in various biochemical and pharmaceutical applications. However, its chemical structure, featuring both a disulfide bond and a nitroaromatic group, presents a dual challenge to its stability in solution. The disulfide bond is susceptible to cleavage by reducing agents and nucleophiles, while the nitroaromatic moiety can be prone to degradation under certain conditions, such as exposure to light.[1][2] Understanding and mitigating these inherent instabilities are crucial for obtaining reliable and consistent experimental results.

This guide provides a comprehensive overview of the factors affecting the stability of this compound stock solutions and offers practical strategies to minimize degradation.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and storage of this compound.

Q1: What are the primary signs of degradation in my this compound stock solution?

A noticeable change in the color of the solution, the formation of precipitates, or a decrease in the expected activity of the compound in your assay are all indicators of potential degradation. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy can be employed to monitor the purity of the stock solution over time. A shift in the retention time or the appearance of new peaks in an HPLC chromatogram, or changes in the absorbance spectrum, can signify the presence of degradation products.

Q2: Which solvent is best for preparing a stable stock solution of this compound?

The choice of solvent is critical for the stability of this compound. Anhydrous and aprotic solvents are generally preferred to minimize hydrolytic degradation of the disulfide bond. Dimethyl sulfoxide (DMSO) is a commonly used solvent for disulfide-containing compounds due to its good solubilizing power and miscibility with aqueous buffers.[3][4] However, it is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can contribute to hydrolysis.

Q3: How should I store my this compound stock solution?

For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Additionally, protecting the solution from light by using amber vials or wrapping the container in aluminum foil is crucial to prevent photochemical reactions.[5]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter with your this compound stock solutions.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Precipitate formation in the stock solution upon storage at low temperatures. The solubility of this compound may be limited in the chosen solvent at low temperatures.1. Gently warm the solution: Before use, allow the vial to equilibrate to room temperature and gently vortex to redissolve any precipitate. 2. Consider a co-solvent: If precipitation persists, preparing the stock solution in a co-solvent system (e.g., DMSO with a small percentage of ethanol) might improve solubility at low temperatures. However, the compatibility of the co-solvent with your experimental system must be verified. 3. Filter the solution: If the precipitate does not redissolve upon warming, it may consist of insoluble degradation products. In this case, the solution should be filtered through a 0.22 µm syringe filter before use to remove particulate matter.
Loss of compound activity or inconsistent results in assays. This is a strong indicator of chemical degradation of this compound in the stock solution.1. Prepare fresh stock solutions more frequently: The stability of the stock solution may be shorter than anticipated. Preparing smaller batches more often can ensure the use of a consistently potent compound. 2. Implement stricter storage conditions: Ensure the stock solution is protected from light and stored at -80°C. Use anhydrous solvents and aliquot to minimize freeze-thaw cycles. 3. Perform a purity check: Use HPLC or UV-Vis spectroscopy to assess the purity of your stock solution. Compare the results with a freshly prepared standard to quantify the extent of degradation.
Discoloration of the stock solution (e.g., turning yellow or brown). Discoloration can be a sign of the formation of degradation products, potentially arising from the nitroaromatic group or cleavage of the disulfide bond.1. Protect from light: Nitroaromatic compounds can be light-sensitive.[2] Ensure that the stock solution is stored in light-protecting containers at all times. 2. Use high-purity solvents: Impurities in the solvent can catalyze degradation reactions. Use of high-purity, anhydrous solvents is recommended. 3. Discard discolored solutions: If significant discoloration is observed, it is best to discard the solution and prepare a fresh one to avoid introducing unknown and potentially interfering substances into your experiments.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Amber glass vials with screw caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a clean, dry amber glass vial. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Solvent Addition: Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration. The inert gas helps to displace air and moisture from the headspace of the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each aliquot with inert gas before capping tightly. Store the aliquots at -80°C.

Protocol 2: Monitoring the Stability of this compound Stock Solution by HPLC

This protocol provides a general method for monitoring the purity and degradation of this compound stock solutions using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). A typical gradient could be 30-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound. A wavelength around 254 nm or a wavelength of maximum absorbance should be chosen.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a fresh standard: Prepare a fresh solution of this compound in the mobile phase at a known concentration. This will serve as your reference for 100% purity.

  • Analyze the fresh standard: Inject the fresh standard onto the HPLC system to determine the retention time of the intact compound and to establish a baseline peak area.

  • Analyze the stored stock solution: Dilute an aliquot of your stored stock solution to the same concentration as the fresh standard using the mobile phase.

  • Inject and analyze: Inject the diluted stock solution and acquire the chromatogram under the same conditions as the fresh standard.

  • Data Analysis: Compare the chromatogram of the stored sample to that of the fresh standard. Look for:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks, which indicate degradation products.

    • Calculate the percentage of the intact compound remaining in the stored sample.

Key Degradation Pathways and Prevention Strategies

Understanding the potential degradation pathways of this compound is key to preventing them.

DegradationPathways cluster_triggers Degradation Triggers cluster_products Potential Degradation Products A This compound B Thiol Derivatives A->B Disulfide Cleavage C Sulfonic/Sulfinic Acids A->C Oxidation D Other Photoproducts A->D Photodegradation Light Light (UV) Light->A Water Water (Hydrolysis) Water->A ReducingAgents Reducing Agents ReducingAgents->A

Caption: Potential degradation pathways of this compound.

  • Disulfide Bond Cleavage: The S-S bond is susceptible to nucleophilic attack, especially in the presence of water (hydrolysis) or reducing agents. This can lead to the formation of thiol derivatives.[1] To mitigate this, use anhydrous solvents and avoid sources of contamination with reducing agents. Storing solutions at a slightly acidic pH can also help to stabilize the disulfide bond.

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which can lead to a variety of degradation products.[2] The use of amber vials and minimizing exposure to light during handling are essential preventative measures.

  • Oxidation: While the disulfide is already in an oxidized state, further oxidation of the sulfur atoms to form sulfonic or sulfinic acids can occur under harsh conditions, though this is generally less common for disulfide bonds compared to thiols.[1]

Conclusion

The stability of this compound stock solutions is paramount for the reliability of experimental data. By understanding the inherent chemical liabilities of this molecule and implementing the appropriate handling and storage procedures, researchers can significantly enhance its stability. This guide provides a framework for troubleshooting common issues and offers practical protocols to ensure the integrity of your this compound stock solutions. For further assistance, please do not hesitate to contact our technical support team.

References

  • Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. MDPI. [Link]

  • The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. [Link]

  • Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Diva-portal.org. [Link]

  • How can I cleavage the disulfide bond and create two SH groups? ResearchGate. [Link]

  • Photoabsorption and photoinitiation properties of aromatic disulfides. WUXI University. [Link]

  • DMSO-Induced Unfolding of the Antifungal Disulfide Protein PAF and Its Inactive Variant: A Combined NMR and DSC Study. PubMed. [Link]

  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. PMC - NIH. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]

  • Disulfide bonds and thermal stability in T4 lysozyme. PubMed - NIH. [Link]

  • 2-nitroveratryl as a photocleavable thiol-protecting group for directed disulfide bond formation in the chemical synthesis of insulin. PubMed. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ResearchGate. [Link]

  • Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma. PubMed. [Link]

  • Photooxidative Coupling of Thiophenol Derivatives to Disulfides. ResearchGate. [Link]

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. NIH. [Link]

  • Cleavage of disulfide bonds in endocytosed macromolecules. A processing not associated with lysosomes or endosomes. ResearchGate. [Link]

  • Reduction of Nitro Group on Derivative of 1,8-Napthalimide for Quantitative Detection of Hydrogen Sulfide. ResearchGate. [Link]

  • Short-Term Hydrolytic Degradation of Mechanical Properties of Absorbable Surgical Sutures: A Comparative Study. MDPI. [Link]

  • Quantification of Thiols and Disulfides. PMC - PubMed Central. [Link]

  • Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides.
  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Degradation of poly-L-lactide. Part 2: increased temperature accelerated degradation. PubMed. [Link]

  • Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation. NIH. [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Diva-Portal.org. [Link]

  • Disulfide Bond Formation of a Hydrophobic Peptide by Dimethyl Sulfoxide. ResearchGate. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed. [Link]

  • Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. MDPI. [Link]

  • Photophysical Properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins. PubMed. [Link]

  • Disulfide, bis(4-methylphenyl). PubChem - NIH. [Link]

  • p-Tolyl disulfide. ChemBK. [Link]

Sources

Technical Support Center: Best Practices for Handling and Storing 2-Nitro-p-tolyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nitro-p-tolyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling and storage of this reagent, thereby maintaining its reactivity and ensuring the integrity of your experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, all grounded in scientific principles and field-proven expertise.

Introduction

This compound (CAS No. 35350-31-3) is a valuable reagent in various organic synthesis and drug discovery applications. Its molecular structure, featuring a disulfide bond and a nitro-aromatic moiety, confers specific reactivity that is crucial for its intended applications. However, these same functional groups also make the compound susceptible to degradation if not handled and stored correctly. This guide will provide you with the necessary information to preserve the quality and reactivity of your this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that users may encounter during their experiments with this compound, providing explanations for the underlying causes and actionable solutions.

Problem Potential Cause Recommended Solution
Reduced or no reactivity in a reaction. Degradation of the disulfide bond due to improper storage or handling. This can be caused by exposure to reducing agents, high temperatures, or UV light.- Confirm the purity of the reagent using techniques like NMR or HPLC. - If degradation is suspected, consider purifying the material by recrystallization. - Always store the compound under the recommended conditions (see storage protocol below).
Inconsistent results between different batches. The presence of impurities or degradation products. This could be due to variations in manufacturing or degradation during storage.- Characterize each new batch of the reagent upon receipt to establish a baseline purity. - Follow strict storage protocols to minimize batch-to-batch variability.
Discoloration of the solid reagent (e.g., darkening). This may indicate decomposition, possibly due to exposure to light, air (oxidation), or incompatible materials.- While a slight color change may not always affect reactivity, significant darkening is a sign of degradation. - It is advisable to test the purity of the discolored reagent before use. - Store in an amber vial in a dark, cool, and dry place.
Formation of an insoluble precipitate when dissolving the reagent. The precipitate could be a degradation product or an impurity. It might also indicate a reaction with a contaminated solvent.- Ensure the solvent is pure and dry before use. - If a precipitate forms, attempt to isolate and characterize it. - If the precipitate is a known degradation product, the reagent may need to be repurified or replaced.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main points of reactivity and potential degradation are the disulfide bond and the nitro-aromatic system. The disulfide bond is susceptible to cleavage by reducing agents, which would yield the corresponding thiol. The nitro group can be reduced to an amino group under certain conditions. The aromatic ring system can also be susceptible to nucleophilic attack, especially with strong bases.

Q2: Is this compound sensitive to light?

Q3: How should I handle this compound to minimize exposure?

A3: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1][2] Avoid creating dust when handling the solid.

Q4: What are the known chemical incompatibilities for this compound?

A4: Based on its functional groups, this compound should be considered incompatible with:

  • Strong reducing agents: These can cleave the disulfide bond.

  • Strong oxidizing agents: These can potentially react with the disulfide or the aromatic ring.

  • Strong bases: Aromatic nitro compounds can be reactive with strong bases.[3]

  • Heat and direct sunlight: These can promote thermal and photodegradation.[4]

Q5: Can I store this compound in a standard laboratory freezer?

A5: Storing it in a cool and dry place is recommended.[5] A standard laboratory freezer (-20 °C) is generally acceptable, provided the container is tightly sealed to prevent moisture condensation upon removal. Ensure the container is brought to room temperature before opening to avoid moisture contamination.

Experimental Protocols

Protocol 1: Recommended Storage of this compound

This protocol outlines the best practices for storing this compound to maintain its stability and reactivity.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (e.g., argon or nitrogen)

  • Desiccator cabinet or a dry storage environment

Procedure:

  • Container Selection: Use a clean, dry amber glass vial with a tightly sealing PTFE-lined cap to protect the compound from light and moisture.

  • Inert Atmosphere: For long-term storage, it is recommended to flush the vial with an inert gas like argon or nitrogen before sealing. This will displace any air and moisture, minimizing oxidative degradation.

  • Temperature: Store the sealed vial in a cool, dry, and dark place.[5] A refrigerator (2-8 °C) or a freezer (-20 °C) is suitable.

  • Environment: Place the vial inside a desiccator cabinet to provide an additional layer of protection against moisture.

  • Labeling: Clearly label the vial with the compound name, date of receipt, and any other relevant information.

Protocol 2: Safe Handling and Dispensing of this compound

This protocol provides a step-by-step guide for the safe handling and weighing of the solid compound.

Materials:

  • This compound in its storage container

  • Spatula

  • Weighing paper or a suitable weighing vessel

  • Analytical balance

  • Personal Protective Equipment (PPE): safety goggles, gloves (nitrile or other chemically resistant material), lab coat

Procedure:

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE.

  • Equilibration: If the compound has been stored in a refrigerator or freezer, allow the container to warm to room temperature before opening. This prevents condensation of moisture from the air onto the cold solid.

  • Dispensing: Open the container and carefully use a clean, dry spatula to transfer the desired amount of the solid onto weighing paper or into a weighing vessel on an analytical balance. Avoid creating dust.

  • Sealing: After dispensing, securely close the container of this compound, flush with inert gas if possible, and return it to its proper storage location.

  • Cleanup: Clean any spills immediately according to your laboratory's standard operating procedures. Dispose of any contaminated materials (e.g., weighing paper, gloves) as chemical waste.

Visualizations

Logical Relationship of Handling and Storage Best Practices

G Best Practices for this compound cluster_storage Storage cluster_handling Handling cluster_reactivity Maintaining Reactivity Cool & Dry Cool & Dry Prevent Degradation Prevent Degradation Cool & Dry->Prevent Degradation Protect from Light Protect from Light Protect from Light->Prevent Degradation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Prevent Degradation Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->Prevent Degradation Use in Fume Hood Use in Fume Hood Use in Fume Hood->Prevent Degradation Wear PPE Wear PPE Wear PPE->Prevent Degradation Avoid Dust Avoid Dust Avoid Dust->Prevent Degradation Equilibrate to RT Equilibrate to RT Equilibrate to RT->Prevent Degradation

Caption: Key handling and storage practices to maintain the reactivity of this compound.

Experimental Workflow: Safe Dispensing

G Workflow for Safe Dispensing start Start ppe Don PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood equilibrate Equilibrate Container to Room Temperature fume_hood->equilibrate weigh Weigh Compound equilibrate->weigh seal Reseal and Store Container weigh->seal cleanup Clean Up and Dispose of Waste seal->cleanup end End cleanup->end

Caption: Step-by-step workflow for the safe dispensing of this compound.

References

  • DI-o-NITROPHENYL DISULFIDE - Organic Syntheses Procedure. Retrieved from [Link]

  • Supporting Information 3-Nitro-2-pyridinesulfenyl-mediated Solid-phase Disulfide Ligation in the Synthesis of Disulfide Bond-c. Retrieved from [Link]

  • Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. Retrieved from [Link]

  • Reduction of aryl-nitro group in presence of disulfide bond : r/Chempros - Reddit. (2020, July 14). Retrieved from [Link]

  • Chemical Substance Incompatibilities - Environmental Health and Safety - The University of Maryland, Baltimore. Retrieved from [Link]

  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC - NIH. Retrieved from [Link]

  • Photophysical Properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins - PubMed. Retrieved from [Link]

  • n→π* Interactions Modulate the Disulfide Reduction Potential of Epidithiodiketopiperazines - DSpace@MIT. Retrieved from [Link]

  • Incompatible Chemicals - Risk Management and Safety. Retrieved from [Link]

  • Serinol-Based Versatile Disulfide-Reducing Reagent - MDPI. Retrieved from [Link]

  • The role of thiols and disulfides in protein chemical and physical stability - PMC - NIH. Retrieved from [Link]

  • Evaluation of Disulfide Bond Position to Enhance the Thermal Stability of a Highly Stable Single Domain Antibody - PubMed. Retrieved from [Link]

  • Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures - MDPI. Retrieved from [Link]

  • Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures - Diva-portal.org. Retrieved from [Link]

  • Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures - Diva-Portal.org. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Thiol Quantification: An In-Depth Analysis of Ellman's Reagent and Alternative Disulfide Probes

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researcher community,

In the pursuit of advancing scientific discovery, the accurate quantification of thiols remains a cornerstone of biochemical and pharmaceutical research. While 5,5'-dithiobis(2-nitrobenzoic acid), famously known as Ellman's reagent or DTNB, has long been the gold standard, the quest for reagents with improved stability, broader pH functionality, and enhanced sensitivity is ever-present.

This guide was initially intended to provide a direct comparison between DTNB and 2-Nitro-p-tolyl disulfide. However, an exhaustive search of peer-reviewed literature, application notes, and chemical databases has revealed a significant lack of documented use of this compound as a colorimetric reagent for thiol quantification. Its reaction mechanism, performance data, and established protocols for this specific application are not available in the public domain.

Therefore, with full editorial control and a commitment to scientific integrity, we have pivoted this guide to address the core interest of our audience: understanding the landscape of thiol quantification beyond DTNB. We will provide a comprehensive comparison of Ellman's reagent with a well-documented and scientifically validated alternative, 4,4'-dithiodipyridine (4-DPS), also known as Aldrithiol-4. This comparison will be grounded in experimental data and established protocols, offering you, our fellow researchers, a robust resource for selecting the optimal reagent for your specific needs.

The Enduring Standard: Ellman's Reagent (DTNB)

Developed by George L. Ellman in 1959, DTNB has been a workhorse in laboratories for decades due to its simplicity and reliability.[1] The assay's principle is based on a thiol-disulfide exchange reaction. A thiol-containing analyte (R-SH) attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide and the stoichiometric release of the 5-thio-2-nitrobenzoate (TNB²⁻) anion.[1][2] This TNB²⁻ ion imparts a distinct yellow color to the solution, with a maximum absorbance at 412 nm, which can be readily quantified using a spectrophotometer.[1][2]

The Mechanism of Action: A Closer Look

The reactivity of DTNB is contingent on the nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond. This reaction is most efficient at a slightly alkaline pH (typically pH 7-8), where a significant portion of the thiol groups are deprotonated.[3]

DTNB_Mechanism cluster_reactants Reactants cluster_reaction Thiol-Disulfide Exchange cluster_products Products DTNB DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) Reaction Nucleophilic Attack (pH 7-8) DTNB->Reaction Thiol R-SH (Thiol) Thiol->Reaction MixedDisulfide R-S-TNB (Mixed Disulfide) Reaction->MixedDisulfide TNB TNB²⁻ (5-thio-2-nitrobenzoate) Yellow Chromophore (Abs @ 412 nm) Reaction->TNB

Caption: Reaction mechanism of Ellman's reagent (DTNB) with a thiol.

Key Performance Characteristics of DTNB
ParameterValue/CharacteristicSource(s)
Wavelength of Max. Absorbance (λmax) 412 nm[1][2]
Molar Extinction Coefficient (ε) ~14,150 M⁻¹cm⁻¹ at pH 8.0[1][4]
Optimal pH Range 7.0 - 8.0[3]
Reaction Time Rapid (typically < 15 minutes at room temp)[5]
Key Limitations - Susceptible to hydrolysis at pH > 8.0- Interference from other nucleophiles- pH-dependent molar absorptivity- Potential for underestimation with buried thiols[2][6]

An Emerging Alternative: 4,4'-Dithiodipyridine (4-DPS)

4,4'-Dithiodipyridine (4-DPS) has gained traction as a valuable alternative to DTNB, particularly for assays conducted under acidic or neutral conditions. Similar to DTNB, 4-DPS undergoes a thiol-disulfide exchange reaction. However, the released chromophore is 4-thiopyridone (4-TP), which exists in a resonance-stabilized thione form.

The Mechanism of Action: A Different Chromophore

The reaction of 4-DPS with a thiol releases 4-thiopyridone, a chromophore with a significantly different pH-absorbance profile compared to TNB²⁻.

DPS_Mechanism cluster_reactants Reactants cluster_reaction Thiol-Disulfide Exchange cluster_products Products DPS 4-DPS (4,4'-dithiodipyridine) Reaction Nucleophilic Attack DPS->Reaction Thiol R-SH (Thiol) Thiol->Reaction MixedDisulfide R-S-4-pyridyl (Mixed Disulfide) Reaction->MixedDisulfide TP 4-thiopyridone (Chromophore) (Abs @ 324 nm) Reaction->TP

Caption: Reaction mechanism of 4,4'-dithiodipyridine (4-DPS) with a thiol.

Key Performance Characteristics of 4-DPS
ParameterValue/CharacteristicSource(s)
Wavelength of Max. Absorbance (λmax) 324 nm[5]
Molar Extinction Coefficient (ε) ~21,400 M⁻¹cm⁻¹[7]
Optimal pH Range 3.0 - 7.0 (pH-independent absorbance)[5]
Reaction Time Rapid[8]
Key Advantages - Higher molar extinction coefficient (greater sensitivity)- Stable at acidic pH, minimizing thiol auto-oxidation- pH-independent absorbance in its optimal range[5][8]
Key Limitations - Absorbance at 324 nm can be subject to interference from other biomolecules (e.g., NADH)[6]

Head-to-Head Comparison: DTNB vs. 4-DPS

FeatureEllman's Reagent (DTNB)4,4'-Dithiodipyridine (4-DPS)
Principle Thiol-disulfide exchangeThiol-disulfide exchange
Chromophore 5-thio-2-nitrobenzoate (TNB²⁻)4-thiopyridone (4-TP)
λmax 412 nm324 nm
Molar Extinction Coefficient (ε) ~14,150 M⁻¹cm⁻¹~21,400 M⁻¹cm⁻¹
Optimal pH 7.0 - 8.03.0 - 7.0
Sensitivity GoodHigher
Stability Prone to hydrolysis at alkaline pHMore stable, especially at acidic pH
Interference Other strong nucleophilesCompounds absorbing at 324 nm

Experimental Protocols

Protocol 1: Quantification of Thiols using Ellman's Reagent (DTNB)

This protocol is a standard method for determining the concentration of free thiols in a sample.[4][5][9]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • DTNB Stock Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Thiol Standard: A known concentration of L-cysteine or glutathione in Reaction Buffer.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare Standards: Create a standard curve by preparing a serial dilution of the thiol standard in the Reaction Buffer.

  • Sample Preparation: Dilute the unknown sample in the Reaction Buffer to a concentration that falls within the range of the standard curve.

  • Reaction Setup:

    • To each standard and sample solution in a microplate well or cuvette, add the DTNB stock solution. A typical ratio is 50 µL of DTNB solution to 250 µL of standard/sample.

    • Prepare a blank containing only the Reaction Buffer and the DTNB solution.

  • Incubation: Incubate the reactions at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance of each well or cuvette at 412 nm.

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the concentration of the unknown sample from this curve. Alternatively, the thiol concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length in cm, and c is the molar concentration.

DTNB_Workflow start Start prep_standards Prepare Thiol Standards start->prep_standards prep_samples Prepare Unknown Samples start->prep_samples add_dtnb Add DTNB Solution prep_standards->add_dtnb prep_samples->add_dtnb incubate Incubate 15 min at RT add_dtnb->incubate measure Measure Absorbance at 412 nm incubate->measure calculate Calculate Thiol Concentration measure->calculate end End calculate->end

Caption: Experimental workflow for thiol quantification using DTNB.

Protocol 2: Quantification of Thiols using 4,4'-Dithiodipyridine (4-DPS)

This protocol is adapted for the use of 4-DPS, particularly advantageous for samples that are unstable at alkaline pH.[8]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 6.5, containing 1 mM EDTA.

  • 4-DPS Stock Solution: 2 mM 4-DPS in ethanol or Reaction Buffer.

  • Thiol Standard: A known concentration of L-cysteine or glutathione in Reaction Buffer.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 324 nm.

Procedure:

  • Prepare Standards and Samples: As described in the DTNB protocol, prepare serial dilutions of the thiol standard and the unknown sample in the Reaction Buffer.

  • Reaction Setup:

    • In a microplate well or cuvette, combine the standard or sample with the 4-DPS stock solution.

    • Prepare a blank containing only the Reaction Buffer and the 4-DPS solution.

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 324 nm.

  • Calculation: Similar to the DTNB protocol, calculate the thiol concentration using a standard curve or the Beer-Lambert law with the molar extinction coefficient of 4-TP (~21,400 M⁻¹cm⁻¹).

Conclusion and Future Perspectives

Both DTNB and 4-DPS are powerful tools for the quantification of thiols, each with its own set of advantages and limitations. DTNB remains a reliable choice for many applications, especially when working at a slightly alkaline pH. However, for researchers dealing with pH-sensitive samples or requiring higher sensitivity, 4-DPS presents a compelling alternative. The choice of reagent should be guided by the specific experimental conditions, the nature of the sample, and potential interfering substances. As research continues to evolve, the development of new thiol-reactive probes with even greater specificity, sensitivity, and stability will undoubtedly further enhance our ability to unravel the complex roles of thiols in biological systems.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77.
  • A Researcher's Guide to Thiol Quantification: Limitations of the DTNB Assay and Viable Alternatives. (2025). BenchChem.
  • Quantification of Thiols and Disulfides. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.
  • Ellman's Assay Protocol. (2022). BroadPharm. [URL: https://broadpharm.com/blogs/tech-support/ellmans-assay-protocol]
  • Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. (n.d.). Longdom Publishing. [URL: https://www.longdom.
  • Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. (2000). Analytical Biochemistry, 282(1), 75-81.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2010).
  • The role of thiols and disulfides in protein chemical and physical stability. (2010). Journal of Pharmaceutical Sciences, 99(8), 3293-3315.
  • Techniques for the Analysis of Cysteine Sulfhydryls and oxidative Protein Folding. (2011).
  • Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. (2000). Request PDF. [URL: https://www.researchgate.net/publication/12384976_Quantification_of_protein_thiols_and_dithiols_in_the_picomolar_range_using_sodium_borohydride_and_4'4'-dithiodipyridine]
  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega, 8(9), 8635–8645.

Sources

A Researcher's Guide to Thiol-Disulfide Exchange Chemistry: A Comparative Analysis of 2-Nitro-p-tolyl disulfide and its Analogs for Thiol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of thiol-containing molecules is a cornerstone of experimental biology and medicinal chemistry. The concentration and reactivity of thiols, such as the amino acid cysteine, the tripeptide glutathione, and sulfhydryl groups within proteins, are critical indicators of cellular redox state, protein structure and function, and the efficacy of therapeutic agents. A primary method for this quantification relies on the thiol-disulfide exchange reaction, often employing aromatic disulfides that release a chromophoric thiolate upon reaction.

This guide provides an in-depth comparison of 2-Nitro-p-tolyl disulfide with the widely-used Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). While direct, comprehensive experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry to infer its reactivity and specificity. We will dissect the underlying mechanisms, provide detailed experimental protocols for a comparative analysis, and offer insights into the subtle yet significant structural differences that influence the performance of these reagents.

The Principle of Thiol Quantification via Thiol-Disulfide Exchange

The thiol-disulfide exchange reaction is a versatile and robust method for the quantification of free sulfhydryl groups (-SH). The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). This results in the formation of a new, mixed disulfide (R-S-S-R') and the release of a thiolate (R'S⁻).

For spectrophotometric quantification, aromatic disulfides are designed such that the released thiolate is a highly colored species, allowing for its concentration to be determined using Beer-Lambert's law (A = εbc). The intensity of the color produced is directly proportional to the amount of thiol present in the sample.

G cluster_reactants Reactants cluster_products Products Thiol Thiol (R-SH) MixedDisulfide Mixed Disulfide (R-S-S-Ar) Thiol->MixedDisulfide Nucleophilic Attack Disulfide Aromatic Disulfide (Ar-S-S-Ar) Disulfide->MixedDisulfide Chromophore Chromophoric Thiolate (Ar-S⁻) Disulfide->Chromophore Release caption Figure 1. General mechanism of thiol-disulfide exchange.

Caption: Figure 1. General mechanism of thiol-disulfide exchange.

A Tale of Two Reagents: DTNB vs. This compound

DTNB (Ellman's Reagent): The Gold Standard

5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, is the most widely used reagent for thiol quantification. Its symmetrical structure features two nitro groups and two carboxylate groups. Upon reaction with a thiol, DTNB releases 2-nitro-5-thiobenzoate (TNB²⁻), a dianion with a distinct yellow color and a high molar extinction coefficient (ε ≈ 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0).

This compound: A Structural Variant

This compound is a structural analog of DTNB. The key difference is the presence of a methyl group in the para position to the disulfide bond and the absence of the carboxylate group. These modifications are expected to influence the reagent's reactivity and specificity.

FeatureDTNB (Ellman's Reagent)This compound
Leaving Group 2-nitro-5-thiobenzoate (TNB²⁻)4-nitro-3-methylthiophenol
Molar Extinction Coefficient (ε) ~14,150 M⁻¹cm⁻¹ at 412 nmNot experimentally determined in literature
Key Structural Features Two nitro groups, two carboxylate groupsTwo nitro groups, two methyl groups
Solubility Good aqueous solubility due to carboxylate groupsLower aqueous solubility expected

Table 1. Comparative features of DTNB and this compound.

The Chemistry of Reactivity and Specificity: A Deeper Dive

The rate of the thiol-disulfide exchange reaction is influenced by several factors, primarily the nucleophilicity of the attacking thiol and the electrophilicity of the disulfide bond.

1. pH Dependence: The reaction rate is highly pH-dependent because the reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH).[1][2][3][4][5] As the pH of the solution approaches and surpasses the pKa of the thiol, the concentration of the more nucleophilic thiolate increases, leading to a faster reaction rate.

2. Electronic Effects: The nitro groups on both DTNB and this compound are strongly electron-withdrawing. This pulls electron density away from the disulfide bond, making it more electrophilic and susceptible to nucleophilic attack by a thiolate.

3. Steric Hindrance: The accessibility of the disulfide bond can influence the reaction rate. While the methyl group in this compound is not in immediate proximity to the disulfide bond, it could have subtle effects on the conformation of the molecule and solvent accessibility.

Predicted Impact of the Methyl Group in this compound:

  • Reactivity: The methyl group is weakly electron-donating. This might slightly decrease the electrophilicity of the disulfide bond compared to DTNB, potentially leading to a slightly slower reaction rate with thiols. However, this effect is likely to be minor compared to the strong electron-withdrawing effect of the nitro group.

  • Leaving Group Properties: The pKa of the leaving group, 4-nitro-3-methylthiophenol, is expected to be slightly higher than that of TNB due to the electron-donating nature of the methyl group. A higher pKa could make it a slightly less favorable leaving group, again potentially slowing the reaction.

Cross-Reactivity and Specificity with Different Thiol-Containing Molecules

The reactivity of disulfide reagents can vary with the nature of the thiol-containing molecule. This is a critical consideration for accurate quantification in complex biological samples.

Small Molecule Thiols (e.g., Cysteine, Glutathione): These thiols are generally small and their sulfhydryl groups are readily accessible. Both DTNB and this compound are expected to react rapidly with these molecules. Glutathione, being a tripeptide, is slightly bulkier than cysteine, which could lead to minor differences in reaction kinetics.

Protein Thiols (e.g., Bovine Serum Albumin - BSA): The reactivity of thiol groups in proteins is highly dependent on their local microenvironment.[6][7] Surface-exposed cysteine residues will react more readily than those buried within the protein's three-dimensional structure. The accessibility of the thiol group can be a major determinant of the reaction rate. It is conceivable that the slightly different steric profiles of DTNB and this compound could lead to differential reactivity with certain protein thiols, although this would need to be experimentally verified.

Experimental Protocol for a Head-to-Head Comparison

To objectively compare the performance of this compound and DTNB, a series of well-controlled experiments are necessary.

Objective: To determine and compare the reaction kinetics, molar extinction coefficient, and specificity of this compound and DTNB with cysteine, glutathione, and BSA.

Materials:

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • L-Cysteine hydrochloride

  • Reduced Glutathione (GSH)

  • Bovine Serum Albumin (BSA)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

  • UV-Vis Spectrophotometer

  • 96-well microplates (optional, for high-throughput measurements)

Workflow for Comparative Analysis:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis ReagentPrep Prepare stock solutions of: - this compound - DTNB - Cysteine, Glutathione, BSA Assay Perform spectrophotometric assay ReagentPrep->Assay BufferPrep Prepare reaction buffer (e.g., pH 8.0) BufferPrep->Assay Kinetics Determine reaction kinetics (Initial rates vs. [Thiol]) Assay->Kinetics MolarExt Calculate Molar Extinction Coefficient (ε) (Beer's Law plot) Assay->MolarExt Specificity Compare reactivity with Cysteine, Glutathione, and BSA Kinetics->Specificity caption Figure 2. Experimental workflow for comparing thiol reagents.

Caption: Figure 2. Experimental workflow for comparing thiol reagents.

Step-by-Step Methodology:

Part 1: Determination of Molar Extinction Coefficient (ε)

  • Prepare a standard curve: Create a series of known concentrations of the thiol (e.g., cysteine) in the reaction buffer.

  • Initiate the reaction: To each standard, add a molar excess of the disulfide reagent (either this compound or DTNB).

  • Allow the reaction to go to completion: Incubate at room temperature until the absorbance at the λmax (412 nm for DTNB, to be determined for this compound) is stable.

  • Measure absorbance: Record the final absorbance of each solution.

  • Plot and calculate ε: Plot absorbance versus thiol concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where b is the path length), will be the molar extinction coefficient (ε).

Part 2: Kinetic Analysis

  • Set up the reaction: In a cuvette or microplate well, mix the reaction buffer and a fixed concentration of the disulfide reagent.

  • Initiate the reaction: Add a known concentration of the thiol (cysteine, glutathione, or BSA) to start the reaction.

  • Monitor the reaction: Immediately begin recording the absorbance at the λmax over time (e.g., every 15 seconds for 5 minutes).

  • Determine the initial rate: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

  • Vary thiol concentration: Repeat steps 1-4 with a range of thiol concentrations to determine the reaction order and the rate constant (k).

Part 3: Specificity Assessment

  • Compare reaction rates: Analyze and compare the initial reaction rates and rate constants obtained for each thiol (cysteine, glutathione, and BSA) with both this compound and DTNB.

  • Analyze reactivity ratios: Calculate the ratio of reactivity towards small molecule thiols versus protein thiols for each reagent. A significant difference in these ratios would indicate a difference in specificity.

Conclusion and Future Perspectives

While DTNB remains the well-established and characterized reagent for thiol quantification, this compound presents an interesting structural variation. Based on fundamental chemical principles, it is anticipated to function similarly to DTNB, though likely with subtle differences in reactivity, solubility, and the spectroscopic properties of its leaving group. The presence of the methyl group may slightly attenuate its reactivity compared to DTNB.

The lack of extensive published data on this compound underscores the need for direct experimental comparison. The protocols outlined in this guide provide a clear roadmap for researchers to conduct such a comparative study. A thorough characterization of this compound's performance would be a valuable contribution to the field, potentially offering a new tool with unique properties for the study of thiol biochemistry. For now, DTNB remains the more trustworthy choice for quantitative applications due to its extensive validation and well-defined parameters.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Molecular Pharmaceutics. [Link]

  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate. [Link]

  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate. [Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. Molecular Pharmaceutics. [Link]

  • Competition between glutathione and protein thiols for disulphide-bond formation. Nature Cell Biology. [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry. [Link]

  • Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. [Link]

  • Showing metabocard for 4-Nitrothiophenol (HMDB0246550) - Human Metabolome Database. [Link]

  • Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling. [Link]

  • Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. [Link]

  • Measurement of mixed disulfides including glutathionylated proteins. Methods in Enzymology. [Link]

  • Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Competition between glutathione and protein thiols for disulphide-bond formation. Nature Cell Biology. [Link]

  • a) pKa values of 4-nitrophenol, 4-methylthiophenol, and imidazole. b)... - ResearchGate. [Link]

  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules. [Link]

  • Photophysical Properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins. The Journal of Physical Chemistry. [Link]

  • 4-Nitrobenzenethiol | C6H5NO2S - PubChem. [Link]

  • 4-Methylbenzenethiol | C7H8S - PubChem. [Link]

Sources

A Comparative Guide to Disulfide Reagents: Evaluating 2-Nitro-p-tolyl disulfide in the Context of Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of protein structure, function, and therapeutics, the accurate quantification and modification of thiol groups is a foundational experimental necessity. The choice of disulfide reagent is critical to the success of these endeavors, directly impacting the reliability and reproducibility of experimental outcomes. This guide provides an in-depth technical comparison of 2-Nitro-p-tolyl disulfide against other commonly employed disulfide reagents, with a focus on the underlying chemical principles that govern their reactivity and utility. While direct, side-by-side experimental data for this compound is not abundant in the current literature, we can infer its performance characteristics based on well-established principles of thiol-disulfide exchange chemistry and the known effects of its constituent functional groups.

The Thiol-Disulfide Exchange Reaction: A Quick Primer

The core of this comparison lies in the thiol-disulfide exchange reaction, a fundamental process in biochemistry.[1] In this reaction, a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms in a disulfide bond (R'-S-S-R'). This results in the formation of a new, mixed disulfide (R-S-S-R') and the release of a leaving group thiolate (R'S⁻). The efficiency of this reaction is governed by several factors, most notably the reactivity of the attacking thiolate and the stability of the leaving group.

Established Disulfide Reagents: A Baseline for Comparison

Before delving into the specifics of this compound, it is essential to understand the performance of widely used disulfide reagents, which serve as our benchmarks.

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

DTNB is arguably the most common and well-characterized reagent for thiol quantification. The reaction of DTNB with a thiol releases 5-thio-2-nitrobenzoic acid (TNB²⁻), a brightly colored yellow anion with a maximum absorbance at 412 nm.

Advantages of DTNB:

  • Well-Established: Decades of use have resulted in a vast body of literature and standardized protocols.

  • High Molar Extinction Coefficient: The TNB²⁻ leaving group has a high molar extinction coefficient (ε = 14,150 M⁻¹cm⁻¹ at pH 8.0), enabling sensitive detection of thiols.[2]

  • Good Water Solubility: DTNB is readily soluble in aqueous buffers, simplifying experimental setup.

Disadvantages of DTNB:

  • pH Sensitivity: The reaction is highly pH-dependent, with optimal performance at a pH of around 8.0. At lower pH values, the thiol is less likely to be in its reactive thiolate form, and the TNB chromophore is less ionized, leading to reduced color development.

  • Instability at High pH: Above pH 8.0, DTNB can undergo hydrolysis, leading to the spontaneous formation of TNB and an overestimation of thiol concentration.[3]

  • Interference: Certain compounds, such as sulfite, can react with DTNB and interfere with the accuracy of thiol quantification.

4,4'-dithiodipyridine (4-PDS)

4-PDS is another symmetrical disulfide reagent that reacts with thiols to release 4-thiopyridone, which has a strong absorbance at 324 nm.

Advantages of 4-PDS:

  • Effective at Lower pH: 4-PDS can be used effectively over a wider pH range than DTNB, including more acidic conditions.

  • Higher Molar Extinction Coefficient: The 4-thiopyridone leaving group has a higher molar extinction coefficient (ε ≈ 19,800 M⁻¹cm⁻¹) than TNB.

Disadvantages of 4-PDS:

  • Lower Wavelength of Absorbance: The absorbance maximum at 324 nm can be problematic if other components in the sample also absorb in this region of the UV spectrum.

  • Lower Water Solubility: 4-PDS is less soluble in aqueous solutions compared to DTNB.

This compound: An Inferred Profile

Direct and extensive experimental data comparing this compound to DTNB and other reagents is limited. However, we can construct a scientifically sound, inferred profile of its potential advantages and disadvantages by examining its chemical structure and applying established principles of physical organic chemistry.

The key to the reactivity of aromatic disulfide reagents lies in the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring increase the electrophilicity of the disulfide bond, making it more susceptible to nucleophilic attack by a thiolate. Furthermore, electron-withdrawing groups stabilize the resulting thiolate anion of the leaving group, making it a better leaving group and thereby increasing the reaction rate.[4]

This compound possesses a nitro group (NO₂) ortho to the disulfide bond. The nitro group is a powerful electron-withdrawing group. This structural feature leads to the following inferred properties:

Inferred Advantages of this compound:

  • Increased Reactivity: The presence of the electron-withdrawing nitro group is expected to significantly increase the reactivity of the disulfide bond towards thiols compared to unsubstituted or methyl-substituted analogs like p-tolyl disulfide. This could lead to faster reaction kinetics and the ability to quantify less reactive thiols.

  • Potential for a Chromophoric Leaving Group: The resulting 2-nitro-p-thiocresolate anion is expected to be colored, similar to the leaving group of DTNB, allowing for colorimetric quantification. The nitro group is a strong chromophore, and its presence on the thiophenolate anion should result in a significant absorbance in the visible range.

Inferred Disadvantages and Unknowns:

  • Solubility: The solubility of this compound in aqueous buffers is not well-documented and may be a limiting factor in its application. Aromatic compounds, especially those with nitro groups, often have limited water solubility.

  • Stability: The stability of this compound in solution, particularly at different pH values and in the presence of light, is unknown.

  • Synthesis and Purity: While synthesis routes exist, the ease of synthesis and purification of high-purity this compound may be a practical consideration for its widespread adoption.

Comparative Summary of Disulfide Reagents

FeatureDTNB (Ellman's Reagent)4,4'-dithiodipyridine (4-PDS)This compound (Inferred)
Reaction Principle Thiol-disulfide exchangeThiol-disulfide exchangeThiol-disulfide exchange
Leaving Group 5-thio-2-nitrobenzoic acid (TNB²⁻)4-thiopyridone2-nitro-p-thiocresolate
λmax 412 nm324 nmExpected in the visible range
Molar Extinction Coefficient (ε) ~14,150 M⁻¹cm⁻¹ at pH 8.0~19,800 M⁻¹cm⁻¹Unknown, needs determination
Optimal pH ~8.0Wider range, including acidic pHExpected to be effective over a broad pH range
Reactivity GoodGoodPotentially Higher due to the electron-withdrawing nitro group
Water Solubility GoodModerateUnknown, potentially limited
Key Advantage Well-established, good sensitivityEffective at lower pHPotentially faster reaction kinetics and higher reactivity
Key Disadvantage pH sensitivity, instability at high pHAbsorbance in the UV rangeLack of experimental data, unknown properties (solubility, ε)

Experimental Workflow: Thiol Quantification

The following is a generalized protocol for the colorimetric quantification of thiols using a disulfide reagent. Specific parameters would need to be optimized for this compound.

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare Sample (e.g., protein solution in buffer) mix Mix Sample, Buffer, and Disulfide Reagent prep_sample->mix prep_reagent Prepare Disulfide Reagent Stock (e.g., in a suitable solvent) prep_reagent->mix prep_buffer Prepare Reaction Buffer (e.g., phosphate buffer, pH 7.5) prep_buffer->mix incubate Incubate at Room Temperature (allow for color development) mix->incubate measure Measure Absorbance at λmax of the leaving group incubate->measure calculate Calculate Thiol Concentration (using Beer-Lambert Law and ε) measure->calculate

Caption: A generalized workflow for thiol quantification using a disulfide reagent.

Detailed Protocol for Thiol Quantification using a Generic Disulfide Reagent:
  • Preparation of Reagents:

    • Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5). Degas the buffer to minimize oxidation of thiols.

    • Disulfide Reagent Stock Solution: Dissolve the disulfide reagent (e.g., DTNB) in a suitable solvent (e.g., reaction buffer or an organic solvent like DMSO) to a final concentration of 10 mM.

    • Thiol Standard: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine or glutathione) in the reaction buffer.

  • Assay Procedure:

    • Pipette a known volume of the sample containing the thiol to be quantified into a microplate well or a cuvette.

    • Add the reaction buffer to a final desired volume.

    • Initiate the reaction by adding a small volume of the disulfide reagent stock solution. The final concentration of the disulfide reagent should be in excess of the estimated thiol concentration.

    • Mix thoroughly and incubate at room temperature for a specified time to allow for complete reaction and color development.

    • Measure the absorbance at the λmax of the colored product against a reagent blank (containing all components except the thiol).

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the thiol standards against their known concentrations.

    • Determine the concentration of the unknown thiol sample by interpolating its absorbance value on the standard curve.

    • Alternatively, the thiol concentration can be calculated directly using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the chromophore, b is the path length of the cuvette, and c is the molar concentration of the thiol.

Conclusion and Future Directions

In the landscape of disulfide reagents for thiol quantification, DTNB remains the gold standard due to its extensive validation and user-friendly properties in aqueous systems. 4-PDS offers a valuable alternative, particularly for applications requiring lower pH conditions.

This compound emerges as a theoretically promising reagent. The presence of the electron-withdrawing nitro group strongly suggests that it will be a more reactive disulfide reagent than many of its counterparts. This increased reactivity could translate to faster assay times and the ability to quantify more challenging, less reactive thiols.

However, the lack of comprehensive experimental data is a significant hurdle to its immediate and widespread adoption. Key parameters such as its aqueous solubility, the pKa of its leaving group (2-nitro-p-thiocresol), and the molar extinction coefficient of the resulting thiolate anion must be experimentally determined.

For researchers and drug development professionals, this compound represents an intriguing candidate for further investigation. Should experimental validation confirm the inferred advantages, it could become a valuable addition to the toolbox of disulfide reagents, offering a high-reactivity option for specific and demanding applications. Until then, a thorough understanding of the properties and limitations of established reagents like DTNB is paramount for generating reliable and reproducible data in thiol-related research.

References

  • Poole, L. B. (2015). From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling, 23(10), 735-751. [Link]

  • Annis, C. L., et al. (2007). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 96(3), 504-522. [Link]

  • Singh, R., & Whitesides, G. M. (1990). The role of pKa in the reactivity of thiols with Ellman's reagent. Journal of the American Chemical Society, 112(3), 1190-1197.
  • Jocelyn, P. C. (1987). The chemistry of the thiol group. In The Chemistry of the Thiol Group (pp. 1-90). John Wiley & Sons, Ltd.
  • Rychkov, D. A., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1157. [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 2-Nitro-p-cresol (HMDB0059811). [Link]

  • Serebryannikova, A. I., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5133. [Link]

  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with a new Ellman's reagent in a 96-well microplate format. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276.
  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60.
  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
  • PubChem. 2-Thiocresol. [Link]

Sources

A Comparative Guide to Analytical Method Validation for Assays of 2-Nitro-p-tolyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical method validation for assays involving 2-Nitro-p-tolyl disulfide, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to offer a nuanced, field-proven perspective on the causal relationships behind experimental choices, ensuring that every protocol described is a self-validating system. This document is designed to empower researchers, scientists, and drug development professionals to select and validate the most appropriate analytical methodology for their specific needs, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction to this compound and the Imperative of Method Validation

This compound (CAS No. 35350-31-3) possesses the molecular formula C14H12N2O4S2 and a molecular weight of 336.39 g/mol .[1][2] Its structure, characterized by a disulfide bond and nitroaromatic moieties, presents unique analytical challenges and dictates the selection of appropriate analytical techniques. The validation of analytical methods for this compound is critical to ensure the accuracy, precision, and reliability of quantitative data, which is paramount for process monitoring, impurity profiling, and stability testing in drug development.

This guide will compare two of the most powerful and commonly employed analytical techniques for the analysis of organic compounds like this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison will be framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation of analytical procedures.[3]

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and GC-MS for the analysis of this compound hinges on a variety of factors including the analyte's volatility, thermal stability, the sample matrix, and the specific requirements of the assay (e.g., trace-level impurity analysis versus bulk assay).

High-Performance Liquid Chromatography (HPLC) with UV Detection is a versatile and robust technique well-suited for non-volatile and thermally labile compounds.[4] Given that this compound is a solid with a melting point of 73.5-74 °C, HPLC is an excellent primary choice.[1] The presence of nitroaromatic chromophores in its structure suggests strong UV absorbance, making UV detection a sensitive and appropriate choice.[5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] While the disulfide bond can be susceptible to thermal degradation, a carefully optimized GC method can provide excellent separation and identification capabilities. The mass spectrometer offers high specificity and sensitivity, making GC-MS particularly valuable for identifying and quantifying trace-level impurities.[10][11]

Table 1: Comparative Overview of HPLC-UV and GC-MS for this compound Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable or semi-volatile compounds.
Detection UV-Vis absorbance, highly sensitive for chromophoric compounds.Mass-to-charge ratio, provides structural information and high specificity.
Sample Preparation Typically involves dissolution in a suitable solvent.May require derivatization for non-volatile compounds, more extensive sample cleanup.
Strengths Robust, widely applicable, non-destructive.High separation efficiency, high sensitivity, definitive identification.
Limitations Lower peak capacity compared to GC, potential for co-elution.Potential for thermal degradation of the analyte, matrix interference.

The Workflow of Analytical Method Validation

A robust analytical method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The following diagram illustrates the typical workflow for validating an analytical method for this compound.

Analytical Method Validation Workflow cluster_Planning Planning & Protocol Development cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting P1 Define Analytical Method & Scope P2 Establish Acceptance Criteria (ICH Q2) P1->P2 Based on intended use E1 Specificity/ Selectivity P2->E1 Initiate Experiments E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 D1 Data Analysis & Statistical Evaluation E6->D1 Complete Experiments D2 Compare Against Acceptance Criteria D1->D2 D3 Validation Report Generation D2->D3 D3->P1 Method Implementation

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols and Validation Parameters

This section provides detailed, step-by-step methodologies for the validation of both an HPLC-UV and a GC-MS method for the quantitative analysis of this compound. The presented data is illustrative and serves to exemplify the expected performance of a validated method.

HPLC-UV Method Validation

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Illustrative):

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on typical absorbance for nitroaromatic compounds)[12]

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in acetonitrile (1 mg/mL).

  • Prepare working standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the material in acetonitrile to a target concentration within the validated range.

Validation Parameters & Acceptance Criteria (based on ICH Q2(R1)) [3]

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank (mobile phase).

    • Analyze a placebo (matrix without the analyte).

    • Analyze the this compound standard.

    • Analyze a spiked placebo sample.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation products do not interfere with the analyte peak.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks (resolution > 2), and the peak purity should be confirmed by a diode array detector if available.

The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of this compound (e.g., 10, 25, 50, 75, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

The closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare and analyze nine samples in total (three replicates at each level).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary chromatographic parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

      • Column temperature (± 5 °C)

      • Detection wavelength (± 2 nm)

    • Analyze a system suitability standard under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within the established limits.

Table 2: Illustrative HPLC-UV Validation Data for this compound
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 10 - 100Defined by linearity
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate1.2%≤ 2.0%
LOD (µg/mL) 0.1Reportable
LOQ (µg/mL) 0.3Reportable with precision & accuracy
Robustness No significant impact on resultsSystem suitability passes
GC-MS Method Validation

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Chromatographic Conditions (Illustrative):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min

    • Ramp: 20 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate (1 mg/mL).

  • Prepare working standards by serial dilution.

  • Sample preparation may involve liquid-liquid extraction or solid-phase extraction depending on the matrix.[8]

Validation Parameters & Acceptance Criteria (based on ICH Q2(R1))

The validation parameters for GC-MS are analogous to those for HPLC-UV, with some specific considerations for the mass spectrometric detection.

  • Protocol: In addition to the HPLC protocol, specificity is demonstrated by the uniqueness of the mass spectrum of the analyte peak. The extracted ion chromatogram for a characteristic ion of this compound should show a single, clean peak at the expected retention time.

  • Acceptance Criteria: No interfering peaks at the retention time and m/z of the analyte. The mass spectrum of the peak in the sample should match that of the reference standard.

The protocols for Linearity and Range , Accuracy , Precision , LOD & LOQ , and Robustness are similar to those described for the HPLC-UV method, with peak areas from the total ion chromatogram (TIC) or a specific extracted ion being used for quantification.

Table 3: Illustrative GC-MS Validation Data for this compound
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9992≥ 0.999
Range (ng/mL) 5 - 100Defined by linearity
Accuracy (% Recovery) 98.8% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability1.1%≤ 2.0%
- Intermediate1.5%≤ 2.0%
LOD (ng/mL) 0.5Reportable
LOQ (ng/mL) 1.5Reportable with precision & accuracy
Robustness No significant impact on resultsSystem suitability passes

Causality Behind Experimental Choices

The selection of specific parameters in both the HPLC and GC methods is driven by the chemical nature of this compound.

Experimental Choices cluster_Analyte Analyte Properties: this compound cluster_HPLC HPLC Method Choices cluster_GC GC-MS Method Choices Analyte Structure: Aromatic rings, Nitro groups, Disulfide bond Polarity: Moderately polar Volatility: Semi-volatile Thermal Stability: Potentially labile disulfide bond UV Absorbance: Strong due to nitroaromatic chromophore HPLC Stationary Phase: C18 (non-polar) Mobile Phase: Acetonitrile/Water (polar) Detection: UV at 254 nm Analyte:f1->HPLC:f0 Good retention on non-polar phase Analyte:f1->HPLC:f1 Good solubility and elution Analyte:f4->HPLC:f2 High sensitivity GC Column: DB-5ms (low polarity) Injection: Split (to avoid overloading) Temperature Program: Ramped to elute semi-volatile compound Detection: Mass Spectrometry (for specificity) Analyte:f2->GC:f0 Suitable for semi-volatile compounds Analyte:f3->GC:f2 Minimize thermal stress Analyte:f0->GC:f3 Definitive identification

Caption: Rationale behind key experimental choices for HPLC and GC-MS methods.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques that can be successfully validated for the quantitative analysis of this compound.

  • For routine quality control and assay of the bulk substance, the HPLC-UV method is generally recommended. Its robustness, ease of use, and suitability for non-volatile compounds make it a reliable workhorse for this application.

  • For impurity profiling and trace-level analysis, the GC-MS method offers superior specificity and sensitivity. The ability to obtain mass spectral data provides a higher degree of confidence in the identification of unknown impurities.

Ultimately, the choice of method will depend on the specific analytical challenge at hand. It is crucial to perform a thorough method validation to demonstrate that the chosen method is fit for its intended purpose, thereby ensuring the quality and reliability of the analytical data generated.

References

  • Agrawal, A., & Kumar, A. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. Retrieved from [Link]

  • Tesařová, E., & Bosáková, Z. (2003). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 26(14), 2285-2298. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Tyagi, A., Muddamalla, R., Divi, H., & Shivakumara, C. (2025). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water. ResearchGate. Retrieved from [Link]

  • Bünning, T. H., Strehse, J. S., Hollmann, A. C., Bötticher, T., & Maser, E. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(22), 6891. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Retrieved from [Link]

  • Dubey, N., Dubey, N., & Mehta, R. (2012). Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils. Journal of AOAC International, 95(6), 1574–1578. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Retrieved from [Link]

  • S2M Trainings. (n.d.). Validation of GC / GC-MS Methodologies. Retrieved from [Link]

  • Zhang, Y., Li, J., Zhang, Y., Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2095-2100. Retrieved from [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • Wang, Y., Li, X., Wang, J., & Li, X. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2745. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • Brown, W. P. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. Retrieved from [Link]

  • Kim, S., & Lee, J. (2011). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Food Science and Biotechnology, 20(4), 1135-1141. Retrieved from [Link]

  • Chen, W., Zhao, Y., Seefeldt, T., & Guan, X. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1375–1380. Retrieved from [Link]

  • Skemman. (n.d.). Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Kang, J., Peterson, B. R., & Devarie-Baez, N. O. (2017). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 22(12), 2095. Retrieved from [Link]

  • Smirnova, V. Y., Iurchenkova, A. A., & Rychkov, D. A. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1157. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Top-Down Mass Spectrometry for Disulfide Bond Assignment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, accurately mapping disulfide bonds is a critical quality attribute (CQA) for ensuring the structural integrity, stability, and biological function of proteins, particularly for biotherapeutics like monoclonal antibodies.[1] Top-down mass spectrometry (TDMS) has emerged as a powerful technique for this challenge, offering a holistic view of intact proteins and their complex disulfide linkages without the need for enzymatic digestion that can often obscure or alter these critical connections.[2]

This guide provides a comparative analysis of leading top-down fragmentation techniques for disulfide bond assignment, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.

The Challenge of Intact Disulfide-Bonded Protein Analysis

Analyzing intact proteins with multiple disulfide bonds by top-down mass spectrometry presents a significant hurdle. The covalent disulfide linkages restrict the protein's conformational flexibility, leading to lower fragmentation efficiency and, consequently, limited sequence coverage.[2] Traditional collision-based fragmentation methods like Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) often fail to cleave the strong disulfide bonds, primarily fragmenting the more labile peptide backbone. This leaves the regions within the disulfide loops uncharacterized.

To overcome these limitations, several alternative fragmentation techniques have been developed, each with unique mechanisms and advantages for disulfide bond analysis. This guide will focus on the comparative performance of Electron Capture Dissociation (ECD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD), along with their hybrid variations.

Comparative Analysis of Top-Down Fragmentation Techniques

The choice of fragmentation method is paramount and depends on the specific protein, the complexity of its disulfide bonding, and the instrumentation available. Here, we compare the core techniques.

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD)

Both ECD and ETD are non-ergodic fragmentation methods, meaning they induce fragmentation faster than the energy can be randomized throughout the molecule. This often results in cleavage of the N-Cα bond in the protein backbone, producing c- and z-type fragment ions, while preserving labile post-translational modifications.

Mechanism of Action: ECD involves the capture of a low-energy electron by a multiply charged positive ion, leading to the formation of a radical species that rapidly fragments. ETD achieves a similar outcome by transferring an electron from a radical anion to the protein cation. Both techniques are known to efficiently cleave disulfide bonds.[3]

Performance and Considerations: While largely comparable, subtle differences exist between ECD and ETD.[4] ETD's use of a reagent anion introduces the possibility of a proton-transfer reaction, which can lead to charge reduction of the precursor ion without fragmentation.[4] For disulfide bond analysis, both methods can induce cleavage of the S-S bond, but often require supplemental activation to dissociate the resulting non-covalently bound fragments, especially in larger proteins.

Ultraviolet Photodissociation (UVPD)

UVPD utilizes high-energy photons to induce fragmentation. The wavelength of the UV laser can be tuned to target specific chromophores within the protein, including the disulfide bond itself.

Mechanism of Action: Absorption of a UV photon excites the protein to a high-energy electronic state, leading to rapid dissociation. Different wavelengths can be employed; for instance, 193 nm UVPD is a high-energy process that causes extensive, non-selective backbone fragmentation, while 266 nm UVPD can more selectively target the cleavage of S-S bonds.[1][5]

Performance and Considerations: UVPD is a powerful technique that is independent of the precursor ion's charge state and does not require a chemical reagent.[1] It can provide extensive sequence coverage in a single MS/MS event. However, the high energy deposition can sometimes lead to complex spectra with numerous internal fragments, requiring sophisticated data analysis.

Hybrid Fragmentation: EThcD

Electron-transfer/higher-energy collision dissociation (EThcD) is a powerful hybrid technique that combines ETD and HCD in a single fragmentation event.

Mechanism of Action: In EThcD, an initial ETD step preferentially cleaves the disulfide bonds. Subsequently, all ions, including the charge-reduced precursors and the liberated peptide chains, are subjected to HCD.[6][7] This dual fragmentation approach generates a rich spectrum containing both c/z-type ions from the ETD process and b/y-type ions from the HCD of the liberated peptides.

Performance and Considerations: EThcD is particularly advantageous for disulfide bond analysis as it provides both disulfide linkage information and extensive sequence information from the constituent peptide chains in a single experiment.[6][7][8] This improves the confidence of disulfide bond assignments.

Experimental Data: A Head-to-Head Comparison

To illustrate the practical differences between these techniques, let's consider a comparative analysis performed on bovine insulin, a protein with one intramolecular and two intermolecular disulfide bonds.

Fragmentation MethodA-Chain Sequence CoverageB-Chain Sequence CoverageKey Observations
HCD 20%52%Low sequence coverage, disulfide bonds largely remain intact.[9]
UVPD (193 nm) 70%93%Excellent sequence coverage, cleaves both disulfide and backbone bonds.[9]
EThcD 85%97%Superior sequence coverage, provides both S-S and backbone cleavage information.[9]

This data clearly demonstrates the superiority of advanced fragmentation techniques like UVPD and EThcD over traditional HCD for disulfide-bonded proteins. While UVPD provides excellent coverage, EThcD offers a slight advantage in this specific case, likely due to the combined fragmentation mechanisms providing a more comprehensive set of fragment ions.

Experimental Workflow and Protocols

A robust and reliable workflow is essential for accurate top-down disulfide bond analysis. The following provides a generalized workflow and a more detailed experimental protocol.

General Top-Down Disulfide Analysis Workflow

TopDownWorkflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Intact Protein Sample Purify Purification & Buffer Exchange Sample->Purify Control Reduced & Alkylated Control (Optional) Purify->Control ESI Electrospray Ionization Purify->ESI MS1 MS1 Scan (Intact Mass) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (ECD/ETD/UVPD/EThcD) Isolation->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Deconvolution Deconvolution MS2->Deconvolution DatabaseSearch Database Search Deconvolution->DatabaseSearch Assignment Disulfide Bond Assignment DatabaseSearch->Assignment Validation Manual Validation Assignment->Validation

Caption: General workflow for top-down disulfide bond analysis.

Detailed Experimental Protocol: Top-Down Analysis of a Disulfide-Bonded Protein

This protocol provides a starting point and should be optimized for your specific protein and instrumentation.

1. Sample Preparation (Non-Reducing Conditions):

  • Objective: To prepare the intact protein for MS analysis while preserving native disulfide bonds.

  • Protocol:

    • Start with a purified protein sample at a concentration of approximately 10-20 µM.

    • Perform a buffer exchange into a volatile, MS-compatible buffer. A common choice is 5 mM ammonium acetate. This step is crucial to remove non-volatile salts and detergents that can interfere with electrospray ionization.

    • To prevent disulfide scrambling, maintain a slightly acidic pH (e.g., pH 5.5-6.5) throughout the sample preparation process.[1] Avoid basic conditions, as they can promote thiol-disulfide exchange.

    • If free cysteine residues are present, they should be capped to prevent the formation of non-native disulfide bonds. This can be achieved by adding a 10-fold molar excess of an alkylating agent like N-ethylmaleimide (NEM) and incubating at room temperature for 30 minutes.

    • For direct infusion, dilute the final sample to 1-5 µM in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with the desired fragmentation capabilities (ECD, ETD, UVPD, or EThcD) is required.

  • Parameters:

    • Electrospray Ionization (ESI): Use a positive ion mode with spray voltage and capillary temperature optimized for the specific protein.

    • MS1 Scan: Acquire a high-resolution scan of the intact protein to determine its molecular weight and charge state distribution.

    • MS/MS Analysis:

      • Select the desired precursor ion charge states for fragmentation.

      • Apply the chosen fragmentation method (ECD, ETD, UVPD, or EThcD). Optimize fragmentation parameters (e.g., electron energy for ECD, reaction time for ETD, laser power for UVPD) to achieve a balance between precursor ion depletion and the generation of informative fragment ions.

      • Acquire high-resolution MS/MS spectra.

3. Data Analysis:

  • Software: Utilize specialized software for top-down proteomics data analysis (e.g., ProSightPC, MS-Deconv).

  • Steps:

    • Deconvolution: Deconvolute the MS/MS spectra to obtain monoisotopic masses of the fragment ions.

    • Database Search: Search the deconvoluted fragment ion list against a database containing the protein sequence. The search should be configured to consider the expected fragment ion types (c, z, b, y) and potential disulfide bond cleavages.

    • Disulfide Bond Assignment: The software will identify fragment ions that can only be explained by cleavage of the protein backbone after a disulfide bond has been broken. The presence of specific fragment ions that span a putative disulfide-linked region provides evidence for that linkage.

    • Manual Validation: It is crucial to manually inspect the annotated spectra to confirm the accuracy of the assignments.

Logic of Fragmentation for Disulfide Assignment

The fundamental principle behind disulfide bond assignment using top-down MS lies in identifying fragment ions that could only have been formed if a specific disulfide bond was cleaved.

Caption: Logic of disulfide bond assignment via top-down MS.

By observing fragment ions originating from within the "Loop" region, we can confidently deduce the connectivity between Cys1 and Cys2. Without the cleavage of the disulfide bond, this region would remain intact and inaccessible to fragmentation.

Conclusion

Top-down mass spectrometry, particularly with advanced fragmentation techniques like ECD, ETD, UVPD, and EThcD, provides an unparalleled level of detail for the characterization of disulfide bonds in intact proteins. While technically demanding, the direct analysis of the intact protein preserves the crucial connectivity information that is often lost in bottom-up approaches. By carefully selecting the fragmentation method and optimizing the experimental workflow, researchers can confidently map complex disulfide linkages, ensuring the structural integrity and efficacy of critical protein-based therapeutics and research tools. The continued development of instrumentation and data analysis software will further enhance the power and accessibility of top-down proteomics for this vital application.

References

  • Characterization of Disulfide Linkages in Proteins by 193 nm Ultraviolet Photodissociation (UVPD) Mass Spectrometry. Analytical Chemistry. [Link]

  • Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science. [Link]

  • Top-Down Analysis of Disulfide-Linked Proteins Using Photoinduced Radical Reactions and ET-DDC. Journal of the American Society for Mass Spectrometry. [Link]

  • Internal fragments generated by electron ionization dissociation enhance protein top-down mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Top-Down Characterization of Proteins with Intact Disulfide Bonds Using Activated-Ion Electron Transfer Dissociation. Analytical Chemistry. [Link]

  • In-depth peptide mapping of biopharmaceuticals using an electron-transfer/higher-energy collision dissociation (EThcD) implemented on a modified Orbitrap hybrid MS. LabRulez LCMS. [Link]

  • Radical solutions: Principles and application of electron-based dissociation in mass spectrometry-based analysis of protein structure. Journal of the American Society for Mass Spectrometry. [Link]

  • Characterization of Protein Disulfide Linkages by MS In-Source Dissociation Comparing to CID and ETD Tandem MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Systematic Comparison of Ultraviolet Photodissociation and Electron Transfer Dissociation for Peptide Anion Characterization. Journal of the American Society for Mass Spectrometry. [Link]

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of the American Society for Mass Spectrometry. [Link]

  • Fast and Accurate Disulfide Bridge Detection. Molecular & Cellular Proteomics. [Link]

  • Top-Down and Middle-Down Mass Spectrometry for Comprehensive Characterization of Proteins. UCLA Electronic Theses and Dissertations. [Link]

  • Top-Down Mass Spectrometry and Assigning Internal Fragments for Determining Disulfide Bond Positions in Proteins. The Analyst. [Link]

  • Facilitating Protein Disulfide Mapping by a Combination of Pepsin Digestion, Electron Transfer Higher Energy Dissociation (EThcD), and a Dedicated Search Algorithm SlinkS. Molecular & Cellular Proteomics. [Link]

  • Mapping Complex Disulfide Bonds via Implementing Photochemical Reduction Online with Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

  • A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • Improved Protein and PTM Characterization with a Practical Electron-Based Fragmentation on Q-TOF Instruments. Journal of the American Society for Mass Spectrometry. [Link]

  • Electrochemistry-Assisted Top-Down Characterization of Disulfide-Containing Proteins. Analytical Chemistry. [Link]

  • Fast and Automatic Mapping of Disulfide Bonds in a Monoclonal Antibody using SYNAPT G2 HDMS and BiopharmaLynx 1.3. Waters Corporation. [Link]

  • Facilitating Protein Disulfide Mapping by a Combination of Pepsin Digestion, Electron Transfer Higher Energy Dissociation (EThcD), and a Dedicated Search Algorithm SlinkS. ResearchGate. [Link]

  • Disulfide Bond Characterization of Monoclonal Antibody (mAb) Using Q-TOF Mass Spectrometer. Shimadzu. [Link]

Sources

A Comparative Guide to Thiol Quantification: Assessing the Reproducibility and Accuracy of Disulfide-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of free sulfhydryl (-SH) groups is a critical parameter in a multitude of biological and chemical contexts. From understanding cellular redox homeostasis to ensuring the quality and efficacy of therapeutic proteins, the choice of a thiol quantification assay can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of the performance of the most widely used disulfide-based assay, the Ellman's assay, with alternative methodologies, supported by experimental data and field-proven insights.

While the query specified "2-Nitro-p-tolyl disulfide-based assays," a comprehensive search of the scientific literature and commercial databases reveals that this compound is not commonly used for thiol quantification. The preeminent disulfide-based method, and likely the intended subject of this guide, is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Therefore, this guide will focus on a rigorous assessment of the Ellman's assay and its performance relative to other prominent techniques.

The Principle of Thiol-Disulfide Exchange for Quantification

The foundation of the Ellman's assay lies in a thiol-disulfide exchange reaction.[1][2] In this reaction, a thiol-containing analyte (R-SH) attacks the disulfide bond of the chromogenic reagent, DTNB. This reaction is rapid and stoichiometric, leading to the formation of a mixed disulfide and the release of one mole of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of thiol.[3][4] The TNB²⁻ ion exhibits a characteristic yellow color and can be quantified by measuring its absorbance at 412 nm.[5][6]

Comparative Analysis of Thiol Quantification Methods

The selection of an appropriate thiol quantification assay depends on several factors, including the nature of the sample, the expected concentration of thiols, the required sensitivity, and the available instrumentation. Below is a comparative overview of the Ellman's assay and its main alternatives.

Data Presentation: Quantitative Performance Comparison
FeatureEllman's Assay (DTNB)Fluorescent ProbesHPLC-Based MethodsMass Spectrometry (MS)
Limit of Detection (LOD) ~1-10 µM[7]10 nM - 1 µM[8]pmol range[9][10]fmol to amol range
Linear Range Wide (µM to mM)[8]Variable, often narrower than colorimetric methods[8]Wide, dependent on detectorWide, highly dependent on instrument
Selectivity General thiol detection[8]Can be designed for specificity to certain thiols (e.g., GSH, Cys)[11][12]High, separates different thiolsHigh, provides molecular specificity
Throughput High (microplate compatible)High (microplate compatible)Low to mediumLow to medium
Live Cell Imaging Not suitable[8]Yes[11][13]NoNo
Cost LowModerate to HighHighVery High
Expertise Required LowLow to ModerateHighHigh
In-Depth Discussion of Methodologies

1. Ellman's Assay (DTNB): The Gold Standard Colorimetric Method

  • Expertise & Experience: The Ellman's assay is a robust and widely adopted method due to its simplicity, cost-effectiveness, and reliability for a broad range of applications.[5][14] Its straightforward protocol makes it accessible to researchers with varying levels of experience. The reaction is typically rapid, with stable color development within minutes.[4] However, it's crucial to recognize that the molar extinction coefficient of TNB²⁻ can be influenced by the solvent and pH, necessitating consistent buffering for reproducible results.[3] The purity of the commercial DTNB reagent can also be a source of variability, and for highly accurate and reproducible measurements, recrystallization may be required.[3]

  • Trustworthiness: The stoichiometric nature of the reaction provides a solid foundation for its trustworthiness.[3] To ensure self-validation, a standard curve using a known thiol, such as L-cysteine or glutathione (GSH), should be run in parallel with the unknown samples.[4] This internal calibration accounts for minor variations in reaction conditions and instrument response. It is also important to note that the assay is susceptible to interference from other reducing agents and compounds that absorb at 412 nm. A sample blank, containing all components except the thiol, is essential to correct for background absorbance.

2. Fluorescent Probe-Based Assays: For Enhanced Sensitivity

  • Expertise & Experience: Fluorescent assays offer a significant increase in sensitivity compared to colorimetric methods, making them suitable for detecting low-abundance thiols.[11][13][15] A variety of fluorescent probes are available, each with its own mechanism of action, such as Michael addition or cleavage of a protecting group upon reaction with a thiol.[12] This allows for a degree of tunability in terms of selectivity and kinetic properties. The primary advantage of fluorescent probes is their applicability to live-cell imaging, enabling the visualization of thiol dynamics in real-time.[11][13]

  • Trustworthiness: The reliability of fluorescent assays hinges on the specificity of the probe and the stability of the fluorescent signal. It is crucial to validate the probe's selectivity for thiols over other nucleophiles. Photobleaching can be a concern, especially in kinetic studies, requiring careful control of light exposure. Similar to the Ellman's assay, the use of a standard curve with a known thiol is paramount for accurate quantification.

3. High-Performance Liquid Chromatography (HPLC)-Based Methods: For Separation and Quantification

  • Expertise & Experience: HPLC-based methods provide the advantage of separating different thiol-containing molecules before quantification.[10] This is particularly useful for complex biological samples where multiple thiols are present. Thiols are typically derivatized with a UV-absorbing or fluorescent tag prior to separation on a reversed-phase column.[10] This pre-column derivatization enhances detection sensitivity and selectivity.

  • Trustworthiness: The accuracy and reproducibility of HPLC methods depend on the efficiency and completeness of the derivatization reaction and the chromatographic separation. The use of an internal standard is a critical self-validating step to account for variations in sample preparation and injection volume.[10] While providing detailed information, HPLC methods are generally lower in throughput and require more specialized equipment and expertise compared to plate-based assays.

4. Mass Spectrometry (MS)-Based Methods: For Unparalleled Specificity

  • Expertise & Experience: Mass spectrometry offers the highest level of specificity and sensitivity for thiol quantification.[15][16] It allows for the direct identification and quantification of specific thiols without the need for derivatization, although labeling with heavy isotopes can be used for relative quantification. MS is particularly powerful for identifying and quantifying specific cysteine residues within proteins that are present in their free thiol form.[16]

  • Trustworthiness: The accuracy of MS-based quantification relies on careful sample preparation to prevent artificial oxidation of thiols and the use of appropriate internal standards. While being the most powerful technique, it is also the most expensive and requires significant expertise in instrumentation and data analysis.

Experimental Protocols

Detailed Methodology 1: Ellman's Assay for Protein Thiol Quantification
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Stock Solution: 4 mg/mL DTNB in Reaction Buffer. Store protected from light at 4°C.

    • L-Cysteine Standard Stock Solution: 10 mM L-cysteine in Reaction Buffer. Prepare fresh.

  • Standard Curve Preparation:

    • Perform serial dilutions of the L-Cysteine Standard Stock Solution in Reaction Buffer to obtain standards ranging from 10 µM to 1 mM.

  • Sample Preparation:

    • Dissolve or dilute the protein sample in Reaction Buffer to a final concentration within the linear range of the assay.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each standard or sample to individual wells of a clear 96-well microplate.

    • Add 200 µL of Reaction Buffer to each well.

    • Add 10 µL of DTNB Stock Solution to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (Reaction Buffer + DTNB) from all readings.

    • Plot the absorbance values of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of thiols in the unknown samples by interpolating their absorbance values on the standard curve.

Detailed Methodology 2: Fluorescent Assay using a Thiol-Reactive Probe
  • Reagent Preparation:

    • Assay Buffer: As recommended by the probe manufacturer (e.g., PBS, pH 7.4).

    • Fluorescent Probe Stock Solution: Dissolve the probe in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

    • Glutathione (GSH) Standard Stock Solution: 10 mM GSH in Assay Buffer. Prepare fresh.

  • Standard Curve Preparation:

    • Perform serial dilutions of the GSH Standard Stock Solution in Assay Buffer to obtain standards within the expected sample concentration range.

  • Sample Preparation:

    • Dilute the biological sample in Assay Buffer to a final concentration suitable for the assay's linear range.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each standard or sample to individual wells of a black 96-well microplate.

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in Assay Buffer to the final desired concentration.

    • Add 100 µL of the probe working solution to each well.

    • Incubate for the time recommended by the manufacturer (typically 5-30 minutes) at room temperature, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the fluorescence of a blank (Assay Buffer + probe) from all readings.

    • Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.

    • Determine the thiol concentration in the unknown samples from the standard curve.

Visualization of Experimental Workflow

Below is a generalized workflow for a disulfide-based thiol quantification assay, such as the Ellman's assay.

Thiol_Quantification_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB) Mix Mix Reagents, Standards & Samples Reagents->Mix Standards Prepare Standards (e.g., L-Cysteine) Standards->Mix Samples Prepare Samples Samples->Mix Incubate Incubate (Room Temperature) Mix->Incubate 15 min Measure Measure Absorbance (412 nm) Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve Calc Calculate Sample Concentration StdCurve->Calc

Caption: A generalized workflow for a disulfide-based thiol quantification assay.

Conclusion: Selecting the Right Tool for the Job

The choice of a thiol quantification assay is a critical decision that should be guided by the specific requirements of the research question.

  • The Ellman's assay remains a reliable and cost-effective workhorse for the routine quantification of total thiols in a variety of samples. Its simplicity and high throughput make it an excellent choice for initial screenings and for laboratories with limited specialized equipment.

  • Fluorescent probe-based assays offer a significant advantage in sensitivity and are indispensable for applications requiring the visualization of thiols in living cells.

  • HPLC-based methods provide the ability to separate and quantify individual thiol species within a complex mixture, offering a higher level of detail than spectrophotometric or fluorometric assays.

  • Mass spectrometry stands as the most powerful technique, providing unparalleled specificity and sensitivity for the identification and quantification of thiols, particularly in the context of proteomics.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77. [Link]

  • Wang, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3585. [Link]

  • BMG LABTECH. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Chen, X., et al. (2010). Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews, 39(6), 2120-2135. [Link]

  • PubMed. Fluorescent Probes for Live Cell Thiol Detection. [Link]

  • RayBiotech. Total Thiol Quantification Assay Kit. [Link]

  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]

  • Organic Letters. A Highly Selective Fluorescent Probe for Thiol Bioimaging. [Link]

  • MtoZ Biolabs. Detection of Free Thiol Content. [Link]

  • Springer Nature Experiments. Mass Spectrometry-Based Method for Detection and Identification of Free Thiol Groups in Proteins. [Link]

  • Semantic Scholar. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • ACS Omega. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]

  • Analytical Biochemistry. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

  • PubMed. Application of a label-free and domain-specific free thiol method in monoclonal antibody characterization. [Link]

  • Molecules. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. [Link]

  • Diva-Portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • MtoZ Biolabs. Detection of Free Thiol Content. [Link]

  • Cytometry. Analysis of tumor thiol concentrations: comparison of flow cytometric with chemical and biochemical techniques. [Link]

  • Langmuir. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. [Link]

  • MDPI. Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. [Link]

  • Google Patents. Fluorescent ellman assay for free thiol detection.
  • G-Biosciences. Thiol & Disulfide Quantification Assay. [Link]

  • LIBIOS. Thiol/disulfide. [Link]

  • MDPI. Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. [Link]

  • Elabscience. Total Sulfhydryl Group/Total Thiol (-SH) Colorimetric Assay Kit (E-BC-K265-M). [Link]

  • NIH. Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. [Link]

Sources

A Senior Application Scientist's Guide to Cysteine-Reactive Reagents for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of proteomics, the precise analysis of protein function, structure, and abundance is paramount. The covalent labeling of specific amino acid residues is an indispensable tool in this endeavor. Among the amino acids, cysteine, with its unique thiol group, stands out as a prime target for chemical modification. Its relatively low abundance and high nucleophilicity make it an ideal anchor for introducing probes that facilitate protein identification, quantification, and structural characterization.

This guide provides an in-depth comparison of chemical reagents designed for the specific labeling of cysteine residues in proteomics workflows. While the conceptual basis of disulfide exchange, as exemplified by reagents like 2-Nitro-p-tolyl disulfide, is a valid chemical strategy, the field has largely adopted alkylating reagents for their stability and efficiency. Therefore, this guide will focus on the most prevalent and well-characterized cysteine-reactive compounds, providing a comparative analysis of their performance, supported by experimental insights and detailed protocols. We will delve into the nuances of iodoacetamide- and maleimide-based reagents, the foundational chemistries of powerful quantitative techniques like Isotope-Coded Affinity Tags (ICAT), and explore emerging alternatives that offer unique advantages for specific applications.

The Central Role of Cysteine in Proteomics

The thiol group of cysteine is highly reactive and can be specifically targeted through nucleophilic substitution or addition reactions.[1] This unique reactivity, coupled with the relatively low frequency of cysteine residues in proteins, makes it an ideal target for chemical tagging.[1] These "mass tags" can be engineered to carry stable isotopes for quantitative comparisons, affinity handles for enrichment, or fluorophores for imaging applications. The ability to selectively label cysteines has been instrumental in advancing several areas of proteomics, including:

  • Quantitative Proteomics: Comparing protein abundance between different biological samples (e.g., healthy vs. diseased tissue).

  • Redox Proteomics: Studying reversible oxidative modifications of cysteine residues, which play a crucial role in cellular signaling.

  • Drug Discovery: Identifying the protein targets of covalent inhibitors and mapping their binding sites.

  • Structural Biology: Probing protein conformation and accessibility of cysteine residues.

Core Chemistries for Cysteine Labeling: A Comparative Analysis

The choice of a cysteine-labeling reagent is a critical decision that depends on the specific experimental goals, the nature of the sample, and the downstream analytical methods. The most widely used classes of reagents are iodoacetamides and maleimides.

Iodoacetamides (IAMs): The Workhorse of Cysteine Alkylation

Iodoacetamide and its derivatives are classic alkylating agents that react with cysteine thiols via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[2]

Reaction Mechanism:

G cluster_0 Iodoacetamide Reaction with Cysteine Protein_Cys_SH Protein-Cys-S⁻H⁺ Protein_Cys_S_neg Protein-Cys-S⁻ Protein_Cys_SH->Protein_Cys_S_neg Deprotonation (pH > pKa) Intermediate [Transition State] Protein_Cys_S_neg->Intermediate Nucleophilic Attack Iodoacetamide I-CH₂-C(=O)NH₂ Iodoacetamide->Intermediate Product Protein-Cys-S-CH₂-C(=O)NH₂ Intermediate->Product Bond Formation Iodide I⁻ Intermediate->Iodide Leaving Group

Caption: Iodoacetamide alkylates cysteine via an SN2 reaction.

Advantages:

  • Well-characterized reaction: The chemistry is well-understood and widely documented.

  • Stable thioether bond: The resulting covalent bond is highly stable under various experimental conditions.

  • High specificity at optimal pH: When used under controlled pH conditions (typically pH 7.5-8.5), iodoacetamide shows good specificity for cysteine residues.

Disadvantages:

  • Slower reaction kinetics: Compared to maleimides, the reaction rate of iodoacetamides is slower.

  • Potential for off-target reactions: At higher pH values, iodoacetamide can react with other nucleophilic residues such as lysine, histidine, and the N-terminus.[3][4]

  • Light sensitivity: Iodoacetamide solutions are sensitive to light and should be prepared fresh.

Maleimides: The High-Reactivity Alternative

N-ethylmaleimide (NEM) and other maleimide derivatives react with cysteine thiols via a Michael addition reaction, also forming a stable thioether bond.[2][5]

Reaction Mechanism:

G cluster_0 ICAT Workflow SampleA Sample A (e.g., Control) LabelA Label with Light ICAT Reagent SampleA->LabelA SampleB Sample B (e.g., Treated) LabelB Label with Heavy ICAT Reagent SampleB->LabelB Combine Combine Samples LabelA->Combine LabelB->Combine Digest Proteolytic Digestion (e.g., Trypsin) Combine->Digest Enrich Affinity Purify (Avidin Chromatography) Digest->Enrich Analyze LC-MS/MS Analysis Enrich->Analyze Quantify Quantify Peptide Ratios Analyze->Quantify G cluster_quant Quantitative Proteomics cluster_redox Redox Proteomics cluster_disulfide Disulfide Bond Mapping cluster_fluorescence Fluorescence-based Detection Start What is your primary experimental goal? Quant Quantitative Proteomics Start->Quant Redox Redox Proteomics Start->Redox Disulfide Disulfide Bond Mapping Start->Disulfide Fluorescence Fluorescence-based Detection Start->Fluorescence Quant_2plex 2-plex Quantification Quant->Quant_2plex Quant_multiplex Multiplex Quantification Quant->Quant_multiplex OxICAT_node Use OxICAT (Iodoacetamide-based) Redox->OxICAT_node NEM_node Use NEM for blocking free thiols (under non-reducing conditions) Disulfide->NEM_node Dansyl_node Use Dansylaziridine or other fluorescent maleimides Fluorescence->Dansyl_node ICAT Use ICAT (Iodoacetamide-based) Quant_2plex->ICAT cysTMT Use cysTMT (Iodoacetamide-based) Quant_multiplex->cysTMT

Sources

A Senior Application Scientist's Guide to the Critical Evaluation of Methods for Disulfide Bond Analysis in Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a protein's structure is paramount. Disulfide bonds, the covalent linkages between cysteine residues, are critical determinants of protein folding, stability, and biological function.[1][2] In the realm of biopharmaceuticals, particularly for monoclonal antibodies, confirming the correct disulfide connectivity is a regulatory expectation to ensure product safety and efficacy.[2][3][4] Incorrect disulfide bond formation can lead to misfolded, inactive, or immunogenic proteins, and may contribute to aggregation, a significant concern for patient safety.[2][5] This guide provides a critical evaluation of the diverse methodologies available for disulfide bond analysis, offering insights into their underlying principles, experimental workflows, and comparative performance.

The Central Role of Mass Spectrometry in Disulfide Bond Mapping

Mass spectrometry (MS) has emerged as the cornerstone technique for identifying and localizing disulfide bonds in proteins.[1] Its high sensitivity, resolution, and structural elucidation capabilities enable precise mapping of disulfide connectivity.[1] The general workflow involves digesting the protein under non-reducing conditions to preserve the native disulfide linkages.[2] The resulting mixture of peptides, including disulfide-linked peptides, is then analyzed by liquid chromatography-mass spectrometry (LC-MS).[1][4] A parallel analysis is often performed under reducing conditions, where disulfide bonds are cleaved, to aid in the unambiguous identification of disulfide-linked peptides.[1][6]

Bottom-Up, Middle-Down, and Top-Down Proteomics Approaches

The most common MS-based approach is bottom-up proteomics , where the protein is enzymatically digested into smaller peptides before LC-MS analysis.[1][4] This method is robust and widely applicable.[4] However, for proteins with a high density of cysteine residues, the resulting disulfide-linked peptides can be complex and difficult to analyze.[4]

To address this, middle-down proteomics offers a compromise by using partial proteolysis to generate larger peptide fragments.[1] This approach helps to retain more of the native disulfide linkages within a single fragment, simplifying the analysis of disulfide-rich proteins.[1]

Top-down proteomics involves the analysis of the intact protein without prior digestion.[1] This powerful technique provides a complete picture of the protein's disulfide bonding pattern, including any variations or scrambling.[1] However, it is technically demanding and generally limited to smaller proteins due to the complexity of the mass spectra.[1]

dot digraph "Mass_Spectrometry_Approaches" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_approaches" { label="Mass Spectrometry Approaches for Disulfide Bond Analysis"; style="rounded"; bgcolor="#FFFFFF";

}

"Top_Down" -> "Middle_Down" [label="Increasing Fragmentation"]; "Middle_Down" -> "Bottom_Up" [label="Increasing Fragmentation"]; } caption: "Overview of Mass Spectrometry Approaches."

Fragmentation Techniques: The Key to Unlocking Connectivity

Tandem mass spectrometry (MS/MS) is employed to fragment the disulfide-linked peptides, providing information about their sequence and connectivity.[1] Several fragmentation techniques are utilized, each with its own advantages:

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common methods, but they can sometimes lead to the loss of the labile disulfide bond.[1]

  • Electron Transfer Dissociation (ETD): ETD is particularly advantageous as it preferentially cleaves the peptide backbone while leaving the disulfide bond intact.[1][3] This is especially useful for analyzing complex disulfide linkages.[3] For even more complex structures, a combination of ETD for the initial fragmentation followed by HCD on the resulting fragments (MS3) can provide detailed information.[3]

dot digraph "MS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

"Protein" [label="Protein with\nDisulfide Bonds"]; "Digestion" [label="Non-reducing\nEnzymatic Digestion"]; "LC_Separation" [label="LC Separation"]; "MS1" [label="MS Scan\n(Precursor Ions)"]; "MS2" [label="MS/MS Fragmentation\n(e.g., ETD, HCD)"]; "Data_Analysis" [label="Data Analysis &\nDisulfide Mapping"];

"Protein" -> "Digestion" [label="Step 1"]; "Digestion" -> "LC_Separation" [label="Step 2"]; "LC_Separation" -> "MS1" [label="Step 3"]; "MS1" -> "MS2" [label="Step 4"]; "MS2" -> "Data_Analysis" [label="Step 5"]; } caption: "General Mass Spectrometry Workflow."

High-Resolution Structural Methods: A Direct View of Disulfide Bonds

While MS provides detailed connectivity information, other techniques offer a direct visualization of disulfide bonds within the protein's three-dimensional structure.

X-ray Crystallography

X-ray crystallography is a powerful technique that can directly visualize disulfide bonds in high-resolution three-dimensional protein structures.[7] This method requires the protein to be crystallized, which can be a challenging and time-consuming process.[7] It's also important to be aware that exposure to X-rays can cause radiation damage, including the cleavage of disulfide bonds.[8][9][10] Therefore, careful data collection and analysis are crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another high-resolution technique that can be used to determine the three-dimensional structure of proteins in solution, providing direct evidence of disulfide bond linkages.[1][11][12] A key advantage of NMR is that it is a non-invasive technique, leaving the sample intact for further studies.[11] However, NMR is generally limited to smaller to medium-sized proteins.[1]

Biochemical and Other Analytical Methods

In addition to MS and high-resolution structural methods, several other techniques are employed for the analysis of disulfide bonds.

Ellman's Assay

Ellman's reagent (DTNB) provides a quantitative measure of free thiol groups in a protein sample.[1] By comparing the number of free thiols before and after reduction of the disulfide bonds, the total number of disulfide bonds can be determined.[1] This colorimetric assay is simple, sensitive, and requires minimal sample preparation, making it a valuable tool for initial characterization.[1][13]

Chromatographic Techniques

Various chromatographic methods can be used to separate proteins and peptides based on the presence or absence of disulfide bonds.[1] For instance, reversed-phase HPLC can separate disulfide-linked peptides from their reduced counterparts due to differences in hydrophobicity.[1]

Electrophoretic Methods

Gel electrophoresis under non-reducing and reducing conditions is a simple and widely used method to qualitatively assess the presence of inter-chain disulfide bonds.[14] A shift in the protein's migration pattern after reduction indicates the presence of such bonds. A variation of this technique involves modifying free cysteines with a bulky reagent like PEG-maleimide, which can enhance the mobility shift and provide information about both disulfide bonds and unpaired cysteines.[15]

Computational Approaches: Predicting Disulfide Connectivity

Computational methods play an increasingly important role in predicting disulfide bond patterns from a protein's amino acid sequence.[7][16][[“]] These in silico tools utilize machine learning algorithms and structural databases to model potential disulfide connectivity.[1][[“]] While these methods are powerful for generating hypotheses and guiding experimental design, their predictions must be validated by experimental techniques.[18]

Comparative Evaluation of Methods

MethodPrincipleAdvantagesDisadvantagesThroughputSample Requirement
Mass Spectrometry (Bottom-Up) Analysis of peptide fragments after enzymatic digestion.[1][4]High sensitivity, high resolution, provides detailed connectivity information.[1]Can be complex for proteins with many disulfide bonds, potential for disulfide scrambling during sample preparation.[4]HighLow
Mass Spectrometry (Top-Down) Analysis of the intact protein.[1]Provides a complete overview of disulfide bonding, including isoforms.[1]Technically demanding, generally limited to smaller proteins.[1]ModerateLow
X-ray Crystallography Diffraction of X-rays by a protein crystal.[7]Provides a direct, high-resolution 3D view of disulfide bonds.[7]Requires protein crystallization, potential for radiation damage.[7][8]LowHigh
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei in a magnetic field.[1]Provides high-resolution structural information in solution, non-invasive.[1][11]Generally limited to smaller proteins, can be time-consuming.[1][4]LowHigh
Ellman's Assay Colorimetric quantification of free thiol groups.[1]Simple, rapid, quantitative, and sensitive.[1]Only provides the total number of disulfide bonds, not their connectivity.[13]HighLow
Electrophoretic Methods Separation of proteins based on size and charge in an electric field.[14]Simple, qualitative assessment of inter-chain disulfide bonds.[14]Low resolution, may not detect subtle changes.[15]HighLow
Computational Prediction In silico prediction based on sequence and structural information.[7]High-throughput, can guide experimental design.[16]Predictions require experimental validation.[18]Very HighN/A

Experimental Protocols

Mass Spectrometry-Based Disulfide Bond Mapping (Bottom-Up)
  • Sample Preparation:

    • Denature the protein in a solution containing a denaturant like urea to expose all cysteine residues.[6]

    • Divide the sample into two aliquots: one for non-reducing and one for reducing conditions.

    • For the reduced sample, add a reducing agent such as dithiothreitol (DTT) to break the disulfide bonds.[1]

    • Alkylate the free thiol groups in the reduced sample with a reagent like iodoacetamide (IAM) to prevent re-oxidation.[1]

  • Enzymatic Digestion:

    • Digest both the non-reduced and reduced/alkylated samples with a specific protease, such as trypsin, overnight at 37°C.[6]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.[6]

    • Acquire MS and MS/MS data for both samples.[6]

  • Data Analysis:

    • Compare the mass spectra of the non-reduced and reduced samples to identify peptides that are unique to the non-reduced sample, which correspond to disulfide-linked peptides.[5]

    • Analyze the MS/MS spectra of the disulfide-linked peptides to determine the connectivity of the cysteine residues.[3]

Ellman's Assay for Quantifying Disulfide Bonds
  • Prepare Reagents:

    • Prepare a solution of Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a solution of a reducing agent (e.g., DTT).

  • Measure Free Thiols:

    • Add the protein sample to the DTNB solution and measure the absorbance at 412 nm. This reading corresponds to the number of free thiol groups in the native protein.[1]

  • Measure Total Thiols:

    • Add the reducing agent to a separate aliquot of the protein sample to reduce all disulfide bonds.

    • Add the reduced protein sample to the DTNB solution and measure the absorbance at 412 nm. This reading corresponds to the total number of thiol groups (both initially free and those from reduced disulfide bonds).[1]

  • Calculate Disulfide Bonds:

    • The number of disulfide bonds is calculated from the difference between the total thiol concentration and the free thiol concentration, divided by two.[1]

Conclusion and Future Perspectives

The comprehensive analysis of disulfide bonds is a critical aspect of protein characterization, particularly in the development of biotherapeutics. Mass spectrometry, with its various approaches and fragmentation techniques, stands as the most powerful and versatile tool for detailed disulfide bond mapping. High-resolution structural methods like X-ray crystallography and NMR spectroscopy provide invaluable, direct structural information. Biochemical assays such as Ellman's test offer a rapid and quantitative assessment of the total disulfide content.

The choice of method, or combination of methods, will depend on the specific research question, the nature of the protein, and the available resources. As technology continues to advance, we can expect further improvements in the sensitivity, resolution, and throughput of these techniques. The integration of computational methods with experimental data will undoubtedly play an increasingly important role in unraveling the complexities of disulfide bonding in proteins, ultimately contributing to the development of safer and more effective protein-based therapeutics.

References

  • CovalX. (n.d.). Disulfide Bond Mapping Services: Unlocking Protein Structure. Retrieved from [Link]

  • SCIEX. (n.d.). Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. Retrieved from [Link]

  • Seo, H., & An, H. J. (2018). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Mass Spectrometry Letters, 9(3), 73–81. [Link]

  • Chaudhuri, S., & Kolatkar, P. R. (2008). A review of algorithmic techniques for disulfide-bond determination. Briefings in Functional Genomics & Proteomics, 7(2), 137–146. [Link]

  • BioPharmaSpec. (n.d.). Disulfide Bond Analysis & Mapping. Retrieved from [Link]

  • Mobli, M., & King, G. F. (2010). NMR methods for determining disulfide-bond connectivities. Toxicon, 56(6), 849–854. [Link]

  • Wu, S., & Zhang, Y. (2012). Accurate disulfide-bonding network predictions improve ab initio structure prediction of cysteine-rich proteins. Bioinformatics, 28(12), 1599–1605. [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Disulfide Bond Mapping. Retrieved from [Link]

  • Rebrin, I., Sohal, R. S., & Forster, M. J. (2010). Detection and quantification of protein disulfides in biological tissues a fluorescence-based proteomic approach. Analytical Biochemistry, 403(1-2), 101–107. [Link]

  • Gerstel, M., Weik, M., & Colletier, J. P. (2015). Insights into the mechanism of X-ray-induced disulfide-bond cleavage in lysozyme crystals based on EPR, optical absorption and X-ray diffraction studies. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 7), 1520–1533. [Link]

  • Xu, H., et al. (2008). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research, 7(1), 155–163. [Link]

  • Chakravarthi, S., & Bulleid, N. J. (2012). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science, 69, 14.8.1–14.8.16. [Link]

  • ResearchGate. (n.d.). What are suggested computational tools/protocols for disulfide bond prediction in protein structure?. Retrieved from [Link]

  • Wang, X., et al. (2018). DISC: DISulfide linkage Characterization from tandem mass spectra. Bioinformatics, 34(13), 2315–2316. [Link]

  • Henriques, S. T., & Craik, D. J. (Eds.). (2017). NMR investigation of disulfide containing peptides and proteins. Royal Society of Chemistry.
  • Yamanoi, T., et al. (2021). Creation of Cross-Linked Crystals With Intermolecular Disulfide Bonds Connecting Symmetry-Related Molecules Allows Retention of Tertiary Structure in Different Solvent Conditions. Frontiers in Molecular Biosciences, 8, 643906. [Link]

  • Fass, D. (2004). Predicting disulfide bond connectivity in proteins by correlated mutations analysis. Bioinformatics, 20(15), 2444–2450. [Link]

  • Snell, E. H., et al. (2017). SAXS studies of X-ray induced disulfide bond damage. Journal of Synchrotron Radiation, 24(Pt 2), 363–369. [Link]

  • Weik, M., et al. (2002). Evidence for the formation of disulfide radicals in protein crystals upon X-ray irradiation. Journal of Synchrotron Radiation, 9(Pt 6), 342–346. [Link]

  • ResearchGate. (n.d.). NMR methods for determining disulfide-bond connectivities | Request PDF. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Protein Disulfide Bond Prediction. Retrieved from [Link]

  • Berkemann, M., & Beck, A. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. In Therapeutic Proteins (pp. 104-123). Royal Society of Chemistry.
  • Lu, Z., et al. (2013). Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software. Journal of The American Society for Mass Spectrometry, 24(11), 1756–1765. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Consensus. (n.d.). Computational methods for protein disulfide bond prediction. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Nitro-p-tolyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and reactive chemical compounds. The responsible management of these materials, from initial handling to final disposal, is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Nitro-p-tolyl disulfide (CAS No. 35350-31-3), ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: Understanding the "Why"

The molecule combines two key functional groups of concern:

  • Aromatic Nitro Group: Compounds containing nitroaromatic moieties are often toxic and can be environmentally hazardous.[1] They are frequently regulated as such by bodies like the Occupational Safety and Health Administration (OSHA).[1][2]

  • Disulfide Bond: Disulfides can act as skin and eye irritants.[3][4]

Given this structure, this compound must be presumed to be a hazardous substance. The listed hazard code "Xi" (Irritant) supports this assessment.[5] Therefore, all waste containing this compound must be managed as regulated hazardous waste.

Table 1: Inferred Hazard Profile of this compound

PropertyAssessmentRationale & Supporting Evidence
Physical State Crystalline Solid[6]Melting point reported between 73.5-74 °C.[5]
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Toxic. Analogous compounds like p-Toluidine are classified as toxic if swallowed, in contact with skin, or inhaled.[7]
Skin/Eye Irritation Assumed Irritant. The related compound p-Tolyl disulfide is a known skin and eye irritant.[3][4] The "Xi" hazard code for the title compound also indicates irritation.[5]
Sensitization Potential Skin Sensitizer. p-Tolyl disulfide may cause an allergic skin reaction.[3]
Carcinogenicity Suspected Carcinogen. p-Toluidine is a suspected carcinogen. OSHA regulates several nitroaromatic compounds as carcinogens.[2]
Environmental Hazard Assumed Very Toxic to Aquatic Life. p-Toluidine is noted as being very toxic to aquatic life with long-lasting effects.[7] This is a common feature of many nitroaromatic compounds.

Immediate Safety Protocols & Spill Management

Proper disposal begins with safe handling during use. In the event of an accidental release, a swift and correct response is critical.

Required Personal Protective Equipment (PPE): When handling this compound in any capacity—weighing, reaction setup, or waste consolidation—the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood.[7]

Small Spill Cleanup Protocol:

  • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent). Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container. Use non-sparking tools.

  • Package & Label: Place the collected waste into a heavy-duty plastic bag or a designated solid waste container. Seal it, and label it clearly as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. The wipes used for decontamination are also hazardous waste and must be disposed of accordingly.

  • Report: Inform your laboratory supervisor and/or Environmental Health & Safety (EHS) department, following your institution's specific reporting procedures.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a self-validating system for the routine disposal of this compound waste, ensuring compliance with EPA and OSHA regulations.[8][9]

Step 1: Waste Identification & Determination
  • Procedure: All waste streams containing this compound, including unreacted material, contaminated labware (pipette tips, vials), and spill cleanup debris, must be classified as hazardous waste.[10]

  • Rationale: The initial "hazardous waste determination" is the most critical step and is mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[10] Our hazard assessment confirms this classification.

Step 2: Segregation of Waste
  • Procedure: Collect waste containing this compound in a dedicated container, separate from other waste streams.

  • Incompatible Materials: Do NOT mix this waste with:

    • Strong Oxidizing Agents

    • Strong Acids or Acid Chlorides[7]

    • Strong Bases

    • Aqueous Waste

  • Rationale: Segregating incompatible chemicals prevents potentially violent reactions, gas evolution, or container pressurization.[10][11] This is a fundamental principle of safe laboratory practice.

Step 3: Containment & Labeling
  • Procedure:

    • Select a chemically compatible, sealable container. For solid waste, a wide-mouth polyethylene (HDPE) container is appropriate.

    • Affix a "Hazardous Waste" label provided by your institution's EHS department.

    • List all chemical constituents by their full name, including "this compound," and estimate their percentages. Avoid using chemical formulas or abbreviations.

    • Keep the container closed at all times except when adding waste.[8]

  • Rationale: Proper containment and labeling are required by law to ensure safe handling, transport, and final disposal.[8][12] It communicates the hazard to everyone who may come into contact with the container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Procedure: Store the labeled, closed waste container in a designated SAA within the laboratory, at or near the point of generation. This area should be clearly marked. Follow institutional limits on the volume of waste and the accumulation time.[8]

  • Rationale: SAAs allow for the safe, short-term collection of hazardous waste in the lab before it is moved to a central storage facility. This practice is regulated by the EPA to minimize risks.[8]

Step 5: Arranging for Professional Disposal
  • Procedure: Once the waste container is nearly full (not exceeding 90% capacity[11]) or reaches its accumulation time limit, contact your institution's EHS department to schedule a pickup. Do NOT attempt to dispose of this chemical down the drain or in the regular trash.

  • Rationale: Final disposal of hazardous waste must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] Your EHS department manages this "cradle-to-grave" responsibility, ensuring the waste is transported and disposed of in an environmentally sound and legally compliant manner.[8][10]

The Logic of Disposal: A Visual Workflow

To ensure every step is followed correctly, the disposal process can be visualized as a decision-making workflow. This diagram illustrates the path from waste generation to final, compliant disposal.

G start Waste Generation (e.g., end of experiment) is_disulfide Does waste contain This compound? start->is_disulfide treat_hazardous Classify as Hazardous Waste per RCRA Guidelines is_disulfide->treat_hazardous Yes other_waste Follow Disposal Protocol for Other Waste Streams is_disulfide->other_waste No segregate Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) treat_hazardous->segregate container Select Appropriate, Sealable Waste Container (e.g., HDPE) segregate->container labeling Affix 'Hazardous Waste' Label & List All Contents container->labeling store Store in Designated SAA (Keep Container Closed) labeling->store pickup Contact EHS for Pickup by Licensed Disposal Vendor store->pickup end Compliant Disposal Complete pickup->end

Caption: Decision workflow for the compliant disposal of this compound.

By adhering to this structured, scientifically-grounded procedure, you contribute to a culture of safety and responsibility. This protocol not only ensures regulatory compliance but also builds a foundation of trust in our laboratory practices, protecting ourselves, our colleagues, and our shared environment.

References

  • This compound - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). UC San Diego.
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
  • p-Toluidine Safety D
  • p-Toluidine Safety D
  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • This compound. Alfa Chemistry.
  • This compound CAS#: 35350-31-3. ChemicalBook.
  • Hazardous Waste Management.
  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • This compound. Santa Cruz Biotechnology.
  • NITROBENZENE . Occupational Safety and Health Administration. [Link]

  • p-Tolyl disulfide Safety D
  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) . Occupational Safety and Health Administration. [Link]

  • P-TOLYL DISULFIDE Chemical Properties,Uses,Production. ChemicalBook.
  • Di-p-tolyl Disulfide Safety D

Sources

A Comprehensive Guide to the Safe Handling of 2-Nitro-p-tolyl disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Hazard Profile of 2-Nitro-p-tolyl disulfide

This compound (CAS RN: 35350-31-3) is an organosulfur compound that requires careful handling due to its specific hazard profile.[1][2] A thorough understanding of its potential risks is the foundation of a safe laboratory environment.

1.1 Health Hazards:

The primary routes of exposure are inhalation, skin contact, and eye contact. According to available safety data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Direct contact with the skin can cause irritation.[1][3]

  • Eye Irritation (Category 2): The compound can cause serious eye irritation.[1][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): Inhalation of dust or fumes may cause respiratory irritation.[1]

While specific data on long-term exposure to this compound is limited, it is crucial to handle it with the assumption that, like many organic sulfur compounds, it could have other systemic effects.[4] Therefore, minimizing exposure is paramount.

1.2 Physical and Chemical Hazards:

While not classified as explosive or highly flammable, organosulfur compounds can be combustible and may produce hazardous combustion products, such as nitrogen oxides (NOx) and sulfur oxides (SOx), in a fire.[5]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Prevents skin contact with the powder.- Protects eyes from airborne particles.- Shields clothing and skin from contamination.
Handling Solutions - Nitrile gloves- Chemical splash goggles- Laboratory coat- Protects against skin contact with the solution.- Guards against accidental splashes to the eyes.- Prevents contamination of personal clothing.
Heating or Reactions - Nitrile gloves- Chemical splash goggles and a face shield- Flame-resistant laboratory coat- Protects against skin contact.- Offers enhanced protection from splashes and potential exothermic reactions.- Provides a barrier against fire hazards.
Large-Scale Operations or Potential for Aerosolization - Nitrile gloves- Chemical splash goggles and a face shield- Laboratory coat- Respiratory protection (e.g., N95 dust mask or a respirator with an organic vapor cartridge)- Prevents skin contact.- Provides maximum eye and face protection.- Shields clothing and skin.- Minimizes the inhalation of airborne particles or vapors.

Expert Insight: The choice of glove material is critical. While disposable nitrile gloves offer good protection against incidental splashes of a wide range of chemicals, for prolonged contact or when handling concentrated solutions, it is advisable to consult the glove manufacturer's chemical resistance guide.[6] Always inspect gloves for any signs of degradation or perforation before use.[7]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to established protocols is key to minimizing risk. The following step-by-step procedures are designed to guide you through the safe handling of this compound.

3.1 Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust or vapors, such as weighing or heating, a certified chemical fume hood is mandatory.[4]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

3.2 Weighing and Aliquoting:

  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Work Area: Designate a specific area within the chemical fume hood for weighing.

  • Dispensing: Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or vessel. Avoid creating dust clouds.

  • Cleaning: After dispensing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.

  • Container Sealing: Tightly seal the stock container of this compound immediately after use.[3]

3.3 Preparation of Solutions:

  • Preparation: Put on the necessary PPE.

  • Solvent Addition: In a chemical fume hood, add the solvent to the vessel containing the pre-weighed this compound.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid vigorous shaking that could cause splashing.

  • Transferring: When transferring the solution, use a funnel to prevent spills.

Section 4: Emergency Procedures - Spill and Exposure Response

Accidents can happen, but a well-rehearsed emergency plan can significantly mitigate their consequences.

4.1 Spill Management Workflow:

The following diagram illustrates the logical steps for managing a spill of this compound.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Size and Risk Alert->Assess PPE Don Appropriate PPE Assess->PPE If spill is manageable Report Report the Incident Assess->Report If spill is large or unmanageable Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Spill Debris into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Guidelines Decontaminate->Dispose Dispose->Report

Caption: Workflow for handling a this compound spill.

4.2 Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Section 5: Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

5.1 Waste Segregation and Labeling:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of the contents, including the concentration of this compound.[8]

5.2 Disposal Procedures:

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.[8]

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

References

  • LABORATORY HEALTH & SAFETY RULES - The University of Cyprus. (2024, April). Retrieved from [Link]

  • What PPE is needed when working with hydrogen sulfide (H2S)? - Safeopedia. (2017, December 12). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Glove Selector - Protective Industrial Products. (n.d.). Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. (n.d.). Retrieved from [Link]

  • Safety in Organic Chemistry Laboratory - TigerWeb. (n.d.). Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue University. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - MAP-LVG923. (n.d.). Retrieved from [Link]

  • p-Tolyl disulfide - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste - University of California, San Diego. (2024, March 3). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-p-tolyl disulfide
Reactant of Route 2
Reactant of Route 2
2-Nitro-p-tolyl disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.